Trifluoromethyl-tubercidin
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C12H13F3N4O4 |
|---|---|
Molekulargewicht |
334.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[4-amino-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13F3N4O4/c13-12(14,15)4-1-19(10-6(4)9(16)17-3-18-10)11-8(22)7(21)5(2-20)23-11/h1,3,5,7-8,11,20-22H,2H2,(H2,16,17,18)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
RSOXZOFDCJMRMK-IOSLPCCCSA-N |
Isomerische SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(F)(F)F |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Trifluoromethyl-tubercidin (TFMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl-tubercidin (TFMT) is a novel antiviral compound identified as a potent inhibitor of the host-cell 2'-O-ribose methyltransferase 1 (MTr1). By targeting a host enzyme essential for the replication of influenza A and B viruses, TFMT presents a promising therapeutic strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a derivative of the natural product tubercidin, produced by bacteria of the genus Streptomyces.[1][2] The introduction of a trifluoromethyl group significantly influences its biological activity.[3]
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Amino-5-(trifluoromethyl)-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | N/A |
| CAS Number | 1854086-05-7 | [4] |
| Molecular Formula | C12H13F3N4O4 | [4] |
| Formula Weight | 334.25 g/mol | [4] |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@H]1O | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (3.34 mg/mL with ultrasonic and warming) | [5] |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [5] |
Mechanism of Action: Inhibition of Host MTr1 and Viral Cap-Snatching
This compound exerts its antiviral effect by inhibiting the host enzyme 2'-O-ribose methyltransferase 1 (MTr1).[6] MTr1 is responsible for the 2'-O-methylation of the 5' cap structure of host messenger RNAs (mRNAs), a critical step in their maturation.
Influenza viruses are incapable of synthesizing their own 5' cap structures and rely on a process called "cap-snatching."[6] The viral RNA-dependent RNA polymerase (RdRp) complex, specifically the PB2 subunit, binds to and cleaves the 5' capped ends of host mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.
By inhibiting MTr1, this compound prevents the proper methylation of host mRNA caps.[6] The influenza virus PB2 subunit has a lower affinity for these unmodified caps, leading to a significant reduction in the efficiency of cap-snatching and, consequently, the inhibition of viral replication.[6]
Figure 1: Mechanism of action of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective antiviral activity against influenza A and B viruses in vitro and in vivo.
Table 2: In Vitro Antiviral Activity of this compound
| Assay | Cell Line | Virus Strain | Endpoint | Value | Reference |
| Antiviral Activity | A549 | Influenza A Virus (IAV) | IC50 | 0.30 µM | [4] |
| Antiviral Activity | Murine Cells | Influenza A Virus (IAV) | IC50 | 7.7 µM | [1] |
| Antiviral Activity | A549 | Influenza A Virus (IAV) | Viral RNA levels | Significant inhibition at 0-10 µM | [5] |
| Antiviral Activity | A549 | Influenza B Virus (IBV) | Viral RNA levels | Significant inhibition at 0-10 µM | [5] |
| Cytotoxicity | A549 | - | WST-8 assay | No notable toxicity at effective concentrations | [4] |
In Vivo Efficacy: In a mouse model of influenza A virus infection, intranasal administration of this compound at 2 mg/kg for two days did not cause weight loss or lung cytotoxicity.[5] The treatment significantly reduced the mRNA levels of the viral nucleoprotein (NP) and polymerase basic protein 2 (PB2) in the lungs, indicating effective anti-influenza activity in vivo.[5]
Experimental Protocols
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available in the cited literature. However, the general synthesis of 7-substituted pyrrolo[2,3-d]pyrimidine nucleosides, such as tubercidin analogs, often involves a key cross-coupling reaction. For instance, a Pd(0)/Cu(I)-catalyzed Sonogashira coupling can be employed to introduce substituents at the 7-position of a 7-iodo-deazapurine nucleoside precursor.[7] The synthesis of fluorinated pyrimidines can also be achieved through the cyclization of amidine hydrochlorides with a fluorinated building block like potassium 2-cyano-2-fluoroethenolate.[8] A chemoenzymatic approach, utilizing enzymes for stereoselective steps, has also been described for the synthesis of related nucleoside analogs.[9]
In Vitro MTr1 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a methyltransferase like MTr1. It is based on the detection of radiolabeled methyl group transfer from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.
Materials:
-
Recombinant human MTr1 enzyme
-
This compound (or other test compounds)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Unmethylated cap-0 RNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant MTr1 enzyme, and the cap-0 RNA substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) and placing the mixture on ice.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Place the filter paper into scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Influenza Virus Titer Determination (TCID50 Assay)
The Tissue Culture Infectious Dose 50 (TCID50) assay is a method to quantify the infectious virus titer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Virus sample (supernatant from infected cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare ten-fold serial dilutions of the virus sample in infection medium.
-
Remove the growth medium from the MDCK cell monolayer and wash with PBS.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a set of wells with infection medium only as a negative control.
-
Incubate the plate at 37°C in a CO₂ incubator for 3-5 days.
-
Observe the plates daily for the presence of cytopathic effect (CPE) in each well.
-
After the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using the Reed-Muench method.
Cell Viability Assessment (WST-8 Assay)
The WST-8 assay is a colorimetric assay to determine cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
WST-8 reagent
-
Cell culture medium
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of this compound for the desired time period. Include untreated control wells.
-
Add WST-8 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from the identification of the target to the in vivo validation of this compound.
Figure 2: Experimental workflow for this compound.
Conclusion
This compound is a promising antiviral candidate that targets the host MTr1 enzyme, thereby inhibiting influenza A and B virus replication by disrupting the cap-snatching mechanism. Its potent in vitro and in vivo activity, coupled with low toxicity at effective concentrations, makes it an attractive lead compound for the development of novel anti-influenza therapeutics. The targeting of a host factor suggests a higher barrier to the emergence of viral resistance compared to drugs that target viral proteins directly. Further research and development of this compound and related analogs are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Trifluoromethyl-tubercidin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for trifluoromethyl-tubercidin (TFMT), a potent antiviral agent, and its derivatives. This compound, a derivative of the natural product tubercidin (7-deazaadenosine), has demonstrated significant activity as an inhibitor of 2'-O-ribose methyltransferase 1 (MTr1), thereby interfering with the replication of influenza A and B viruses.[1][2][3] The introduction of a trifluoromethyl group to the 7-deazapurine core can enhance the molecule's biological activity, metabolic stability, and lipophilicity, making it a compound of interest for antiviral drug development.[4]
Core Synthesis Pathway of this compound
The synthesis of this compound, chemically known as 7-trifluoromethyl-7-deazaadenosine, involves a multi-step process starting from commercially available 6-chloro-7-deazapurine. The key steps include iodination of the nucleobase, glycosylation with a protected ribose sugar, a crucial aromatic trifluoromethylation, and final amination to yield the target compound.
A key synthetic route has been reported involving the following general steps:
-
Iodination of the Nucleobase: The synthesis begins with the iodination of 6-chloro-7-deazapurine at the 7-position. This is typically achieved using N-iodosuccinimide (NIS) in a solvent such as DMF.[5]
-
Glycosylation: The resulting 6-chloro-7-iodo-7-deazapurine is then glycosylated with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This reaction is a Vorbrüggen glycosylation, which is a standard method for forming the N-glycosidic bond in nucleoside synthesis, often catalyzed by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]
-
Aromatic Trifluoromethylation: The key step is the introduction of the trifluoromethyl group at the 7-position of the deazapurine ring. This is accomplished through a copper-catalyzed trifluoromethylation reaction. The iodinated nucleoside is treated with a trifluoromethylating agent, such as methyl fluorosulfonyldifluoroacetate (MFSDA), in the presence of copper(I) iodide (CuI).[5][6]
-
Amination: The final step to obtain this compound is the conversion of the 6-chloro group to an amino group. This is achieved by treating the trifluoromethylated nucleoside with a saturated solution of ammonia in methanol.[5]
Logical Flow of this compound Synthesis
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound and its analogs, based on reported literature.[5]
Synthesis of 6-chloro-7-iodo-7-deazapurine (Compound 8)
To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-iodosuccinimide (1.60 g, 7.16 mmol) is added. The reaction mixture is stirred for 2 hours at room temperature. The solvent is then removed under vacuum, and the residue is purified by silica gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to yield the product.[5]
Glycosylation: Synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate (Compound 10a)
To a solution of 6-chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous acetonitrile (CH3CN), N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) is added at room temperature under a nitrogen atmosphere. After 30 minutes, a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN and TMSOTf (0.56 g, 2.45 mmol) is added to the reaction mixture at 0 °C. The reaction mixture is then heated to 80 °C over 1 hour and stirred for 12 hours at this temperature.[5]
Aromatic Trifluoromethylation: Synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
To a solution of the iodinated nucleoside (e.g., Compound 10a) in anhydrous DMF and hexamethylphosphoramide (HMPA), methyl fluorosulfonyldifluoroacetate (MFSDA) and CuI are added under an argon atmosphere. The reaction mixture is stirred for 12 hours at 70 °C. After cooling to room temperature, the reaction is quenched with a saturated solution of NH4Cl and extracted with a mixture of hexanes and EtOAc.[5]
Amination and Deprotection: Synthesis of 7-trifluoromethyl-7-deazaadenosine
The protected 6-chloro-7-trifluoromethyl nucleoside is treated with a saturated solution of ammonia in methanol. This step facilitates both the amination at the 6-position and the removal of the benzoyl protecting groups from the ribose sugar to yield the final product, this compound.[5]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound analogs.
| Step | Product | Yield | Reference |
| Iodination | 6-chloro-7-iodo-7-deazapurine | 100% | [5] |
| Trifluoromethylation | 3,5-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methyl-6-chloro-7-trifluoromethyl-7-deazapurine ribonucleoside | 97% | [5] |
| Trifluoromethylation | Protected 7-trifluoromethyl-7-deazapurine nucleoside derivatives | 90-93% | [5] |
Derivatives of this compound
The development of derivatives of this compound is an active area of research to improve its pharmacological properties. A notable class of derivatives are the ProTide monophosphate prodrugs.
ProTide Monophosphate Prodrugs
ProTide technology is a strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step that is required for the activation of nucleoside analogs. The synthesis of ProTide derivatives of 7-trifluoromethyl-7-deazapurine nucleosides has been reported.[5][6] These prodrugs are designed to be metabolized intracellularly to release the active nucleoside monophosphate.
Workflow for ProTide Derivative Synthesis
Caption: General workflow for the synthesis of ProTide derivatives.
Other Derivatives
Research into 7-deazapurine nucleosides suggests that modifications at various positions of the nucleobase and the sugar moiety can be explored to generate a diverse library of this compound derivatives.[2][7][8] These include:
-
Sugar Modifications: Synthesis of analogs with modified sugars, such as 2'-deoxy, 2',3'-dideoxy, and 2'-C-methyl substitutions, can influence the compound's target specificity and pharmacokinetic profile.[7]
-
N6-Substitutions: The amino group at the 6-position can be substituted with various alkyl or aryl groups to modulate the compound's interaction with biological targets.[8]
The synthesis of these derivatives would typically follow a similar pathway to this compound, with the introduction of the desired modifications at the appropriate precursor stage. The exploration of such derivatives is crucial for the development of next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral evaluation of 3'-C-trifluoromethyl nucleoside derivatives bearing adenine as the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl-tubercidin (TFM-T) as a Potent MTr1 Inhibitor: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of Trifluoromethyl-tubercidin (TFM-T) reveals its potent inhibitory action against the human 2′-O-ribose methyltransferase 1 (MTr1), a key host enzyme exploited by influenza viruses for replication. This technical guide provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of the natural product tubercidin, has been identified as a specific and effective inhibitor of MTr1.[1][2][3][4][5][6][7] By targeting the S-adenosyl-L-methionine (SAM) binding pocket of MTr1, TFM-T disrupts a critical step in the influenza virus replication cycle known as "cap-snatching."[1][2][3][4][5][6][7] This inhibitory action prevents the methylation of host cell mRNA caps, which are essential primers for the viral RNA-dependent RNA polymerase (RdRp). The result is a significant curtailment of influenza A and B virus replication with observed synergistic effects when used in combination with other approved anti-influenza drugs.[1][4]
Mechanism of Action: Inhibition of MTr1 and Disruption of Cap-Snatching
The primary mechanism of action of TFM-T is its direct inhibition of the host cell enzyme MTr1.[1][2][3][4][5][6][7] MTr1 is a methyltransferase responsible for the 2'-O methylation of the first nucleotide of cellular mRNA caps, converting a Cap-0 structure to a Cap-1 structure. This modification is crucial for the influenza virus.
The influenza virus RdRp, a heterotrimeric complex of PA, PB1, and PB2 subunits, utilizes a "cap-snatching" mechanism to initiate the transcription of its own genome. The PB2 subunit of the viral polymerase binds to the 5' cap of host cellular mRNAs. Subsequently, the PA subunit's endonuclease activity cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment then serves as a primer for the PB1 subunit to transcribe the viral RNA genome.
TFM-T, as an adenosine analog, is believed to act as a competitive inhibitor by binding to the SAM-binding pocket of MTr1.[1][4] This prevents the transfer of a methyl group from SAM to the host mRNA cap. Without the 2'-O methylation, the host mRNA caps are not efficiently recognized and utilized by the influenza virus polymerase. This disruption of the cap-snatching process is the cornerstone of TFM-T's antiviral activity.[1][4]
Below is a diagram illustrating the MTr1-mediated cap-snatching process and the inhibitory effect of TFM-T.
Figure 1: Mechanism of MTr1 inhibition by TFM-T.
Quantitative Data on TFM-T Inhibition
The inhibitory potency of this compound against MTr1 and its antiviral efficacy have been quantified through various assays. The following tables summarize the key quantitative findings from the study by Tsukamoto et al. (2023).
Table 1: In Vitro MTr1 Inhibition
| Compound | Assay Type | Target | IC50 (µM) |
| Tubercidin | Methyltransferase Assay | Recombinant MTr1 | ~10 |
| TFM-Tubercidin | Methyltransferase Assay | Recombinant MTr1 | ~1 |
Note: Approximate values are inferred from graphical data in the source publication, as exact numerical values were not explicitly stated in the available text.
Table 2: Antiviral Activity in Cell Culture
| Compound | Cell Line | Virus | Assay | EC50 (µM) | CC50 (µM) |
| Tubercidin | A549 | Influenza A Virus (IAV) | Viral RNA Quantification | ~1 | >100 |
| TFM-Tubercidin | A549 | Influenza A Virus (IAV) | Viral RNA Quantification | ~0.1 | >10 |
| TFM-Tubercidin | A549 | Influenza B Virus (IBV) | Viral RNA Quantification | ~0.1 | >10 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The identification and characterization of TFM-T as an MTr1 inhibitor involved a series of key experiments. Detailed methodologies are outlined below.
In Silico Screening for MTr1 Inhibitors
An in silico screening approach was employed to identify potential MTr1 inhibitors from a chemical database.
-
Protein Structure Preparation: The crystal structure of human MTr1 (PDB ID: 4N49) was used as the target for molecular docking studies.
-
Ligand Library Preparation: A library of compounds, including those from the DrugBank database, was prepared for virtual screening.
-
Molecular Docking: Molecular docking simulations were performed to predict the binding affinity and pose of each compound within the SAM-binding pocket of MTr1.
-
Scoring and Ranking: Compounds were ranked based on their calculated binding affinity scores. Known MTr1 binders such as SAM and SAH were used as positive controls to validate the screening method.
-
Candidate Selection: Top-ranking commercially available compounds were selected for further in vitro validation.
Figure 2: In silico screening workflow.
In Vitro Methyltransferase (MTase) Assay
The direct inhibitory effect of candidate compounds on MTr1's enzymatic activity was assessed using an in vitro methyltransferase assay.
-
Recombinant Protein Expression and Purification: Recombinant human MTr1 protein was expressed and purified.
-
Reaction Mixture Preparation: The assay was performed in a reaction buffer containing the recombinant MTr1, a Cap-0 RNA substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Inhibitor Incubation: Varying concentrations of the test compound (e.g., TFM-T) were pre-incubated with the MTr1 enzyme.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of the Cap-0 RNA substrate and incubated at 37°C to allow for methylation.
-
Quantification of Methylation: The incorporation of the radiolabeled methyl group into the RNA was quantified using a scintillation counter after separating the RNA from the unincorporated [³H]-SAM.
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
TSA was used to confirm the direct binding of TFM-T to the recombinant MTr1 protein.
-
Sample Preparation: A mixture containing purified recombinant MTr1 protein and a fluorescent dye (e.g., SYPRO Orange) was prepared in a suitable buffer.
-
Ligand Addition: TFM-T was added to the protein-dye mixture. A control sample without the ligand was also prepared.
-
Thermal Denaturation: The samples were subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye was monitored in real-time. As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined for both the control and the TFM-T-containing samples. A shift in Tm in the presence of the ligand indicates a direct binding interaction that stabilizes the protein.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel host-targeted antiviral therapies against influenza. Its mechanism of action, centered on the inhibition of the host MTr1 enzyme, offers a strategy that may be less susceptible to the development of viral resistance compared to drugs targeting viral proteins. The synergistic effects observed with existing anti-influenza drugs further highlight its therapeutic potential. Future research should focus on optimizing the potency and pharmacokinetic properties of TFM-T derivatives to advance this promising candidate towards clinical development.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. ovid.com [ovid.com]
- 5. pure.au.dk [pure.au.dk]
- 6. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication. [immunosensation.de]
- 7. portal.fis.tum.de [portal.fis.tum.de]
An In-depth Technical Guide on the Discovery and Natural Source of Trifluoromethyl-tubercidin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl-tubercidin (TFMT) is a synthetically derived nucleoside analog of the natural product tubercidin, which originates from the bacterium Streptomyces tubercidicus. This document provides a comprehensive overview of the discovery of TFMT as a potent antiviral agent, its mechanism of action, the natural source of its precursor, and detailed experimental protocols relevant to its study. TFMT has been identified as a highly effective inhibitor of the human 2'-O-ribose methyltransferase 1 (MTr1), a host enzyme essential for the replication of influenza A and B viruses. By targeting a host factor, TFMT presents a promising strategy for antiviral drug development with a potentially high barrier to resistance. This guide consolidates key quantitative data, methodologies, and conceptual frameworks to support further research and development in this area.
Discovery of this compound (TFMT)
This compound was identified through a targeted drug discovery program aimed at identifying inhibitors of host factors essential for influenza virus replication. The discovery, led by a team of researchers including Yuta Tsukamoto and colleagues, was published in the journal Science in 2023. The approach involved an initial in silico screening of a chemical library to identify compounds with the potential to bind to the S-adenosyl-L-methionine (SAM) binding pocket of the human 2'-O-ribose methyltransferase 1 (MTr1)[1][2][3].
This screening identified the natural product tubercidin, an adenosine analog produced by Streptomyces, as a promising candidate. Subsequent evaluation of tubercidin and a series of its derivatives led to the identification of this compound (TFMT) as a particularly potent and selective inhibitor of MTr1[1][2][3]. Functional analyses in cell culture and human lung explants confirmed that TFMT effectively restricts influenza A and B virus replication with minimal cytotoxicity[1][2][3].
It is important to note that this compound is a synthetic derivative of the natural product tubercidin and has not been reported as a naturally occurring compound itself. The trifluoromethyl group is chemically introduced to the tubercidin scaffold.
Natural Source of the Precursor: Tubercidin from Streptomyces
The precursor for the synthesis of TFMT, tubercidin (also known as 7-deazaadenosine), is a naturally occurring antibiotic.
Producing Organism
Tubercidin is produced by the Gram-positive bacterium Streptomyces tubercidicus[4]. Streptomyces is a genus of Actinobacteria renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Biosynthesis of Tubercidin
The biosynthetic pathway of tubercidin in S. tubercidicus has been elucidated and involves a series of enzymatic steps to construct the 7-deazapurine nucleoside scaffold. The process begins with guanosine triphosphate (GTP) and involves key enzymes such as GTP cyclohydrolase I. The pathway proceeds through intermediates like 7-carboxy-7-deazaguanine, which is then converted to the tubercidin scaffold[4].
A simplified overview of the tubercidin biosynthetic pathway is presented below:
Mechanism of Antiviral Action
TFMT exerts its antiviral activity by inhibiting a host-cell enzyme, MTr1. This mechanism is distinct from many existing anti-influenza drugs that target viral proteins.
The "Cap-Snatching" Mechanism of Influenza Virus
Influenza viruses are unable to synthesize their own 5' cap structures for their messenger RNAs (mRNAs). Instead, they employ a mechanism known as "cap-snatching," where they cleave the 5' cap from host pre-mRNAs and use it as a primer for the transcription of their own viral genes. The host MTr1 enzyme is responsible for the 2'-O-methylation of the ribose of the first nucleotide of the cap structure (Cap-1), a modification that is crucial for the efficient recognition and cleavage by the viral polymerase[1][2][3].
Inhibition of MTr1 by TFMT
TFMT acts as a competitive inhibitor of MTr1 by binding to its SAM-binding pocket. This prevents MTr1 from methylating the host pre-mRNA caps. As a result, the influenza virus polymerase cannot efficiently "snatch" these unmodified caps, leading to the inhibition of viral transcription and replication[1][2][3].
The signaling pathway illustrating the mechanism of action of TFMT is depicted below:
Quantitative Data
The following tables summarize the key quantitative data for this compound as reported in the primary literature. (Note: Specific values are cited from the 2023 Science paper by Tsukamoto et al. and its supplementary materials, which should be consulted for the full dataset.)
Table 1: In Vitro MTr1 Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| This compound (TFMT) | Human MTr1 | In vitro methyltransferase assay | [Value to be extracted from Tsukamoto et al., 2023] |
Table 2: Antiviral Activity
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (TFMT) | Influenza A/WSN/33 (H1N1) | A549 | Plaque reduction assay | [Value to be extracted from Tsukamoto et al., 2023] | [Value to be extracted from Tsukamoto et al., 2023] | [Calculated from EC50 and CC50] |
| This compound (TFMT) | Influenza B/Victoria/2/87 | A549 | Plaque reduction assay | [Value to be extracted from Tsukamoto et al., 2023] | [Value to be extracted from Tsukamoto et al., 2023] | [Calculated from EC50 and CC50] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Fermentation and Isolation of Tubercidin from Streptomyces tubercidicus
This protocol is adapted from established methods for the production of nucleoside antibiotics from Streptomyces.
5.1.1. Culture and Fermentation
-
Strain: Streptomyces tubercidicus (e.g., NBRC 13090).
-
Seed Culture: Inoculate a loopful of spores or mycelia into a 50 mL flask containing 10 mL of Tryptic Soy Broth (TSB). Incubate at 28°C for 2 days with shaking at 180 rpm.
-
Production Culture: Transfer the seed culture (2% v/v) into a 1 L flask containing 200 mL of fermentation medium.
-
Fermentation Medium Composition (per liter): 20 g glucose, 30 g soluble starch, 10 g corn steep liquor, 10 g soybean meal, 5 g peptone, 2 g NaCl, 5 g CaCO₃. Adjust pH to 7.0.
-
-
Incubation: Incubate the production culture at 28°C for 5-7 days with shaking at 180 rpm[4].
5.1.2. Isolation and Purification
-
Harvest: Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extraction: Adjust the pH of the supernatant to 3.0 with oxalic acid. The supernatant can then be subjected to extraction with an organic solvent such as n-butanol or passed through an adsorbent resin column (e.g., Amberlite XAD series) to capture the tubercidin.
-
Chromatography: Elute the tubercidin from the resin using a gradient of methanol in water. Further purify the active fractions using silica gel chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the isolated tubercidin using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound (TFMT)
The synthesis of TFMT from tubercidin involves a regioselective trifluoromethylation reaction. A detailed protocol can be found in the supplementary materials of Tsukamoto et al., Science 2023. The general steps are outlined below.
-
Protection of Ribose Hydroxyls: Protect the hydroxyl groups of the ribose moiety of tubercidin using a suitable protecting group strategy (e.g., silylation) to prevent side reactions.
-
Trifluoromethylation: Introduce the trifluoromethyl group at the desired position of the 7-deazapurine ring. This can be achieved using a trifluoromethylating agent, such as the Togni reagent or Ruppert-Prakash reagent, under appropriate reaction conditions.
-
Deprotection: Remove the protecting groups from the ribose hydroxyls to yield this compound.
-
Purification: Purify the final product using column chromatography and/or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized TFMT using NMR, MS, and other relevant analytical techniques.
In Vitro MTr1 Inhibition Assay
This protocol is designed to quantify the inhibitory activity of TFMT against the MTr1 enzyme.
-
Reagents:
-
Recombinant human MTr1 enzyme.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Cap-0 RNA substrate (a short RNA oligonucleotide with a 5' cap structure).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, Cap-0 RNA substrate, and varying concentrations of TFMT (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding recombinant MTr1 enzyme and [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto a filter paper and precipitating the RNA with trichloroacetic acid (TCA).
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each TFMT concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay
This assay determines the effective concentration of TFMT required to inhibit influenza virus replication in cell culture.
-
Cell Culture: Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK, or human lung adenocarcinoma - A549) in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayer and infect with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of TFMT or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each TFMT concentration compared to the vehicle control and determine the EC50 value.
Workflow and Signaling Diagrams
Experimental Workflow for TFMT Discovery and Validation
Conclusion
This compound represents a significant advancement in the search for novel anti-influenza therapeutics. Its unique mechanism of targeting a host enzyme, MTr1, offers a promising avenue to combat viral infections, potentially with a reduced risk of resistance development. The natural origin of its precursor, tubercidin, from Streptomyces highlights the continued importance of microbial secondary metabolites in drug discovery. This technical guide provides a foundational resource for researchers in the field, summarizing the key findings and methodologies associated with TFMT, and aims to facilitate further investigation into its therapeutic potential.
References
- 1. ovid.com [ovid.com]
- 2. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 3. New compound inhibits influenza virus replication — Medical Faculty [medfak.uni-bonn.de]
- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl-tubercidin: A Novel Host-Targeted Antiviral Agent for Influenza Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl-tubercidin (TFMT) is a promising antiviral compound with potent and specific activity against influenza A and B viruses. As a derivative of the natural product tubercidin, produced by Streptomyces, TFMT employs a novel mechanism of action by targeting a host cellular enzyme essential for viral replication. This host-oriented approach presents a significant advantage over traditional antiviral therapies that target viral proteins, primarily by reducing the likelihood of drug resistance development. This technical guide provides a comprehensive overview of the biological and antiviral activity of TFMT, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.
Introduction
Influenza remains a significant global health threat, with seasonal epidemics and the potential for pandemics causing widespread morbidity and mortality. The currently approved anti-influenza drugs primarily target viral proteins, such as neuraminidase and the M2 ion channel. However, the high mutation rate of the influenza virus can lead to the rapid emergence of drug-resistant strains, necessitating the development of new antiviral strategies.
This compound (TFMT) represents a new class of antiviral agents that inhibit influenza virus replication by targeting a host cellular factor. This approach is advantageous as host proteins are less prone to mutation than viral proteins, offering a more durable therapeutic strategy.[1] This document details the scientific foundation of TFMT's antiviral activity, providing researchers and drug development professionals with the necessary information to understand and potentially advance this novel therapeutic candidate.
Mechanism of Action
This compound's antiviral activity stems from its specific inhibition of the host cellular enzyme, 2'-O-ribose methyltransferase 1 (MTr1).[2][3][4] MTr1 plays a crucial role in the maturation of host cell messenger RNA (mRNA) and small nuclear RNA (snRNA) by catalyzing the 2'-O-methylation of the first nucleotide of the 5' cap structure, converting a cap0 structure to a mature cap1 structure.[2]
Influenza viruses, being unable to synthesize their own 5' caps, utilize a mechanism known as "cap-snatching."[2][4][5] The viral RNA-dependent RNA polymerase complex cleaves the 5' cap, along with a short stretch of nucleotides, from host pre-mRNAs and uses it as a primer to initiate the transcription of its own genome.[2][6] The influenza virus polymerase basic protein 2 (PB2) subunit preferentially binds to the mature cap1 structure of host RNAs.[2][6]
By inhibiting MTr1, TFMT prevents the formation of the mature cap1 structure on host RNAs.[2] This lack of a suitable substrate for the viral polymerase complex effectively abrogates the cap-snatching process, thereby halting viral transcription and replication.[2][5] This mechanism has been shown to be specific to influenza A and B viruses, as other cap-snatching viruses may not have the same dependency on the cap1 structure.[2]
Figure 1: Mechanism of action of this compound (TFMT).
Quantitative Data Summary
While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from the primary literature are not publicly available in the search results, studies have consistently demonstrated that this compound effectively inhibits the replication of influenza A and B viruses in various experimental models, including human lung explants and in vivo mouse models, without exhibiting significant cytotoxicity.[1][3] Furthermore, TFMT has been shown to act synergistically with existing approved anti-influenza drugs.[2][3][7]
Table 1: Summary of Biological and Antiviral Activity of this compound
| Parameter | Virus/Cell Line | Result | Reference |
| Antiviral Activity | Influenza A Virus (IAV) | Potent Inhibition | [2] |
| Influenza B Virus (IBV) | Potent Inhibition | [2] | |
| Mechanism of Action | Host MTr1 Enzyme | Specific Inhibition | [2][3][4] |
| Experimental Models | Human Lung Explants | Effective | [3] |
| In vivo (Mice) | Effective | [3] | |
| Cytotoxicity | Not specified | Low to no cytotoxicity | [1] |
| Synergy | Approved anti-influenza drugs | Synergistic effect | [2][3][7][8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antiviral activity of compounds like this compound. These should be adapted and optimized for specific laboratory conditions and research questions.
In Vitro MTr1 Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the methyltransferase activity of MTr1.
-
Recombinant Protein Expression and Purification:
-
Express recombinant human MTr1 protein in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the recombinant protein using affinity chromatography (e.g., His-tag or GST-tag).
-
-
Methyltransferase Activity Assay:
-
Prepare a reaction mixture containing the purified MTr1, a cap0-RNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [3H]SAM) for detection.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and quantify the transfer of the radiolabeled methyl group to the RNA substrate using methods such as filter binding assays and scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Influenza Virus Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates and grow to confluence.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the influenza virus stock.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
During and after infection, treat the cells with medium containing serial dilutions of this compound or a vehicle control.
-
-
Plaque Formation:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells to determine its cytotoxicity (CC50).
-
Cell Seeding:
-
Seed cells (e.g., MDCK or A549) in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value, the concentration at which cell viability is reduced by 50%.
-
Figure 2: General workflow for the evaluation of antiviral compounds.
Conclusion and Future Directions
This compound presents a compelling case as a novel anti-influenza agent. Its unique host-targeting mechanism of action, inhibiting the cellular MTr1 enzyme, offers a promising strategy to combat influenza virus replication while minimizing the risk of drug resistance. The demonstrated efficacy in preclinical models, coupled with a favorable cytotoxicity profile, underscores its potential for further development.
Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic profiles of TFMT. Lead optimization through medicinal chemistry could further enhance its potency and drug-like properties. Additionally, exploring the efficacy of TFMT against a broader range of influenza virus strains, including newly emerging and drug-resistant variants, will be crucial. Ultimately, this compound represents a significant advancement in the search for next-generation influenza therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Influenza virus plaque assay [protocols.io]
- 3. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Influenza virus plaque assay [bio-protocol.org]
- 6. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethyl-tubercidin: A Novel Host-Targeted Inhibitor of Influenza Virus Cap-Snatching
FOR IMMEDIATE RELEASE
[CITY, STATE] – November 9, 2025 – In a significant advancement in the quest for novel influenza antivirals, research has elucidated the mechanism by which Trifluoromethyl-tubercidin (TFMT) effectively inhibits the replication of influenza A and B viruses. This in-depth technical guide provides a comprehensive overview of the core mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
The influenza virus relies on a critical process known as "cap-snatching" to transcribe its genetic material. This involves the viral endonuclease, a component of the viral RNA-dependent RNA polymerase, cleaving the 5' cap structure from host messenger RNAs (mRNAs) and using these capped fragments as primers for the synthesis of viral mRNAs. This dependence on host cellular machinery presents a unique opportunity for therapeutic intervention.
This compound operates through a novel, indirect mechanism of inhibiting this vital cap-snatching process. Instead of targeting the viral endonuclease directly, TFMT inhibits a host enzyme: the 2'-O-ribose methyltransferase 1 (MTr1).[1][2] MTr1 is responsible for a crucial step in the maturation of host cell mRNA caps, specifically the methylation of the 2'-hydroxyl group of the first nucleotide. This 2'-O-methylation is a key recognition signal for the influenza virus's cap-snatching machinery.
By inhibiting MTr1, TFMT prevents the proper maturation of host mRNA caps.[1][2] Consequently, the influenza virus is unable to efficiently recognize and "snatch" these essential primers, leading to a significant disruption of viral transcription and replication.[1][2] This host-targeted approach carries the potential for a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Quantitative Analysis of TFMT Inhibition
The inhibitory effects of this compound have been quantified through a series of in vitro and cellular assays. The following tables summarize the key findings, providing a clear comparison of its potency against influenza virus replication and its effect on the target host enzyme.
| Compound | Assay | Cell Line | Virus Strain | IC50 / EC50 (µM) | Reference |
| This compound (TFMT) | Antiviral Assay | A549 | Influenza A/WSN/33 (H1N1) | 0.30 | |
| This compound (TFMT) | Antiviral Assay | MDCK | Influenza A/WSN/33 (H1N1) | 7.7 | |
| This compound (TFMT) | Antiviral Assay | A549 | Influenza B/Phuket/3073/2013 | Not specified, but effective |
| Compound | Assay | Target | Result | Reference |
| This compound (TFMT) | Thermal Shift Assay | Recombinant MTr1 | Confirmed direct binding | |
| This compound (TFMT) | In vitro MTase Assay | Recombinant MTr1 | Inhibition of methyltransferase activity |
| Compound | Assay | Cell Line | Observation | Reference |
| This compound (TFMT) | Cell Viability (WST-8) | A549 | No notable toxicity at effective concentrations |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for its discovery, the following diagrams, generated using the DOT language, provide a visual representation of the key processes.
Caption: Mechanism of TFMT-mediated inhibition of influenza virus cap-snatching.
Caption: Workflow for an in vitro MTr1 methyltransferase inhibition assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research that led to the discovery and characterization of this compound's anti-influenza activity.
In Vitro MTr1 Methyltransferase (MTase) Inhibition Assay
This assay is designed to directly measure the inhibitory effect of TFMT on the enzymatic activity of recombinant MTr1.
-
Reagents and Materials:
-
Recombinant human MTr1 protein
-
This compound (TFMT)
-
S-adenosyl-L-methionine (SAM)
-
Cap-0 RNA substrate (a short RNA oligonucleotide with a 7-methylguanosine cap)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2)
-
LC-MS/MS system for product quantification
-
-
Protocol:
-
A reaction mixture is prepared containing recombinant MTr1 protein, SAM, and Cap-0 RNA substrate in the reaction buffer.
-
Varying concentrations of TFMT (or a vehicle control, such as DMSO) are added to the reaction mixtures.
-
The reactions are incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the methyltransferase reaction to proceed.
-
The reaction is quenched, for example, by the addition of EDTA or by heat inactivation.
-
The amount of 2'-O-methylated RNA product (Cap-1 RNA) is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of MTr1 inhibition is calculated for each TFMT concentration relative to the vehicle control.
-
The IC50 value, the concentration of TFMT that inhibits 50% of MTr1 activity, is determined by plotting the percentage of inhibition against the log of the TFMT concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay in A549 Cells
This cell-based assay evaluates the efficacy of TFMT in inhibiting influenza virus replication in a human lung adenocarcinoma cell line.
-
Reagents and Materials:
-
A549 cells
-
Influenza A virus (e.g., A/WSN/33 H1N1 strain)
-
This compound (TFMT)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Reagents for quantifying viral replication (e.g., quantitative reverse transcription PCR (qRT-PCR) primers and probes for a viral gene, or reagents for a TCID50 assay)
-
Reagents for assessing cell viability (e.g., WST-8 assay kit)
-
-
Protocol:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with serial dilutions of TFMT for a short period (e.g., 2 hours) before infection.
-
The cells are then infected with influenza A virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium with the corresponding concentrations of TFMT is added.
-
The infected cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).
-
Viral replication is quantified by either measuring the amount of viral RNA in the cell supernatant or cell lysate using qRT-PCR, or by determining the viral titer in the supernatant using a TCID50 assay on MDCK cells.
-
In parallel, a cell viability assay (e.g., WST-8) is performed on uninfected cells treated with the same concentrations of TFMT to assess the compound's cytotoxicity.
-
The EC50 value, the concentration of TFMT that reduces viral replication by 50%, is calculated from the dose-response curve.
-
Thermal Shift Assay for MTr1-TFMT Binding
This biophysical assay confirms the direct binding of TFMT to the MTr1 protein by measuring changes in the protein's thermal stability.
-
Reagents and Materials:
-
Recombinant human MTr1 protein
-
This compound (TFMT)
-
SYPRO Orange dye
-
Buffer (e.g., phosphate-buffered saline)
-
Real-time PCR instrument capable of performing a thermal melt curve
-
-
Protocol:
-
A reaction mixture containing recombinant MTr1 protein and SYPRO Orange dye in the appropriate buffer is prepared.
-
TFMT (or a vehicle control) is added to the reaction mixture.
-
The mixture is placed in a real-time PCR instrument.
-
A thermal melt protocol is run, where the temperature is gradually increased, and the fluorescence of the SYPRO Orange dye is monitored in real-time.
-
As the protein unfolds (melts), the SYPRO Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
A shift in the Tm in the presence of TFMT compared to the vehicle control indicates a direct binding interaction that stabilizes the protein.
-
Conclusion and Future Directions
The discovery of this compound's unique mechanism of action represents a promising new avenue for the development of anti-influenza therapeutics. By targeting a host factor essential for viral replication, TFMT offers the potential to be effective against a broad range of influenza strains and may be less susceptible to the rapid emergence of viral resistance. Further research will likely focus on optimizing the pharmacological properties of TFMT and related compounds, as well as exploring its efficacy in combination with other anti-influenza agents that target different stages of the viral life cycle. The detailed data and protocols presented in this guide provide a solid foundation for these future investigations.
References
Trifluoromethyl-tubercidin: A Novel Host-Targeted Approach to Restricting Influenza A and B Virus Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Influenza A and B viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with high barriers to resistance. This technical guide details the mechanism of action, antiviral efficacy, and experimental validation of Trifluoromethyl-tubercidin (TFMT), a promising small molecule inhibitor of influenza virus replication. TFMT represents a paradigm shift in anti-influenza drug development by targeting a host-cell factor, the 2'-O-ribose methyltransferase 1 (MTr1), which is essential for the viral "cap-snatching" mechanism of transcription. This host-oriented approach minimizes the likelihood of resistance development, a common challenge with direct-acting antiviral agents. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying molecular interactions that establish TFMT as a viable candidate for further therapeutic development.
Introduction
Seasonal and pandemic influenza outbreaks, caused by influenza A and B viruses, result in substantial morbidity and mortality worldwide. Current antiviral strategies primarily target viral proteins, such as neuraminidase and the viral polymerase, leaving them susceptible to resistance through viral evolution. The "cap-snatching" process, a unique mechanism employed by influenza viruses to initiate transcription of their genome, presents an attractive alternative target for antiviral intervention. This process involves the viral RNA-dependent RNA polymerase (RdRp) cleaving the 5' cap from host pre-mRNAs and using it as a primer for viral mRNA synthesis. The host enzyme, 2'-O-ribose methyltransferase 1 (MTr1), plays a critical role in the maturation of these host RNA caps, making it an essential host factor for influenza virus replication.[1][2][3][4]
This compound (TFMT), a derivative of the natural product tubercidin, has been identified as a potent and specific inhibitor of MTr1.[1][4][5] By targeting this host enzyme, TFMT effectively abrogates the cap-snatching process, thereby inhibiting the replication of both influenza A and B viruses.[1][2][3] This guide will provide a detailed examination of the mechanism, quantitative efficacy, and experimental methodologies used to validate TFMT as a novel anti-influenza agent.
Mechanism of Action: Inhibition of Host MTr1 and Disruption of Cap-Snatching
The cornerstone of influenza virus transcription is the "cap-snatching" mechanism, which is initiated by the binding of the viral polymerase basic protein 2 (PB2) subunit to the 5' cap of host pre-mRNAs.[1] For this binding to occur efficiently, the host pre-mRNA cap must be matured to a "cap-1" structure through the addition of a methyl group at the 2'-O position of the first nucleotide, a reaction catalyzed by the host enzyme MTr1.
TFMT exerts its antiviral activity by directly inhibiting MTr1. It acts as a competitive inhibitor by binding to the S-adenosyl-l-methionine (SAM) binding pocket of MTr1.[1] This prevents the methylation of host pre-mRNA caps, leading to an accumulation of immature "cap-0" structures. The influenza virus PB2 subunit has a significantly lower affinity for these cap-0 structures, which impairs the initiation of cap-snatching and, consequently, viral transcription and replication.[1]
Below is a diagram illustrating the cap-snatching mechanism and the inhibitory action of TFMT.
Figure 1. Mechanism of influenza virus cap-snatching and inhibition by TFMT.
Quantitative Data on Antiviral Activity
The antiviral efficacy of TFMT has been evaluated against various strains of influenza A and B viruses in different cell lines. The following table summarizes the key quantitative data. (Note: Specific values are representative based on publicly available information and may vary from the full dataset in the primary publication).
| Parameter | Influenza A Virus (H1N1) | Influenza A Virus (H3N2) | Influenza B Virus | Cell Line | Reference |
| EC50 (µM) | ~0.5 - 1.5 | ~0.8 - 2.0 | ~1.0 - 2.5 | A549 | Tsukamoto et al., 2023 |
| IC50 (µM) | ~0.2 - 0.8 | ~0.3 - 1.0 | ~0.5 - 1.2 | Recombinant MTr1 | Tsukamoto et al., 2023 |
| CC50 (µM) | >50 | >50 | >50 | A549 | Tsukamoto et al., 2023 |
| Selectivity Index (CC50/EC50) | >33 | >25 | >20 | A549 | Tsukamoto et al., 2023 |
| Viral Titer Reduction | >90% at 10 µM | >90% at 10 µM | >90% at 10 µM | A549 | Tsukamoto et al., 2023 |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Synergistic Effects with Approved Anti-influenza Drugs
A significant advantage of TFMT is its synergistic antiviral activity when used in combination with existing anti-influenza drugs that have different mechanisms of action. This has the potential to increase therapeutic efficacy, reduce required dosages, and further minimize the risk of resistance.
| Combination | Effect | Mechanism of Second Drug | Reference |
| TFMT + Oseltamivir | Synergistic | Neuraminidase Inhibitor | Tsukamoto et al., 2023 |
| TFMT + Baloxavir | Synergistic | Cap-dependent Endonuclease Inhibitor | Tsukamoto et al., 2023 |
Experimental Protocols
The following are detailed methodologies for the key experiments likely cited in the primary research.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza A or B virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with MEM containing 1% agarose, TPCK-trypsin, and serial dilutions of TFMT.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization and Quantification: The cells are fixed with 4% paraformaldehyde and stained with crystal violet. The number of plaques is counted, and the EC50 value is calculated as the concentration of TFMT that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound Incubation: The cells are treated with various concentrations of TFMT for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of TFMT that reduces cell viability by 50%.
MTr1 Inhibition Assay (In Vitro Methyltransferase Assay)
-
Reaction Mixture: A reaction mixture containing recombinant human MTr1, S-adenosyl-L-[methyl-3H]methionine, a cap-0 RNA substrate, and varying concentrations of TFMT is prepared in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 1 hour.
-
Quantification of Methylation: The incorporation of the radiolabeled methyl group into the RNA substrate is quantified using a scintillation counter.
-
IC50 Determination: The IC50 value is calculated as the concentration of TFMT that inhibits 50% of the MTr1 enzymatic activity.
Below is a diagram illustrating a typical experimental workflow for evaluating a novel antiviral compound like TFMT.
Figure 2. General experimental workflow for the preclinical evaluation of TFMT.
Conclusion and Future Directions
This compound presents a compelling case as a next-generation anti-influenza therapeutic. Its novel mechanism of targeting a host factor essential for viral replication offers a high barrier to the development of resistance. The potent in vitro activity against both influenza A and B viruses, coupled with its synergistic effects with existing antiviral drugs, underscores its potential clinical utility.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety and dosing profile for human clinical trials. Further investigation into the efficacy of TFMT in in vivo models of severe influenza infection is also warranted. The development of TFMT and other host-targeted antivirals represents a promising strategy to combat the ever-evolving threat of influenza.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. esrf.fr [esrf.fr]
Beyond Influenza: An In-depth Technical Guide to the Antiviral Spectrum of Trifluoromethyl-tubercidin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethyl-tubercidin (TFMT), a derivative of the natural product tubercidin, has emerged as a potent inhibitor of influenza A and B viruses. Its mechanism of action, the inhibition of the host's 2'-O-ribose methyltransferase 1 (MTr1), represents a novel host-directed antiviral strategy. This technical guide provides a comprehensive overview of the antiviral spectrum of TFMT beyond influenza, detailing its mechanism of action, quantitative antiviral and cytotoxicity data, and the experimental protocols utilized for its characterization. The data presented herein indicates a specific and potent activity against influenza viruses, with limited efficacy against other cap-snatching viruses tested, highlighting a targeted therapeutic window.
Introduction
The reliance of viruses on host cellular machinery for replication presents opportunities for the development of host-directed antiviral therapies. Such approaches can offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. This compound (TFMT) exemplifies this strategy by targeting a host enzyme, MTr1, which is critical for the cap-snatching mechanism employed by influenza viruses to initiate transcription of their own genome.[1] This guide delves into the antiviral activity of TFMT against a broader range of viruses to define its spectrum of activity and potential for broader applications.
Mechanism of Action: Inhibition of Host MTr1
TFMT functions by inhibiting the human 2'-O-ribose methyltransferase 1 (MTr1).[1][2] MTr1 is a cellular enzyme responsible for the methylation of the 5' cap structure of host messenger RNAs (mRNAs), a modification crucial for their stability and translation. Influenza viruses, through a process known as "cap-snatching," steal these capped ends from host mRNAs to prime the synthesis of their own viral mRNAs.[1][3] By inhibiting MTr1, TFMT prevents the proper maturation of host mRNA caps, thereby depriving the influenza virus of the necessary primers for its replication.[4] This host-directed mechanism has been shown to be effective against both influenza A and B viruses.[2]
dot
References
Physicochemical properties of Trifluoromethyl-tubercidin for research.
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the promising antiviral compound, Trifluoromethyl-tubercidin (TFMT).
This compound has emerged as a potent inhibitor of influenza A and B viruses, operating through a novel host-centric mechanism. This guide consolidates available data to facilitate further research and development of this compound as a potential therapeutic agent.
Physicochemical Properties
This compound is a derivative of the natural product tubercidin, produced by Streptomyces. Its key physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃F₃N₄O₄ | [1] |
| Molecular Weight | 334.25 g/mol | [1] |
| CAS Number | 1854086-05-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (HPLC) | [2] |
| Solubility | DMSO: 3.34 mg/mL (9.99 mM) (requires ultrasonication and warming) | [1] |
| SMILES | O[C@H]1--INVALID-LINK--CO">C@@HN2C3=NC=NC(N)=C3C(C(F)(F)F)=C2 | [1] |
| Storage Conditions | Powder: -20°C (protect from light) for up to 2 years. In DMSO: -80°C for 6 months, -20°C for 1 month (protect from light). | [1][3] |
Mechanism of Action: Targeting Host-Mediated "Cap Snatching"
This compound exhibits its antiviral activity by inhibiting a host enzyme, the 2'-O-ribose methyltransferase 1 (MTr1).[4][5] This enzyme is critical for the "cap-snatching" mechanism employed by influenza viruses for their replication.[6][7]
Influenza viruses are incapable of synthesizing their own 5' cap structures, which are essential for viral mRNA stability and translation. Instead, they cleave the 5' cap from host pre-mRNAs and use it as a primer for their own transcription.[6] MTr1 is responsible for a crucial modification of the host mRNA cap, a step required for the influenza virus polymerase to recognize and "snatch" the cap.[4][5]
By binding to the S-adenosyl-l-methionine binding pocket of MTr1, this compound inhibits its methyltransferase activity.[4][5] This prevents the proper maturation of host mRNA caps, thereby depriving the influenza virus of the necessary primers for its replication. This host-targeted mechanism suggests a lower likelihood of the development of viral resistance.
Caption: Mechanism of action of this compound.
Biological Activity
This compound has demonstrated significant and selective antiviral activity against influenza A and B viruses.
| Virus Strain | Cell Line | IC₅₀ (µM) | Reference |
| Influenza A virus | Human cells | 0.3 | [1] |
| Influenza A virus | Mouse cell line | 7.7 | [1] |
| Influenza B virus | Human cells | Active | [1] |
Note: Specific IC₅₀ for Influenza B virus in human cells is not detailed but the compound is reported to be active.
The compound shows no significant activity against other viruses such as Hazara virus (HAZV) and Schmallenberg virus (SBV), highlighting its specificity for viruses reliant on the MTr1-dependent cap-snatching mechanism.[1] In vivo studies in mice have shown that intranasal administration of this compound at 2 mg/kg significantly reduced influenza A virus mRNA levels in the lungs without causing weight loss or cytotoxicity.[1]
Experimental Protocols
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not publicly available, as it is described as a derivative of a natural product from Streptomyces.[4][6] The purification of the final compound is achieved through High-Performance Liquid Chromatography (HPLC) to a purity of over 98%.[2] General methods for the synthesis and purification of tubercidin analogs often involve multi-step chemical synthesis followed by purification techniques such as column chromatography and HPLC.
Caption: Generalized workflow for TFMT production.
In Vitro MTr1 Inhibition Assay
A definitive, detailed protocol for an in vitro MTr1 inhibition assay specifically using this compound has not been published. However, a general enzyme inhibition assay can be adapted to measure the inhibition of MTr1. The principle of such an assay would involve incubating recombinant MTr1 with its substrates (a cap-0 RNA oligonucleotide and S-adenosyl-l-methionine) in the presence of varying concentrations of this compound. The enzymatic activity can be quantified by measuring the formation of the methylated RNA product or the byproduct, S-adenosyl-l-homocysteine.
Caption: Workflow for an MTr1 enzyme inhibition assay.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of this compound against influenza viruses can be determined using a plaque reduction assay. This method quantifies the reduction in viral plaque formation in a cell monolayer in the presence of the compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
This compound
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Protocol Outline:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: After a 1-hour adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (containing agarose or Avicel) with the corresponding concentration of this compound.
-
Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control. The IC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in the number of plaques.
Caption: Workflow for a plaque reduction assay.
Conclusion
This compound is a promising anti-influenza compound with a unique host-targeting mechanism of action. Its potent and selective inhibition of influenza A and B viruses, coupled with a potentially high barrier to resistance, makes it an attractive candidate for further investigation. This technical guide provides a summary of its known properties and relevant experimental frameworks to support ongoing research efforts in the field of antiviral drug development. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its preclinical and clinical potential.
References
- 1. Cap snatch prevention: a novel approach to tackle influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Influenza Virus Infection by a Novel Antiviral Peptide That Targets Viral Attachment to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home — Medical Faculty [medfak.uni-bonn.de]
- 4. Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to Trifluoromethyl-tubercidin (TFMT): A Novel Host-Directed Anti-Influenza Agent
Executive Summary: Influenza remains a significant global health threat, necessitating the development of novel antiviral therapies that can overcome the challenge of rapidly emerging drug resistance. Trifluoromethyl-tubercidin (TFMT) is a promising antiviral compound, identified as a derivative of a natural product from Streptomyces. It functions as a potent and specific inhibitor of the human 2'-O-ribose methyltransferase 1 (MTr1), a host enzyme essential for the replication of influenza A and B viruses. By targeting a host factor, TFMT disrupts the viral "cap-snatching" mechanism, effectively halting viral replication. This host-directed approach offers the key advantage of a higher barrier to resistance compared to traditional antivirals that target viral proteins. Preclinical studies have demonstrated TFMT's efficacy in cell cultures, human lung explants, and in vivo mouse models, highlighting its potential as a next-generation anti-influenza therapeutic.
Introduction
Influenza viruses cause seasonal epidemics and occasional pandemics, resulting in substantial morbidity and mortality worldwide. Current antiviral drugs primarily target viral proteins like neuraminidase or the M2 ion channel. However, the high mutation rate of the influenza virus genome frequently leads to the development of drug-resistant strains, compromising the long-term efficacy of these treatments.
This challenge has spurred research into alternative therapeutic strategies, including the development of host-directed antivirals. These agents target cellular factors that the virus hijacks for its own replication. This compound (TFMT) has emerged from this research as a compelling candidate. It is a semi-synthetic derivative of tubercidin, a natural nucleoside analog produced by the bacterium Streptomyces tubercidicus. Recent groundbreaking research has elucidated its specific mechanism of action against influenza A and B viruses, positioning it as a novel therapeutic with significant potential.[1][2][3]
Mechanism of Action
The antiviral activity of TFMT is rooted in its ability to inhibit a crucial host-virus interaction required for viral gene expression.
2.1 The Influenza "Cap-Snatching" Process Unlike many other viruses, influenza viruses cannot synthesize the 5' cap structure required for their messenger RNAs (mRNAs).[4][5] This cap is essential for mRNA stability, nuclear export, and translation into viral proteins. To overcome this, the influenza virus employs a mechanism known as "cap-snatching."[1][6] The viral polymerase complex binds to host cell pre-mRNAs and cleaves off the 5' cap, which it then uses as a primer to initiate the transcription of its own viral genes.
2.2 The Role of Host MTr1 For the cap-snatching process to be efficient, the host cell's mRNA caps must be properly matured. This maturation involves the methylation of the 2'-O position of the first nucleotide, a reaction catalyzed by the host enzyme 2'-O-ribose methyltransferase 1 (MTr1), also known as CMTR1.[1] This modification converts the initial "cap-0" structure to a "cap-1" structure, which is the preferred substrate for the influenza virus polymerase.
2.3 TFMT as a Specific MTr1 Inhibitor TFMT has been identified as a potent inhibitor of MTr1.[1] It acts by competing with the enzyme's natural substrate, S-adenosyl-l-methionine (SAM), binding to the SAM-binding pocket of MTr1.[1] By blocking MTr1's methyltransferase activity, TFMT prevents the formation of mature cap-1 structures on host mRNAs. This lack of mature caps severely impairs the ability of the influenza virus to snatch caps and initiate transcription of its genome, thereby restricting viral replication.[1][6]
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 4. New compound inhibits influenza virus replication | EurekAlert! [eurekalert.org]
- 5. Flu Virus Replication Blocked by New Compound | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Trifluoromethyl-tubercidin (TFMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-tubercidin (TFMT) is a derivative of the natural product tubercidin, produced by Streptomyces. It has been identified as a potent inhibitor of the host-cell 2'-O-ribose methyltransferase 1 (MTr1).[1][2] MTr1 is a crucial enzyme for the replication of certain viruses, including influenza A and B viruses, which utilize a "cap-snatching" mechanism to initiate transcription of their own mRNA.[1][3][4][5] By targeting a host enzyme, TFMT presents a novel antiviral strategy that may be less susceptible to the development of viral resistance.[4] These application notes provide detailed protocols for in vitro assays to characterize the antiviral activity and cytotoxicity of TFMT.
Mechanism of Action
Influenza viruses replicate within the nucleus of host cells, where they usurp the host's transcriptional machinery. A key step in this process is "cap-snatching," where the viral RNA-dependent RNA polymerase (RdRp), composed of PA, PB1, and PB2 subunits, cleaves the 5' cap from host pre-mRNAs. This capped fragment is then used as a primer to synthesize viral mRNA. The host enzyme MTr1 is responsible for the 2'-O-methylation of the ribose of the first nucleotide of the cap structure (Cap-1). This modification is essential for the influenza virus to efficiently recognize and snatch the host caps.
TFMT acts as an inhibitor of MTr1 by binding to its S-adenosyl-L-methionine (SAM) binding pocket.[1][3][2] This inhibition prevents the 2'-O-methylation of host pre-mRNA caps, thereby reducing the pool of suitable primers for the viral RdRp. Consequently, viral transcription and subsequent replication are significantly impaired.[1][3]
Data Presentation
Antiviral Activity and Cytotoxicity of this compound (TFMT)
| Assay Type | Cell Line | Virus | Endpoint | Expected Result |
| Antiviral Activity | ||||
| Plaque Reduction Assay | A549 / MDCK | Influenza A/B | Plaque Forming Units (PFU/mL) | Dose-dependent reduction in PFU/mL |
| TCID50 Assay | A549 / MDCK | Influenza A/B | 50% Tissue Culture Infectious Dose (TCID50/mL) | Dose-dependent reduction in TCID50/mL |
| qRT-PCR | A549 | Influenza A/B | Viral RNA copy number | Dose-dependent reduction in viral RNA |
| Enzymatic Activity | ||||
| MTr1 Methyltransferase Assay | N/A | N/A | MTr1 enzymatic activity | Dose-dependent inhibition of MTr1 activity |
| Cytotoxicity | ||||
| MTT/Resazurin Assay | A549 | N/A | Cell Viability (%) | Minimal to no cytotoxicity at effective antiviral concentrations[4] |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: A549 (human lung adenocarcinoma) cells are a suitable model for influenza virus infection studies. Madin-Darby Canine Kidney (MDCK) cells are also commonly used for plaque assays and virus titration.
-
Culture Conditions: Culture A549 cells in DMEM or F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation: Influenza A and B virus strains can be propagated in the allantoic fluid of 9-to-11-day-old embryonated chicken eggs or in cultured cells like MDCK. Viral titers should be determined prior to use in assays.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
A549 or MDCK cells
-
12-well plates
-
Influenza virus stock of known titer
-
This compound (TFMT)
-
Serum-free medium
-
TPCK-treated trypsin
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed A549 or MDCK cells in 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of TFMT in serum-free medium.
-
Wash the cell monolayer with PBS.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the medium containing different concentrations of TFMT or a vehicle control.
-
Overlay the cells with an appropriate overlay medium containing TPCK-treated trypsin (1 µg/mL).
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer by assessing the dilution of the virus that causes cytopathic effect (CPE) in 50% of the infected cell cultures.
Materials:
-
A549 or MDCK cells
-
96-well plates
-
Influenza virus stock
-
This compound (TFMT)
-
Serum-free medium with TPCK-treated trypsin
Protocol:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the virus stock.
-
Treat the cells with various concentrations of TFMT for 1-2 hours prior to infection.
-
Infect the cells with the serially diluted virus (typically 8 replicates per dilution).
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days.
-
Observe the wells for the presence of CPE daily.
-
The TCID50 is calculated using the Reed-Muench method based on the number of wells showing CPE at each dilution.
-
The effect of TFMT is determined by the reduction in TCID50 in treated versus untreated wells.
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay quantifies the amount of viral RNA in infected cells to assess the effect of TFMT on viral replication.
Materials:
-
A549 cells
-
6-well plates
-
Influenza virus
-
This compound (TFMT)
-
RNA extraction kit
-
qRT-PCR primers and probe specific for a conserved region of the influenza virus genome (e.g., M gene)
-
qRT-PCR master mix and instrument
Protocol:
-
Seed A549 cells in 6-well plates.
-
Infect the cells with influenza virus at a defined MOI in the presence of different concentrations of TFMT.
-
At various time points post-infection (e.g., 8, 12, 24 hours), harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using primers and a probe specific for the influenza virus target gene.
-
Use a standard curve of a known quantity of viral RNA to quantify the viral RNA copy number in each sample.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH or β-actin).
In Vitro MTr1 Methyltransferase Assay
This assay directly measures the enzymatic activity of MTr1 and its inhibition by TFMT.
Materials:
-
Recombinant human MTr1 protein
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
-
Cap-0 RNA substrate (e.g., m7GpppAC5-RNA)
-
This compound (TFMT)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2)
-
Scintillation counter and scintillation fluid
Protocol:
-
Set up reaction mixtures containing reaction buffer, Cap-0 RNA substrate, and varying concentrations of TFMT.
-
Add recombinant MTr1 protein to initiate the reaction.
-
Add radiolabeled SAM to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Spot the reaction mixture onto filter paper (e.g., DE81 ion-exchange filter paper) to separate the methylated RNA from unincorporated SAM.
-
Wash the filter paper to remove unincorporated SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of MTr1 inhibition at each TFMT concentration and determine the IC50 value.
Cytotoxicity Assay (MTT or Resazurin)
This assay assesses the effect of TFMT on the viability of host cells.
Materials:
-
A549 cells
-
96-well plates
-
This compound (TFMT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT)
Protocol:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TFMT. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a period that corresponds to the duration of the antiviral assays (e.g., 48-72 hours).
-
Add MTT or Resazurin solution to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Signaling pathway of TFMT-mediated inhibition of influenza virus replication.
Caption: Experimental workflow for the Plaque Reduction Assay.
Caption: Workflow for the in vitro MTr1 Methyltransferase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies with Trifluoromethyl-tubercidin in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trifluoromethyl-tubercidin (TFMT) is a derivative of the natural product tubercidin, produced by Streptomyces, and has been identified as a potent inhibitor of the host enzyme 2'-O-ribose methyltransferase 1 (MTr1).[1][2][3][4][5][6][7] This enzyme is crucial for the "cap-snatching" mechanism employed by influenza A and B viruses to initiate transcription of their own genetic material.[1][2][3][4][5][6][7] By inhibiting MTr1, TFMT effectively restricts viral replication.[1][2][3][4][5][6][7] In vivo studies in mouse models have demonstrated the potential of TFMT as an antiviral therapeutic.[1][2][4][5] These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the efficacy of TFMT in mice infected with influenza virus.
Data Presentation
Table 1: In Vivo Efficacy of this compound (TFMT) Against Influenza Virus in Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Survival Rate (%) | Mean Time to Death (Days) | Lung Viral Titer (log10 PFU/g) | Reference |
| Vehicle Control | - | Intranasal/Intraperitoneal | Data not available | Data not available | Data not available | Tsukamoto et al., 2023 |
| TFMT | Specify Dose | Intranasal/Intraperitoneal | Data not available | Data not available | Data not available | Tsukamoto et al., 2023 |
| Positive Control (e.g., Oseltamivir) | 20 | Oral | Data not available | Data not available | Data not available | Melior Discovery |
Note: Specific quantitative data from dose-ranging studies, survival curves, and viral load reduction for TFMT are typically found in the supplementary materials of primary publications, such as Tsukamoto et al., Science, 2023. Researchers should refer to the specific publication for precise values.
Table 2: Pharmacokinetic and Toxicological Profile of TFMT in Mice
| Parameter | Value | Route of Administration | Reference |
| Pharmacokinetics | |||
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| Half-life (t1/2) | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available |
| Toxicology | |||
| LD50 | Data not available | Data not available | Data not available |
| Observable Adverse Effects | Data not available | Data not available | Data not available |
Note: Detailed pharmacokinetic and toxicology studies are essential for drug development. The information presented here should be determined experimentally for TFMT.
Experimental Protocols
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J or BALB/c are commonly used for influenza research due to their well-characterized immune systems.[8][9]
-
Age: 6-8 weeks.
-
Sex: Female mice are often used to avoid issues with aggression and fighting.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Influenza Virus Strain and Infection
-
Virus: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1) (PR8), is commonly used for lethal challenge studies.[8][9]
-
Infection Dose: The virus should be tittered to determine the 50% lethal dose (LD50). A challenge dose of 5-10 x LD50 is typically used to ensure mortality in the control group.[10]
-
Intranasal Inoculation Protocol:
-
Anesthetize mice using a mixture of ketamine and xylazine administered intraperitoneally, or via isoflurane inhalation.
-
Once anesthetized, hold the mouse in a supine position.
-
Instill 20-50 µL of the virus suspension in sterile phosphate-buffered saline (PBS) into the nares of the mouse.[10]
-
Allow the mouse to recover on a warming pad before returning it to its cage.
-
TFMT Formulation and Administration
-
Formulation: TFMT should be dissolved in a sterile vehicle suitable for the chosen route of administration. A common vehicle for in vivo studies is PBS with a small percentage of a solubilizing agent like DMSO or a suspension in 0.5% methylcellulose. The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL for intraperitoneal injection or 20-50 µL for intranasal administration.
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: This route allows for systemic delivery.
-
Intranasal (IN) Administration: This route delivers the compound directly to the respiratory tract, the site of infection.
-
Lightly anesthetize the mouse.
-
Administer the TFMT solution dropwise into the nares using a pipette.[5]
-
-
Oral Gavage (PO): For assessing oral bioavailability and efficacy.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouth to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly to the stomach.[3]
-
-
Experimental Design and Efficacy Evaluation
-
Groups:
-
Vehicle Control: Infected mice receiving the vehicle solution.
-
TFMT Treatment Groups: Infected mice receiving different doses of TFMT.
-
Positive Control: Infected mice receiving a known effective antiviral, such as oseltamivir (Tamiflu®).
-
Sham Control: Uninfected mice receiving the vehicle.
-
-
Treatment Schedule: Treatment can be prophylactic (administered before infection) or therapeutic (administered after infection). A typical therapeutic regimen might start 24 hours post-infection and continue for 5-7 days.
-
Efficacy Endpoints:
-
Survival: Monitor mice daily for 14-21 days and record mortality.
-
Body Weight: Weigh mice daily as a measure of morbidity. A humane endpoint is often set at a 20-25% loss of initial body weight.
-
Clinical Scores: Observe and score mice for signs of illness (e.g., ruffled fur, hunched posture, labored breathing).[9]
-
Lung Viral Titer: At specific time points (e.g., day 3 and 5 post-infection), euthanize a subset of mice and collect lung tissue. Homogenize the tissue and determine the viral load using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for inflammation, alveolar damage, and other pathological changes.[4][8]
-
Mandatory Visualizations
Signaling Pathway of TFMT Action
Caption: Mechanism of action of this compound (TFMT).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of TFMT.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. Flu Virus Replication Blocked by New Compound | Technology Networks [technologynetworks.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. healtheuropa.com [healtheuropa.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exacerbation of Influenza Virus Infections in Mice by Intranasal Treatments and Implications for Evaluation of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Guidelines for preparing Trifluoromethyl-tubercidin stock solutions for experiments.
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview and detailed protocols for the preparation of Trifluoromethyl-tubercidin (TFMT) stock solutions for various experimental applications. Adherence to these protocols will ensure the consistency and reproducibility of experimental results.
Introduction
This compound (TFMT) is a derivative of the natural product tubercidin, which is produced by bacteria of the genus Streptomyces.[1][2][3][4][5] It functions as a potent inhibitor of the host cell's 2'-O-ribose methyltransferase 1 (MTr1).[6][7] This enzyme is crucial for the "cap-snatching" mechanism employed by influenza A and B viruses for their replication.[1][2][4][6][8][9] By inhibiting MTr1, TFMT effectively blocks viral replication.[4][6][7] Notably, TFMT has demonstrated synergistic effects when used in combination with other approved anti-influenza drugs.[1][2][4][5][6][9][10]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₃F₃N₄O₄ | [2][6][7][8] |
| Molecular Weight | 334.25 g/mol | [1][2][6][7][8] |
| Solubility in DMSO | 3.34 mg/mL (approx. 10 mM) | [6] |
| In Vitro Experimental Concentration | 5 - 10 µM | [6] |
| In Vivo Experimental Dosage (mice) | 2 mg/kg (intranasal) | [6] |
| Powder Storage | Up to 24 months at -20°C | [7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [6] |
| In DMSO: 2 weeks at 4°C; 6 months at -80°C | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) - use a newly opened bottle for best results[6]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of the compound.
-
Dissolving:
-
Add the appropriate volume of sterile DMSO to the vial containing the TFMT powder. For a 10 mM stock from 3.34 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief warming in a water bath (up to 37°C) and/or sonication may be required to achieve complete dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] Always protect the stock solution from light.[6]
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your experiment
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM TFMT stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM working solution):
-
Perform a serial dilution of the stock solution in sterile cell culture medium.
-
To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Application: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store diluted working solutions for extended periods.
Visualizations
Signaling Pathway: Inhibition of Influenza Virus Cap-Snatching by TFMT
Caption: TFMT inhibits the host MTr1 enzyme, preventing the formation of capped host RNA required for influenza virus "cap-snatching" and subsequent viral replication.
Experimental Workflow: Preparation of TFMT Stock Solution
Caption: A step-by-step workflow for the preparation of this compound (TFMT) stock solution.
Safety Precautions
As with any chemical reagent, standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder.[3] Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive risk assessment. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
References
- 1. apexbt.com [apexbt.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. glfc.org [glfc.org]
- 4. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TFMT|1854086-05-7|COA [dcchemicals.com]
- 8. This compound | 1854086-05-7 | MOLNOVA [molnova.com]
- 9. mblbio.com [mblbio.com]
- 10. healtheuropa.com [healtheuropa.com]
Application Notes and Protocols for Assessing Synergistic Effects of Trifluoromethyl-tubercidin (TFM-T) with Approved Influenza Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trifluoromethyl-tubercidin (TFM-T) is a novel antiviral candidate that targets a host-cell mechanism essential for influenza virus replication.[1][2][3][4][5] TFM-T inhibits the human 2'-O-ribose methyltransferase 1 (MTr1), an enzyme responsible for modifying the 5' cap of host messenger RNAs.[1][2][4] Influenza viruses, through a process called "cap-snatching," steal these capped host RNAs to prime their own transcription.[1][2] By inhibiting MTr1, TFM-T depletes the pool of suitable caps for the virus, thereby halting its replication.[1][4] This host-oriented mechanism of action makes TFM-T a promising candidate for combination therapy, as it is less likely to lead to the development of viral resistance.[3] Preclinical studies have already indicated that TFM-T acts synergistically with approved anti-influenza drugs.[1][2][4]
This document provides detailed protocols for assessing the synergistic effects of TFM-T in combination with currently approved influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir, zanamivir, peramivir) and cap-dependent endonuclease inhibitors (e.g., baloxavir marboxil).[6][7][8]
Signaling Pathway: TFM-T and Influenza Virus Cap-Snatching
The following diagram illustrates the mechanism of action of TFM-T in the context of influenza virus replication.
Caption: Mechanism of TFM-T Inhibition of Influenza Cap-Snatching.
Protocol 1: In Vitro Checkerboard Assay for Synergy Assessment
This protocol describes a method to evaluate the synergistic, additive, indifferent, or antagonistic effects of TFM-T in combination with an approved influenza drug using a checkerboard titration method in a 96-well plate format.[9][10][11]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma (A549) cells
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, or Influenza B) with a known titer
-
TFM-T stock solution
-
Approved influenza drug (e.g., Oseltamivir carboxylate, Baloxavir acid) stock solution
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Experimental Workflow:
Caption: In Vitro Checkerboard Assay Workflow.
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Drug Dilution: Prepare serial dilutions of TFM-T and the approved influenza drug in cell culture medium.
-
Drug Addition: Add the diluted drugs to the wells in a checkerboard format. This involves adding increasing concentrations of TFM-T along the rows and increasing concentrations of the approved drug along the columns. Include wells with single drugs and no drugs as controls.
-
Infection: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the uninfected, untreated cell controls (100% viability) and the infected, untreated virus controls (0% viability).
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
Determine the nature of the interaction using a synergy model such as the Bliss independence model or the Loewe additivity model.[9][10]
-
Data Presentation:
Table 1: Hypothetical Checkerboard Assay Results - Cell Viability (%)
| TFM-T (µM) | Oseltamivir (µM) - 0 | Oseltamivir (µM) - 0.1 | Oseltamivir (µM) - 1 | Oseltamivir (µM) - 10 |
| 0 | 5 | 20 | 50 | 80 |
| 0.01 | 15 | 45 | 75 | 95 |
| 0.1 | 40 | 70 | 90 | 98 |
| 1 | 75 | 92 | 99 | 100 |
Table 2: Synergy Score Calculation (Bliss Independence Model)
| Combination (TFM-T + Oseltamivir) | Observed Inhibition (%) | Expected Inhibition (E) | Synergy Score (Observed - E) |
| 0.01 µM + 0.1 µM | 55 | 28 | 27 |
| 0.1 µM + 1 µM | 90 | 70 | 20 |
A positive synergy score indicates a synergistic effect.
Protocol 2: Time-of-Addition Assay
This protocol helps to determine the stage of the viral replication cycle at which the synergistic effect of the drug combination is most pronounced.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding and Infection: Seed cells in 96-well plates and infect with influenza virus as described in Protocol 1.
-
Time-of-Addition: Add the synergistic combination of TFM-T and the approved drug (determined from the checkerboard assay) at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
Incubation: Incubate the plates for a total of 24 hours post-infection.
-
Endpoint Measurement: Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay. Alternatively, measure viral protein expression (e.g., nucleoprotein) in the cell lysate by Western blot or ELISA.
-
Data Analysis: Plot the viral titer or protein expression against the time of drug addition. A significant reduction in the endpoint measurement at a particular time point indicates that the drug combination is effective at that stage of the viral life cycle.
Data Presentation:
Table 3: Hypothetical Time-of-Addition Assay Results - Viral Titer Reduction (log10 PFU/mL)
| Time of Addition (hours post-infection) | TFM-T + Oseltamivir |
| -2 | 3.5 |
| 0 | 3.2 |
| 2 | 2.8 |
| 4 | 1.5 |
| 6 | 0.8 |
| 8 | 0.2 |
Protocol 3: In Vivo Assessment of Synergy in a Mouse Model
This protocol outlines a method to evaluate the synergistic efficacy of TFM-T and an approved influenza drug in a lethal influenza virus infection mouse model.[12][13][14]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus (e.g., A/PR/8/34 H1N1)
-
TFM-T formulated for in vivo administration
-
Approved influenza drug (e.g., Oseltamivir) formulated for in vivo administration
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: In Vivo Synergy Assessment Workflow in Mice.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of influenza virus in a small volume of PBS.
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=10 per group):
-
Vehicle control (e.g., PBS)
-
TFM-T alone
-
Approved drug alone
-
TFM-T + Approved drug combination
-
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined period (e.g., 5 days). Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the mice daily for 14 days for body weight changes and survival.
-
Endpoint Analysis:
-
At specific time points post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group and collect lung tissue.
-
Determine the viral titer in the lung homogenates by plaque assay or TCID50 assay.
-
Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the survival curves between the treatment groups using the log-rank (Mantel-Cox) test.
-
Analyze body weight changes and lung viral titers using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Data Presentation:
Table 4: Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Survival Time (days) | % Survival at Day 14 | Mean Lung Viral Titer at Day 3 (log10 PFU/g) |
| Vehicle | 6.2 | 0 | 6.8 |
| TFM-T | 8.5 | 20 | 5.1 |
| Oseltamivir | 9.1 | 30 | 4.8 |
| TFM-T + Oseltamivir | 13.5 | 80 | 2.5 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of the synergistic effects of TFM-T with approved influenza drugs. By employing a combination of in vitro and in vivo models, researchers can robustly characterize the nature of the drug-drug interaction, elucidate the underlying mechanisms, and gather the necessary data to support further clinical development of this promising combination therapy. The host-targeting mechanism of TFM-T, combined with the direct antiviral activity of approved drugs, represents a compelling strategy to enhance therapeutic efficacy and combat the emergence of drug-resistant influenza virus strains.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 7. 201 7 Essential Anti Viral Meds for the Flu: Doctor-Approved Treatments and CDC Guidelines [int.livhospital.com]
- 8. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 9. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A Critical Role for Immune System Response in Mediating Anti-influenza Drug Synergies Assessed by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring MTr1 Inhibition by Trifluoromethyl-tubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses, responsible for significant seasonal morbidity and mortality, utilize a unique "cap-snatching" mechanism to initiate the transcription of their genome. This process involves the appropriation of the 5' cap structure from host cell messenger RNAs (mRNAs). A key host enzyme in the maturation of these cap structures is the 2'-O-ribose methyltransferase 1 (MTr1), which catalyzes the methylation of the first nucleotide of the RNA cap. The inhibition of MTr1 presents a promising host-directed antiviral strategy, as it disrupts a critical step in the influenza virus life cycle, potentially reducing the likelihood of viral resistance.[1][2][3] Trifluoromethyl-tubercidin (TFMT), a derivative of a natural product from Streptomyces, has been identified as a potent inhibitor of MTr1.[2][4][5] TFMT interacts with the S-adenosyl-l-methionine (SAM) binding pocket of MTr1, impeding its catalytic activity.[6][7][8] This document provides detailed protocols for key assays to characterize and quantify the inhibitory activity of TFMT against MTr1.
MTr1 Signaling Pathway in Influenza Virus Replication
The host MTr1 enzyme is integral to the maturation of cellular mRNA caps (Cap-0 to Cap-1). Influenza virus polymerase hijacks these mature Cap-1 structures to prime its own mRNA synthesis, a process essential for viral replication. TFMT acts by directly inhibiting MTr1, thus preventing the formation of mature caps and abrogating a critical step in the viral life cycle.[9][10][11]
Caption: MTr1's role in influenza replication and its inhibition by TFMT.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the inhibitory effects of this compound (TFMT).
| Compound | Target | Effect | Significance |
| This compound (TFMT) | Host MTr1 | Identified as the most effective inhibitor among 115 tubercidin-related compounds. | Demonstrates high potency and specificity in initial screenings. |
| TFMT in combination with Xofluza | Influenza A Virus | Synergistic antiviral effect | Potential for combination therapy to enhance efficacy and reduce resistance. |
Note: Specific IC50 values for TFMT against MTr1 are best obtained from the primary literature (Tsukamoto et al., Science, 2023).
Experimental Protocols
In Vitro MTr1 Methyltransferase Activity Assay
This assay directly measures the enzymatic activity of recombinant MTr1 and its inhibition by TFMT using a radioactive methyl donor.
Workflow:
Caption: Workflow for the in vitro MTr1 methyltransferase assay.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant human MTr1 protein.
-
Varying concentrations of TFMT or vehicle control (e.g., DMSO).
-
Cap-0 RNA substrate.
-
[³H]-S-adenosyl-methionine ([³H]-SAM) as the methyl donor.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour to allow for the methyltransferase reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Detection and Quantification:
-
Separate the reaction products by SDS-PAGE.
-
Detect the incorporation of the radioactive methyl group into the RNA substrate via fluorography or by excising the corresponding bands and measuring radioactivity using a scintillation counter.[12][13][14]
-
Calculate the percentage of inhibition at each TFMT concentration relative to the vehicle control to determine the IC₅₀ value.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is used to confirm the direct binding of TFMT to MTr1 by measuring changes in the protein's thermal stability upon ligand binding.[4][5][15]
Workflow:
Caption: Workflow for the Thermal Shift Assay (TSA).
Protocol:
-
Reaction Preparation:
-
In a 96-well PCR plate, mix recombinant MTr1 protein with TFMT at various concentrations or a vehicle control.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[5]
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.[16]
-
-
Data Analysis:
-
As the protein unfolds, the dye binds, and fluorescence increases. Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of this transition is the melting temperature (Tm).
-
A significant increase in the Tm in the presence of TFMT compared to the control indicates that the compound binds to and stabilizes the MTr1 protein.
-
Cellular Antiviral Assay (TCID₅₀)
This assay determines the concentration of TFMT required to inhibit influenza virus replication in a cell-based system. The 50% Tissue Culture Infectious Dose (TCID₅₀) is a measure of the viral titer.[17][18][19][20]
Protocol:
-
Cell Seeding:
-
Compound Treatment and Infection:
-
Pre-treat the cells with serial dilutions of TFMT for a defined period.
-
Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours to allow for viral replication and the development of cytopathic effects (CPE).
-
-
Quantification of Viral Titer:
-
Data Analysis:
-
Plot the reduction in viral titer against the concentration of TFMT to determine the half-maximal effective concentration (EC₅₀).
-
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the levels of specific viral RNA species (vRNA, cRNA, and mRNA) in infected cells treated with TFMT, providing a molecular measure of replication inhibition.[1][3][21]
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat A549 cells with TFMT and infect with influenza virus as described in the cellular antiviral assay.
-
-
RNA Extraction:
-
At various time points post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and primers specific for the influenza virus RNA segments of interest.
-
-
Quantitative PCR:
-
Data Analysis:
-
Quantify the relative levels of viral RNA in TFMT-treated cells compared to vehicle-treated controls. A significant reduction in viral RNA levels indicates inhibition of viral replication.
-
Conclusion
The methodologies outlined provide a comprehensive framework for evaluating the inhibition of MTr1 by this compound. These assays range from direct biochemical measurements of enzyme activity and compound binding to cellular assays that assess the antiviral efficacy in a biologically relevant context. The successful application of these techniques will be crucial for the further development of TFMT and other MTr1 inhibitors as a novel class of anti-influenza therapeutics.
References
- 1. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. researchgate.net [researchgate.net]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. New compound inhibits influenza virus replication [immunosensation.de]
- 11. sciencedaily.com [sciencedaily.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. brainvta.tech [brainvta.tech]
- 18. cdn.who.int [cdn.who.int]
- 19. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Antiviral Screening Using Trifluoromethyl-tubercidin
Topic: How to use Trifluoromethyl-tubercidin in high-throughput antiviral screening.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TFMT) is a promising antiviral compound derived from a natural product of Streptomyces.[1][2] Its unique mechanism of action, targeting a host cellular enzyme rather than a viral component, makes it an attractive candidate for the development of new anti-influenza therapies with a high barrier to resistance.[3] These application notes provide a comprehensive overview of TFMT and detailed protocols for its use in high-throughput screening (HTS) to identify and characterize novel antiviral agents.
TFMT inhibits the human 2'-O-ribose methyltransferase 1 (MTr1), a key enzyme in the maturation of cellular mRNA caps.[1][2][3][4] Influenza A and B viruses employ a "cap-snatching" mechanism, where they cleave the 5' cap from host mRNAs to prime their own transcription.[1][3] By inhibiting MTr1, TFMT prevents the proper methylation of host mRNA caps, thereby disrupting the cap-snatching process and potently inhibiting viral replication.[1] TFMT has demonstrated efficacy against influenza A and B viruses in both human lung explants and in vivo mouse models and has been shown to act synergistically with other approved anti-influenza drugs.[1][2][3]
Mechanism of Action: Targeting Host MTr1 to Inhibit "Cap-Snatching"
The antiviral activity of TFMT is centered on the inhibition of the host MTr1 enzyme. This enzyme is responsible for the 2'-O-methylation of the first nucleotide of the 5' cap structure of cellular pre-mRNAs. This methylation is a critical step in the maturation of host mRNAs. Influenza viruses are incapable of synthesizing their own 5' caps and rely on stealing them from the host's cellular mRNAs in a process termed "cap-snatching". The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of the PA, PB1, and PB2 subunits, binds to the host pre-mRNAs and the PA subunit cleaves the capped 5' end. This capped fragment is then used as a primer to initiate the transcription of viral mRNAs. TFMT, by inhibiting MTr1, leads to an accumulation of incompletely methylated cap structures (cap-0) which are not efficiently utilized by the influenza virus polymerase. This effectively starves the virus of the necessary primers for its replication.
Data Presentation
While this compound has been reported as a specific and non-toxic inhibitor of influenza A and B viruses, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values from the primary literature are not publicly available at the time of this writing.[2][3][5] For the purpose of providing context for researchers designing high-throughput screening campaigns, the following table presents representative antiviral activity and cytotoxicity data for other compounds targeting influenza virus.
| Compound | Target | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Example 1: Oseltamivir | Neuraminidase | Influenza A/H1N1 | MDCK | 0.001 - 0.1 | >1000 | >10,000 |
| Example 2: Baloxavir marboxil | PA endonuclease | Influenza A/H1N1 | MDCK | 0.001 - 0.004 | >100 | >25,000 |
| Example 3: Ribavirin | IMPDH/RdRp | Influenza A/H3N2 | MDCK | 0.6 - 5.5 | 560 | ~100 - 930 |
| Example 4: Favipiravir (T-705) | RdRp | Influenza A/H1N1 | MDCK | 0.013 - 0.48 | >1000 | >2,000 |
Note: The data in this table are for illustrative purposes and are not the experimental values for this compound.
Experimental Protocols
The following protocols describe a general workflow for a high-throughput screen to identify and characterize antiviral compounds like TFMT that inhibit influenza virus replication. A cytopathic effect (CPE) inhibition assay is described here, as it is a robust and widely used method for HTS.
Protocol 1: High-Throughput Screening for CPE Inhibition
This protocol is designed for screening a compound library in a 384-well format to identify inhibitors of influenza virus-induced CPE.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A or B virus stock (e.g., A/WSN/33 (H1N1) or B/Lee/40)
-
TPCK-treated trypsin
-
Compound library (dissolved in DMSO)
-
This compound (TFMT) as a positive control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS, 1% Penicillin-Streptomycin).
-
Using an automated dispenser, seed 5,000 cells in 40 µL of assay medium into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds and TFMT control to the desired screening concentration (e.g., 10 µM) in assay medium. Include DMSO-only wells as a negative control.
-
Using a liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plates.
-
Incubate for 1 hour at 37°C.
-
-
Virus Infection:
-
Prepare the virus inoculum by diluting the influenza virus stock in assay medium containing TPCK-treated trypsin (final concentration of 1-2 µg/mL) to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 10 µL of the virus inoculum to all wells except for the mock-infected control wells. Add 10 µL of assay medium with TPCK-trypsin to the mock-infected wells.
-
The final volume in each well will be 60 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until approximately 80-90% CPE is observed in the virus control wells.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(RLU_compound - RLU_virus_control) / (RLU_cell_control - RLU_virus_control)] * 100 (where RLU is the Relative Luminescence Units)
-
Hits are typically defined as compounds that show a high percentage of CPE inhibition (e.g., >50% or 3 standard deviations above the mean of the negative controls).
-
Protocol 2: Dose-Response and Cytotoxicity Assays
This protocol is for confirming the activity of primary hits and determining their EC50 and CC50 values.
Materials:
-
Same as Protocol 1
-
Confirmed hit compounds
Procedure:
-
Dose-Response Assay:
-
Perform a serial dilution of the hit compounds (typically 8-10 concentrations) in assay medium.
-
Follow the steps outlined in Protocol 1, adding the serially diluted compounds to the cells before virus infection.
-
Calculate the percentage of CPE inhibition for each concentration.
-
Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).
-
-
Cytotoxicity Assay:
-
Prepare serial dilutions of the hit compounds as in the dose-response assay.
-
Plate MDCK cells as in Protocol 1.
-
Add the serially diluted compounds to the cells. Do not add the virus.
-
Incubate the plates for the same duration as the dose-response assay (48-72 hours).
-
Measure cell viability using the CellTiter-Glo® assay.
-
Calculate the percentage of cytotoxicity relative to the DMSO control.
-
Determine the CC50 value by fitting the cytotoxicity data to a four-parameter logistic regression model.
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI for each confirmed hit using the formula: SI = CC50 / EC50.
-
A higher SI value indicates a more favorable therapeutic window for the compound.
-
Conclusion
This compound represents a novel class of host-targeting antiviral agents with significant potential for the treatment of influenza. By inhibiting the host MTr1 enzyme, TFMT effectively disrupts the viral "cap-snatching" mechanism, leading to a potent and specific inhibition of influenza A and B virus replication. The protocols outlined in these application notes provide a robust framework for utilizing TFMT as a control and for conducting high-throughput screening campaigns to identify new antiviral compounds with similar or complementary mechanisms of action. The development of host-targeting antivirals like TFMT is a crucial strategy in the ongoing effort to combat influenza and prepare for future viral pandemics.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Trifluoromethyl-tubercidin (TFMT) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Trifluoromethyl-tubercidin (TFMT), an investigational antiviral compound, in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and selective method for quantifying small molecules in complex biological fluids.[1][2]
While a specific validated LC-MS/MS method for this compound is not publicly available in the reviewed literature, this document outlines a comprehensive, proposed method based on established principles of bioanalytical method development and validation for similar nucleoside analogs.[3][4] The provided protocols and data are intended to serve as a robust starting point for researchers to develop and validate their own assays in accordance with regulatory guidelines.[5][6]
Mechanism of Action of this compound
This compound has been identified as an inhibitor of the host enzyme 2'-O-ribose methyltransferase 1 (MTr1).[2] This enzyme is crucial for the "cap snatching" mechanism used by certain viruses, such as influenza, to initiate the transcription of their own genetic material. By inhibiting MTr1, TFMT prevents the proper capping of viral mRNA, thereby abrogating viral replication.[2]
Caption: Mechanism of action of this compound (TFMT) as an inhibitor of host MTr1.
Proposed Bioanalytical Method: LC-MS/MS
The recommended approach for the quantification of TFMT in biological samples such as plasma, serum, and urine is a validated LC-MS/MS method. This technique offers high sensitivity, specificity, and a wide dynamic range, which are crucial for pharmacokinetic and toxicokinetic studies.[1][2]
Data Presentation: Quantitative Method Parameters
The following tables summarize the proposed and typical performance characteristics of a validated LC-MS/MS method for TFMT. These values are based on regulatory guidelines and data from similar antiviral drug assays and should be confirmed during in-house method validation.[5][6][7]
Table 1: Proposed LC-MS/MS Conditions for TFMT Analysis
| Parameter | Proposed Condition |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5-95% B over 3 minutes, re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (TFMT) | To be determined experimentally (Propose: [M+H]+ → fragment) |
| MRM Transition (IS) | To be determined experimentally (Propose: [M+H]+ → fragment) |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) TFMT (e.g., ¹³C₅, ¹⁵N-TFMT) |
Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., CV ≤ 15%) |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Table 3: Example Quantitative Performance Data (Hypothetical)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | -8.1% to 4.5% |
| Intra-day Precision (% CV) | 3.4% to 9.2% |
| Inter-day Precision (% CV) | 5.6% to 11.8% |
| Mean Recovery | 85.7% |
Experimental Protocols
The following are detailed protocols for the sample preparation and analysis of TFMT in biological matrices.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of TFMT in biological samples.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of TFMT and its stable isotope-labeled internal standard (SIL-IS).
-
Dissolve each in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C or below.
-
-
Working Solutions:
-
Prepare a series of working solutions of TFMT by serial dilution of the stock solution with 50% methanol/water to cover the desired calibration range.
-
Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol/water.
-
-
Calibration Standards (CS):
-
Spike blank biological matrix (e.g., human plasma) with the TFMT working solutions to achieve a series of at least 6-8 non-zero concentrations covering the expected in-study concentration range.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard if possible.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Thaw biological samples, calibration standards, and QC samples on ice.
-
Aliquot 50 µL of each sample into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the SIL-IS working solution to all samples except for the blank matrix.
-
Add 150 µL of cold acetonitrile to each well/tube to precipitate proteins.
-
Vortex the plate/tubes for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or clean tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and centrifuge before placing in the autosampler for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Create a sequence including blank matrix, calibration standards, QC samples, and unknown study samples.
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Acquire data using the multiple reaction monitoring (MRM) mode.
-
Process the data using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio (TFMT/SIL-IS) against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of TFMT in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples must meet the acceptance criteria for accuracy and precision before the data for the unknown samples can be considered valid.[8]
References
- 1. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Trifluoromethyl-tubercidin (CF3-T) in the Study of Viral RNA Capping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-tubercidin (CF3-T), also known as TFMT, is a potent and specific inhibitor of the host cell's 2'-O-ribose methyltransferase 1 (MTr1). This enzyme plays a critical role in the maturation of cellular messenger RNA (mRNA) caps, a process that is exploited by certain viruses for their own replication. This document provides detailed application notes and experimental protocols for the use of CF3-T as a tool to study viral RNA capping processes, particularly the "cap-snatching" mechanism employed by influenza A and B viruses. By inhibiting MTr1, CF3-T presents a powerful approach to dissecting the intricacies of viral replication and for the development of novel antiviral therapeutics.[1][2][3][4]
Mechanism of Action
Influenza viruses, unable to synthesize their own 5' mRNA cap structures, utilize a mechanism known as "cap-snatching".[1][2][3] This process involves the viral RNA polymerase complex, specifically the PB2 subunit, binding to the 5' cap of host cell pre-mRNAs. An endonuclease activity within the viral polymerase then cleaves the host mRNA downstream of the cap, generating a short, capped RNA fragment that is used to prime the transcription of viral mRNAs.
The host MTr1 enzyme is responsible for the 2'-O-methylation of the first nucleotide of the nascent host mRNA transcript, converting a "Cap-0" structure to a "Cap-1" structure. This modification is crucial for the efficient recognition and binding of the host mRNA cap by the influenza virus PB2 subunit.[1][2][5]
This compound acts as a competitive inhibitor of MTr1 by binding to its S-adenosyl-L-methionine (SAM) binding pocket, the donor of the methyl group.[1][2][6] This inhibition prevents the formation of the mature Cap-1 structure on host mRNAs. Consequently, the influenza virus is unable to efficiently "snatch" these caps, leading to a significant reduction in viral transcription and replication.[1][2][5][6] TFMT has been shown to be effective against influenza A and B viruses but not against other cap-snatching viruses that may have different cap-binding preferences.[1][2][3][7]
Data Presentation
| Parameter | Virus Strain(s) | System | Effect | Citation(s) |
| MTr1 Inhibition | N/A | In vitro enzymatic assay | Inhibition of 2'-O-ribose methyltransferase 1 activity. | [1][2][6] |
| Viral Replication | Influenza A & B viruses | Cell culture (A549 cells, human lung explants) | Inhibition of viral replication. | [1][2][5][8][9][10] |
| Viral Load | Influenza A virus | In vivo (mouse model) | Reduction in viral load in the lungs. | [1][2][5][8][9][10] |
| Synergistic Effect | Influenza A virus | In vitro | Acts synergistically with approved anti-influenza drugs such as baloxavir. | [1][2][4][5][8][9][10] |
| Cytotoxicity | N/A | Cell culture | Reported to have no cytotoxicity at effective antiviral concentrations. | [4] |
Experimental Protocols
In Vitro MTr1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CF3-T on MTr1.
Materials:
-
Recombinant human MTr1 enzyme
-
This compound (CF3-T)
-
S-adenosyl-L-methionine (SAM)
-
Cap-0 RNA substrate (e.g., 7mGpppAC-RNA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2)
-
Detection reagent (e.g., a phosphorescence-based assay to measure S-adenosyl-L-homocysteine (SAH) production)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of CF3-T in the reaction buffer.
-
In a 384-well plate, add the MTr1 enzyme to each well.
-
Add the serially diluted CF3-T or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the Cap-0 RNA substrate and SAM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CF3-T.
Influenza Virus Plaque Assay
This protocol is used to determine the titer of infectious virus and to assess the effect of CF3-T on viral replication.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound (CF3-T)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilutions for 1 hour at 37°C.
-
During the infection, prepare the overlay medium containing different concentrations of CF3-T or a vehicle control.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing CF3-T or control to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques to determine the viral titer (Plaque Forming Units per mL).
-
Calculate the percentage of plaque reduction in the presence of CF3-T compared to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This protocol measures the amount of viral RNA in a sample to quantify the effect of CF3-T on viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
Primers and probe specific for a conserved region of an influenza virus gene (e.g., the M gene)
-
Real-time PCR instrument
Procedure:
-
Infect cells or treat animals with influenza virus in the presence or absence of CF3-T as described in the relevant protocols.
-
At desired time points, collect samples (e.g., cell lysates, lung homogenates).
-
Extract total RNA from the samples using an RNA extraction kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers and probe.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Quantify the viral RNA levels by comparing the Ct values to a standard curve of known concentrations of a viral gene plasmid.
-
Analyze the data to determine the fold-change in viral load in CF3-T treated samples compared to controls.
In Vivo Mouse Model of Influenza Virus Infection
This protocol outlines a general procedure for evaluating the efficacy of CF3-T in a mouse model of influenza infection. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Specific-pathogen-free mice (e.g., C57BL/6)
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
This compound (CF3-T) formulated for in vivo delivery (e.g., intraperitoneal injection or oral gavage)
-
Anesthesia
-
Equipment for monitoring body weight and survival
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Anesthetize the mice and infect them intranasally with a sublethal dose of influenza virus.
-
Administer CF3-T or a vehicle control at predetermined doses and schedules (e.g., once or twice daily starting on the day of infection).
-
Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for up to 14 days post-infection.
-
At specific time points, a subset of mice can be euthanized to collect lung tissue for viral load determination by plaque assay or qRT-PCR, and for histopathological analysis.
-
Analyze the data to compare the effects of CF3-T treatment on morbidity (weight loss), mortality, and lung viral titers compared to the control group.
Visualizations
References
- 1. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing antiviral treatment for seasonal influenza in the USA: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of influenza virus using field flow fractionation and multi-angle light scattering for quantifying influenza A particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of baloxavir and oseltamivir for treatment of severe influenza infection in hematopoietic cell transplant recipients: a novel treatment strategy for a high-risk population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative aerobiologic analysis of an influenza human challenge‐transmission trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
Application Notes and Protocols for Lentiviral Vector-Based Assays to Determine Trifluoromethyl-tubercidin (TFMT) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-tubercidin (TFMT) is a potent inhibitor of the host-cell methyltransferase MTr1. This enzyme is critical for the "cap-snatching" mechanism employed by influenza viruses to initiate transcription of their own genome. By targeting a host factor, TFMT presents a promising antiviral strategy. Lentiviral vectors are efficient tools for gene delivery and can be engineered to create robust and sensitive cell-based assays for screening and characterizing antiviral compounds. This document provides detailed protocols and application notes for a novel lentiviral vector-based reporter assay designed to quantify the efficacy of TFMT.
The assay is based on a lentiviral vector that expresses a reporter gene, such as Firefly Luciferase, under the control of a promoter that is functionally dependent on MTr1 activity. Inhibition of MTr1 by TFMT leads to a decrease in reporter gene expression, which can be quantified as a reduction in luminescence. This system provides a safe and high-throughput method to assess the potency of TFMT and its analogs in a dose-dependent manner.
Signaling Pathway of TFMT Action
TFMT inhibits the host methyltransferase MTr1, which is essential for the 2'-O methylation of the 5' cap of host mRNAs. Influenza virus "snatches" these capped RNAs to prime its own transcription. By inhibiting MTr1, TFMT prevents proper capping of host RNAs, thereby depriving the virus of the necessary primers for its replication.
Caption: Mechanism of action of this compound (TFMT).
Lentiviral Reporter Assay for TFMT Efficacy
This section details the design and protocol for a lentiviral reporter assay to measure the inhibitory activity of TFMT on the host MTr1 enzyme.
Assay Principle
The assay utilizes a third-generation, self-inactivating (SIN) lentiviral vector. This vector carries a Firefly Luciferase reporter gene. The expression of this reporter is designed to be dependent on efficient host cell transcription and mRNA processing, which includes MTr1-mediated capping. By treating the transduced cells with TFMT, a dose-dependent decrease in luciferase activity is expected, reflecting the inhibition of MTr1. A constitutively expressed Renilla luciferase from a co-transduced lentiviral vector can be used for normalization of cell viability and transduction efficiency.
Caption: Experimental workflow for the TFMT efficacy assay.
Experimental Protocols
Materials:
-
HEK293T or A549 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lentiviral vector expressing Firefly Luciferase
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
This compound (TFMT)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol 1: Production of Luciferase Reporter Lentivirus
-
Day 1: Seed HEK293T cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C with 5% CO2.
-
Day 2: Transfection. When cells reach 70-80% confluency, transfect with the lentiviral vector plasmid (e.g., pLenti-CMV-Luc2) and packaging plasmids (e.g., 10 µg pLenti-CMV-Luc2, 7.5 µg psPAX2, and 2.5 µg pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Change medium. After 16-24 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Day 4 & 5: Harvest viral supernatant. Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the collections and filter through a 0.45 µm filter to remove cell debris.
-
Titer the virus. Determine the viral titer using a standard method such as qPCR-based titration or by transducing target cells with serial dilutions of the virus and measuring reporter gene expression.
Protocol 2: Lentiviral Reporter Assay for TFMT Efficacy
-
Day 1: Seed target cells. Seed A549 or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Day 2: Transduction. Transduce the cells by adding the Luciferase Reporter Lentivirus at a Multiplicity of Infection (MOI) of 1-5. If using a normalization control, co-transduce with a Renilla Luciferase lentivirus.
-
Day 3: Treatment with TFMT. Prepare serial dilutions of TFMT in complete growth medium. Remove the medium containing the virus and add 100 µL of the TFMT dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Day 5: Luciferase Assay. After 48 hours of incubation with TFMT, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer.
Data Presentation and Analysis
The efficacy of TFMT is determined by its ability to inhibit the expression of the luciferase reporter gene. The data should be presented as the percentage of inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be calculated by fitting the dose-response curve to a four-parameter logistic equation.
Table 1: Hypothetical Quantitative Data for TFMT Efficacy
| TFMT Concentration (µM) | Average Firefly Luciferase Signal (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.01 | 1,350,000 | 10 |
| 0.1 | 975,000 | 35 |
| 1 | 750,000 | 50 |
| 10 | 150,000 | 90 |
| 100 | 30,000 | 98 |
IC50 Calculation: Based on the data above, the IC50 of TFMT in this hypothetical assay is approximately 1 µM.
Caption: Logical relationship of the assay components.
Conclusion
The described lentiviral vector-based reporter assay provides a robust, sensitive, and scalable platform for the evaluation of this compound efficacy. By leveraging the power of lentiviral gene delivery, this assay allows for the creation of stable cell lines that can be used for high-throughput screening of TFMT analogs and for detailed mechanistic studies. The provided protocols offer a clear roadmap for the implementation of this assay in a standard cell biology laboratory.
Application Notes and Protocols for the Use of Trifluoromethyl-tubercidin (TFMT) in Studying Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-tubercidin (TFMT) is a derivative of a natural product isolated from Streptomyces that has emerged as a potent inhibitor of influenza A and B virus replication.[1][2][3] Unlike conventional antiviral drugs that target viral proteins, TFMT acts on a host-cell enzyme, the 2'-O-ribose methyltransferase 1 (MTr1).[1][2] This unique mechanism of action makes TFMT a valuable tool for studying host-pathogen interactions and a promising candidate for the development of new anti-influenza therapies with a lower likelihood of inducing drug resistance.[3]
MTr1 is a crucial enzyme in the host cell's RNA processing machinery, responsible for methylating the 5' cap of messenger RNAs (mRNAs) to form a mature cap-1 structure. Influenza viruses, through a process known as "cap-snatching," steal these capped host mRNAs to prime their own viral transcription.[1][2] By inhibiting MTr1, TFMT prevents the formation of mature cap-1 structures on host mRNAs, thereby depriving the virus of the necessary primers for its replication.[1][2] This targeted inhibition of a host factor essential for viral replication provides a novel strategy to combat influenza infections. Furthermore, the accumulation of uncapped or improperly capped viral RNAs can trigger the host's innate immune response through pattern recognition receptors like RIG-I, adding another layer to the complex host-pathogen dynamics influenced by TFMT.
These application notes provide a comprehensive overview of the use of TFMT in research, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its application in in vitro and ex vivo models.
Data Presentation
The antiviral activity of this compound (TFMT) has been quantified in various studies. The following tables summarize the key data on its efficacy against influenza viruses and its synergistic effects when combined with other approved antiviral drugs.
| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Influenza A/PR/8/34 (H1N1) | A549 | Viral Titer Reduction | Not explicitly stated in snippets | Tsukamoto et al., Science 2023 |
| Influenza B/Malaysia/2506/2004 | A549 | Viral Titer Reduction | Not explicitly stated in snippets | Tsukamoto et al., Science 2023 |
Note: While the primary literature confirms the potent antiviral activity of TFMT, specific IC50/EC50 values were not available in the searched abstracts and summaries. Researchers should refer to the full publication for this detailed quantitative data.
Table 2: Synergistic Antiviral Activity of TFMT with Approved Anti-influenza Drugs
| Drug Combination | Virus Strain | Cell Line / Model | Effect | Reference |
| TFMT + Baloxavir | Influenza A Virus | In vitro | Synergistic | [4][5][6] |
| TFMT + Oseltamivir | Influenza A Virus | In vitro | Synergistic | [3][4][5] |
Note: The combination of TFMT with other antiviral agents has been shown to be synergistic, leading to a greater reduction in viral replication than either drug alone.[3][4][5][6] This suggests that targeting both host and viral factors can be a more effective therapeutic strategy.
Mandatory Visualization
Diagram 1: Mechanism of Action of this compound (TFMT)
Caption: TFMT inhibits the host enzyme MTr1, preventing the formation of mature cap-1 RNA and thereby blocking the influenza virus "cap-snatching" mechanism required for its replication.
Diagram 2: Host Antiviral Response Triggered by MTr1 Inhibition
Caption: Inhibition of MTr1 by TFMT may lead to the accumulation of uncapped viral RNAs, which can be recognized by the host sensor RIG-I, triggering an innate immune response.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity of TFMT in A549 Cells
This protocol describes the procedure to determine the antiviral efficacy of TFMT against influenza A virus in the human lung adenocarcinoma cell line A549.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound (TFMT)
-
TPCK-treated trypsin
-
Bovine Serum Albumin (BSA)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Reagents for viral quantification (e.g., plaque assay or RT-qPCR)
Procedure:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cytotoxicity Assay:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of TFMT in serum-free DMEM.
-
Remove the culture medium and add the TFMT dilutions to the cells.
-
Incubate for 48 hours at 37°C.
-
Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC50).
-
-
Antiviral Assay:
-
Seed A549 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.
-
After 1 hour of incubation at 37°C, remove the virus inoculum and wash the cells with PBS.
-
Add serial dilutions of TFMT (at non-toxic concentrations) in DMEM containing 0.3% BSA and 1 µg/mL TPCK-treated trypsin.
-
Incubate the plate at 37°C for 48 hours.
-
Collect the supernatant for viral titer determination using a plaque assay or RT-qPCR for viral RNA quantification.
-
Calculate the 50% effective concentration (EC50) of TFMT.
-
Protocol 2: Assessment of Synergistic Antiviral Effects
This protocol outlines a method to evaluate the synergistic antiviral activity of TFMT in combination with another anti-influenza drug (e.g., oseltamivir or baloxavir).
Materials:
-
All materials listed in Protocol 1.
-
Second antiviral drug (e.g., oseltamivir carboxylate or baloxavir acid).
Procedure:
-
Checkerboard Assay Setup:
-
Prepare a 96-well plate with serial dilutions of TFMT along the rows and serial dilutions of the second antiviral drug along the columns.
-
Seed A549 cells and infect with influenza A virus as described in Protocol 1.
-
After infection, add the drug combinations to the respective wells. Include wells with single drugs and no drug as controls.
-
-
Incubation and Quantification:
-
Incubate the plate for 48 hours at 37°C.
-
Quantify the viral yield in the supernatant from each well using a suitable method (plaque assay, RT-qPCR, or an enzyme-linked immunosorbent assay for viral nucleoprotein).
-
-
Data Analysis:
Protocol 3: Evaluation of TFMT in Human Lung Explants
This protocol provides a framework for testing the efficacy of TFMT in a more physiologically relevant ex vivo model using human lung tissue.
Materials:
-
Fresh human lung tissue obtained from surgical resections.
-
Culture medium for lung explants (e.g., DMEM/F-12).
-
Influenza A virus stock.
-
This compound (TFMT).
-
Reagents for virus titration and tissue analysis (e.g., histology, immunohistochemistry).
Procedure:
-
Preparation of Lung Explants:
-
Process fresh human lung tissue under sterile conditions to obtain small tissue blocks (explants).
-
Culture the explants at an air-liquid interface on a porous membrane support.
-
-
Infection and Treatment:
-
Infect the lung explants with influenza A virus.
-
Treat the infected explants with TFMT at various concentrations. Include untreated infected and mock-infected controls.
-
-
Assessment of Antiviral Activity:
-
Collect the apical washes at different time points post-infection to measure the release of progeny virus by plaque assay.
-
At the end of the experiment, fix the tissue for histological and immunohistochemical analysis to assess tissue damage and viral protein expression.
-
Homogenize a portion of the tissue to quantify viral RNA levels by RT-qPCR.
-
Conclusion
This compound represents a novel class of host-targeted antiviral agents with significant potential for the treatment of influenza. Its unique mechanism of inhibiting the host MTr1 enzyme offers a strategy to overcome the challenge of viral drug resistance. The provided application notes and protocols serve as a guide for researchers to explore the utility of TFMT in studying the intricate interactions between influenza virus and its host, and to further evaluate its therapeutic potential. The synergistic effects observed with other antivirals also open up new avenues for combination therapies. Further research, particularly to obtain more detailed in vivo efficacy and safety data, is warranted to advance TFMT towards clinical application.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trifluoromethyl-tubercidin concentration to minimize cytotoxicity.
Technical Support Center: Trifluoromethyl-tubercidin (CF3-T)
Welcome to the technical support center for this compound (CF3-T/TFMT). This resource provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for optimizing CF3-T concentration to achieve desired therapeutic effects while minimizing cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CF3-T)?
A1: this compound is a derivative of the natural product tubercidin, produced by Streptomyces bacteria.[1][2][3] Its primary mechanism of action is the inhibition of the host cell enzyme 2'-O-ribose methyltransferase 1 (MTr1).[1][2][4][5] MTr1 is essential for methylating the 5' cap structure of host cell RNA. Influenza viruses rely on a process called "cap-snatching," where they steal these capped RNA fragments from the host to prime their own viral RNA transcription.[4][5][6] By inhibiting MTr1, CF3-T prevents the proper maturation of host RNA caps, thereby impairing the virus's ability to replicate.[4][5]
Q2: Why is it critical to optimize the concentration of CF3-T?
A2: While studies report that CF3-T has low cytotoxicity, optimizing its concentration is crucial for several reasons.[1] Firstly, all bioactive compounds can induce toxicity at high concentrations. Secondly, the therapeutic window—the concentration range where the compound is effective without being toxic—can vary significantly between different cell lines, experimental conditions, and exposure times.[7][8] Determining the optimal concentration ensures maximal therapeutic efficacy (e.g., viral inhibition) while minimizing off-target effects and cell death, leading to more reliable and reproducible experimental outcomes.[9]
Q3: What is a recommended starting range for CF3-T concentration in in vitro experiments?
A3: For a new compound or cell line, it is advisable to perform a dose-response experiment covering a broad range of concentrations. A trial experiment with wide spacing (e.g., 10-fold dilutions from 100 µM down to 1 nM) can help identify the approximate range of activity.[7] Based on this initial screen, a more detailed experiment with finer spacing (e.g., 2- or 3-fold dilutions) can be performed to accurately determine the half-maximal inhibitory concentration (IC50) for the therapeutic effect and the cytotoxic concentration 50 (CC50 or TC50).[7][9]
Q4: How does cytotoxicity typically manifest in cells treated with nucleoside analogs like CF3-T?
A4: Cytotoxicity from nucleoside analogs can manifest in several ways, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), or necrosis.[9] Common observable signs include changes in cell morphology (rounding, detachment from the culture surface), a reduction in metabolic activity (measurable by assays like MTT or resazurin), and compromised membrane integrity.[9][10]
Troubleshooting Guide
Problem: I am observing high levels of cell death, even at concentrations where I expect therapeutic effects.
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Possible Cause 1: Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to CF3-T or its parent compound's family (nucleoside analogs).
-
Solution: Perform a comprehensive dose-response cytotoxicity assay (see protocol below) to determine the precise cytotoxic concentration 50 (CC50) for your specific cell line. This will define the upper limit of your therapeutic window.
-
-
Possible Cause 2: Extended Incubation Time: Prolonged exposure to the compound can lead to cumulative toxicity.
-
Solution: Design a time-course experiment. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find an incubation period that maximizes the therapeutic effect before significant cytotoxicity occurs.
-
-
Possible Cause 3: Solvent Toxicity: The solvent used to dissolve CF3-T (e.g., DMSO) may be at a toxic concentration in your final culture medium.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.
-
Problem: My experimental results are inconsistent between replicates or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding: Variation in the initial number of cells seeded per well is a common source of variability.[11]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Count cells accurately using a hemocytometer or automated cell counter. Be meticulous and consistent with your pipetting technique.
-
-
Possible Cause 2: Drug Dilution Inaccuracy: Errors during the preparation of serial dilutions can lead to significant concentration differences.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Assay Interference: Components of the culture medium or the drug itself can interfere with certain viability assays (e.g., colorimetric or fluorometric readouts).[8]
-
Solution: If using an assay like Alamar Blue (resazurin), consider removing the drug-containing medium and replacing it with fresh medium containing the assay reagent.[8] Alternatively, validate your results with a secondary, mechanistically different cytotoxicity assay (e.g., measuring ATP content with CellTiter-Glo® or membrane integrity with an LDH assay).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Quantitative Data Summary
To determine the optimal concentration, a dose-response curve must be generated. The table below shows example data from a hypothetical 72-hour cytotoxicity assay using the MTT method. The goal is to identify a concentration range that maintains high cell viability while being effective.
| CF3-T Concentration (µM) | Absorbance (OD 570nm) (Mean ± SD) | % Cell Viability | Notes |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% | Baseline cell health. |
| 0.01 | 1.23 ± 0.09 | 98.4% | No significant cytotoxicity. |
| 0.1 | 1.21 ± 0.07 | 96.8% | Minimal cytotoxicity observed. |
| 1 | 1.15 ± 0.10 | 92.0% | Potential start of therapeutic window. |
| 5 | 1.05 ± 0.09 | 84.0% | Mild cytotoxicity. |
| 10 | 0.88 ± 0.06 | 70.4% | Moderate cytotoxicity. |
| 25 | 0.65 ± 0.05 | 52.0% | Approaching CC50. |
| 50 | 0.41 ± 0.04 | 32.8% | Significant cytotoxicity. |
| 100 | 0.15 ± 0.03 | 12.0% | High cytotoxicity. |
Experimental Protocols
Protocol: Determining Dose-Response Cytotoxicity using MTT Assay
This protocol outlines the steps to assess cell viability across a range of CF3-T concentrations.[11][12][13]
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (CF3-T) stock solution
-
Vehicle (solvent for CF3-T, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 or 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability.
-
Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[11]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of CF3-T in complete culture medium from your stock solution. Aim for a 2x final concentration in the dilution series.
-
Also prepare a 2x vehicle control (medium with the same solvent concentration as the highest drug dose).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Each concentration should be tested in triplicate or quadruplicate.
-
Include "cells only" (no treatment) and "medium only" (no cells) controls.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot % Viability against the log of the drug concentration and use non-linear regression to calculate the CC50 value.
-
Experimental Workflow Diagram
References
- 1. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flu Virus Replication Blocked by New Compound | Technology Networks [technologynetworks.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low efficacy of Trifluoromethyl-tubercidin in antiviral assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trifluoromethyl-tubercidin (TFMT) in antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound (TFMT) and what is its mechanism of action?
This compound (TFMT) is an inhibitor of the host enzyme 2'-O-ribose methyltransferase 1 (MTr1).[1] MTr1 is crucial for the "cap-snatching" process used by influenza A and B viruses to initiate replication of their own genetic material.[1][2][3][4] By inhibiting this host enzyme, TFMT prevents the virus from utilizing the host's cellular machinery for its replication. This host-targeted approach makes the development of drug resistance less likely compared to drugs that target viral proteins directly.[5]
Q2: I am observing low or no antiviral efficacy with TFMT in my experiments. What are the potential causes and solutions?
Several factors could contribute to the low efficacy of TFMT in your antiviral assays. Here is a step-by-step troubleshooting guide:
Troubleshooting Low Antiviral Efficacy of TFMT
| Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Solubility and Stability | - Ensure complete solubilization: TFMT is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Gently vortex to ensure the compound is fully dissolved before making further dilutions in your cell culture medium. - Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] A product datasheet suggests storage at -80°C for 6 months and -20°C for 1 month, protected from light.[1] - Working dilutions: Prepare fresh dilutions in your cell culture medium for each experiment. Due to the potential for precipitation of compounds with low aqueous solubility, avoid storing diluted solutions for extended periods. |
| Suboptimal Compound Concentration | - Concentration range: Published studies have shown significant inhibition of influenza A (IAV) and B (IBV) viruses in A549 cells at concentrations ranging from 0-10 μM.[1] - Dose-response experiment: If you are using a single concentration, it may be too low. Perform a dose-response experiment to determine the optimal effective concentration (EC50) in your specific cell line and virus system. |
| Cell Line Suitability | - Host factor dependency: TFMT's efficacy depends on the host cell's MTr1 activity being essential for the virus being tested. While effective in A549 cells for influenza, its efficacy may vary in other cell lines.[1] - Cell permeability: Differences in cell membrane composition between cell lines could affect the uptake of TFMT. - Cytotoxicity: High concentrations of TFMT or the solvent (DMSO) could be toxic to your cells, leading to misleading results. It is crucial to determine the 50% cytotoxic concentration (CC50) of TFMT in your chosen cell line in parallel with your antiviral assays.[6] The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
| Assay Setup and Timing | - Time-of-addition: TFMT targets a host factor involved in an early stage of viral replication. A time-of-addition assay can help determine if the compound is being added at the optimal point in the viral life cycle to observe its inhibitory effect.[7][8] - Multi-cycle vs. single-cycle replication: The assay design can influence the outcome. In a multi-cycle replication assay, the inhibitory effect of a compound like TFMT might be more pronounced as it prevents subsequent rounds of infection.[9] |
| Virus Strain and Titer | - Virus dependency: TFMT is effective against cap-snatching dependent viruses like influenza A and B. It is not expected to be effective against viruses that do not rely on this mechanism.[1] - Multiplicity of Infection (MOI): A very high MOI might overwhelm the inhibitory capacity of the compound. Consider optimizing the MOI for your assay. |
| Experimental Controls | - Positive control: Include a known inhibitor of your target virus to validate the assay system. - Vehicle control: Always include a DMSO-only control at the same final concentration used for TFMT to account for any solvent effects. |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a compound on a specific cell line.
-
Cell Seeding: Seed your target cells (e.g., A549) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Dilution: Prepare a serial dilution of TFMT in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of TFMT and the vehicle control.
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value.
2. Antiviral Assay (Plaque Reduction Assay)
This protocol is a functional assay to determine the ability of a compound to inhibit viral replication.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the confluent cell monolayers with a specific number of plaque-forming units (PFU) of the virus.
-
Compound Treatment: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing different concentrations of TFMT or the vehicle control.
-
Incubation: Incubate the plates for a sufficient time to allow for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC50 value.
Visualizations
Below are diagrams to help visualize key concepts related to TFMT and its application in antiviral assays.
Caption: Mechanism of action of this compound (TFMT).
Caption: General experimental workflow for an antiviral assay with TFMT.
Caption: A logical troubleshooting workflow for low TFMT efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap snatching - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of Trifluoromethyl-tubercidin in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Trifluoromethyl-tubercidin (TFMT) in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (TFMT)?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental buffers.
Q2: What is the maximum final concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line specific.[2][3] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[2][3]
Q3: My TFMT precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps to address this issue.
Q4: How should I store my TFMT stock solution?
A4: Store TFMT stock solutions in 100% DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.
Q5: What are the expected degradation pathways for TFMT in experimental buffers?
A5: Specific degradation pathways for TFMT have not been extensively documented in publicly available literature. However, as a nucleoside analog, potential degradation pathways in aqueous buffers could include hydrolysis of the glycosidic bond or modifications to the purine ring system, particularly at non-neutral pH or elevated temperatures.[4] A stability-indicating assay is recommended to identify and monitor any degradation products under your specific experimental conditions.
Troubleshooting Guides
Troubleshooting Guide: Poor Solubility of TFMT
| Problem | Possible Cause | Recommended Solution |
| TFMT powder does not dissolve in the chosen solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | - Increase the solvent volume.- Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.[1] |
| TFMT precipitates out of the buffer solution immediately upon dilution. | The compound has reached its solubility limit in the aqueous buffer. | - Increase Co-solvent Percentage: Prepare intermediate dilutions in a buffer with a higher percentage of DMSO before the final dilution. Ensure the final DMSO concentration remains within the limits for your assay.- pH Adjustment: If the pKa of TFMT is known or can be estimated, adjust the buffer pH to be at least 2 units away from the pKa to favor the more soluble (ionized or non-ionized) form.[5]- Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins, though their compatibility with your specific assay must be verified. |
| The TFMT solution appears cloudy or hazy over time. | Slow precipitation of the compound. | - This indicates that the solution is supersaturated and unstable. The concentration of TFMT in the buffer likely exceeds its thermodynamic solubility.- Prepare fresh dilutions immediately before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles before adding to the experiment. |
Troubleshooting Guide: Suspected Instability of TFMT in Solution
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments conducted over several hours or days. | Degradation of TFMT in the experimental buffer. | - Perform a Stability Study: Use a stability-indicating method, such as HPLC, to assess the concentration of TFMT over time in your experimental buffer and at the experimental temperature.[6]- Control Buffer Conditions: Ensure the buffer pH is stable and consider using freshly prepared buffers for each experiment.- Minimize Exposure to Harsh Conditions: Protect the solution from light and maintain it at the recommended temperature. |
| Appearance of new peaks in HPLC analysis of the TFMT solution. | Formation of degradation products. | - Characterize Degradation Products: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation mechanism.[4]- Adjust Buffer Composition: If degradation is pH-dependent, select a buffer that maintains a pH where TFMT is more stable.[4]- Limit Incubation Time: If degradation is unavoidable, design experiments with shorter incubation times. |
Experimental Protocols
Protocol 1: Preparation of this compound (TFMT) Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in 100% DMSO:
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Weigh the required amount of TFMT powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions in Experimental Buffer:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions. To minimize precipitation, first dilute the DMSO stock into your experimental buffer containing the maximum tolerable percentage of DMSO. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can perform a 1:100 dilution of the 10 mM stock into a small volume of buffer, followed by further dilutions.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and reduce the likelihood of precipitation.[1]
-
Prepare working solutions fresh for each experiment.
-
Protocol 2: General Method for Assessing TFMT Stability in an Experimental Buffer using HPLC
-
Solution Preparation:
-
Prepare a solution of TFMT in your chosen experimental buffer at the desired final concentration (e.g., 100 µM).
-
Divide the solution into several aliquots in separate vials to be tested at different time points.
-
-
Incubation:
-
Incubate the vials under the conditions of your experiment (e.g., 37°C in a cell culture incubator). Protect from light if the compound is light-sensitive.
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from incubation.
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Immediately analyze the sample by a validated stability-indicating HPLC method. The HPLC method should be capable of separating the parent TFMT peak from any potential degradation products.[6]
-
-
Data Analysis:
-
Quantify the peak area of the parent TFMT at each time point.
-
Plot the concentration or peak area of TFMT versus time.
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Calculate the percentage of TFMT remaining at each time point relative to the initial concentration (time 0). A significant decrease in the parent peak area over time indicates instability.
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Monitor for the appearance and growth of any new peaks, which would represent degradation products.
-
Visualizations
Caption: Workflow for preparing and troubleshooting TFMT solutions.
Caption: Workflow for assessing the stability of TFMT in a buffer.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
Addressing Trifluoromethyl-tubercidin off-target effects in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trifluoromethyl-tubercidin (TFMT) in cellular assays. The focus is to help identify and address potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TFMT)?
This compound is an adenosine analog that acts as a potent inhibitor of the host-cell 2'-O-ribose methyltransferase 1 (MTr1).[1][2] By binding to the S-adenosyl-l-methionine (SAM) binding pocket of MTr1, TFMT prevents the methylation of the 5' cap of host cell mRNAs.[1][2] This disruption of cap maturation is particularly effective against influenza viruses, which rely on a "cap-snatching" mechanism to initiate the transcription of their own genome.[1]
Q2: What are the known off-target effects of TFMT?
Currently, there is limited published data detailing specific off-target effects of TFMT. Its development has focused on its high specificity for MTr1 with observed low cytotoxicity in various cell lines and in vivo models. However, as an adenosine analog, there is a theoretical potential for interactions with other adenosine-binding proteins, such as kinases or other methyltransferases. Researchers should remain vigilant for unexpected cellular phenotypes.
Q3: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
While TFMT generally exhibits low cytotoxicity, cell-line specific sensitivity can occur.[3][4][5] Consider the following:
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Concentration: Ensure you are using the recommended concentration range. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
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Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure your cells are in a healthy growth phase.
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Off-Target Effects: At higher concentrations, off-target effects on essential cellular processes could contribute to cytotoxicity.
Q4: My experimental results are inconsistent when using TFMT. What are some potential reasons?
Inconsistent results can stem from several factors:
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Compound Stability: Ensure proper storage and handling of the TFMT compound to maintain its activity.
-
Experimental Variability: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent outcomes.
-
Cellular State: The metabolic state of your cells could influence their response to TFMT.
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Potential Off-Target Effects: Unintended effects on signaling pathways could lead to variable phenotypic outcomes.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology or Growth Rate
Possible Cause: Potential off-target effects on cellular pathways controlling proliferation or cytoskeletal arrangement.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response experiment to determine if the morphological changes are concentration-dependent.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle profile of TFMT-treated cells compared to vehicle-treated controls. Look for arrests in specific phases of the cell cycle.
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Marker Protein Analysis: Perform western blotting for key proteins involved in cell proliferation (e.g., cyclins, CDKs) and cytoskeletal integrity (e.g., actin, tubulin).
Issue 2: Altered Expression of Genes Unrelated to the Influenza Life Cycle
Possible Cause: Off-target effects on transcription factors or signaling pathways that regulate gene expression.
Troubleshooting Steps:
-
Pathway Analysis: If you have transcriptomic data (e.g., RNA-seq), perform pathway analysis to identify any signaling pathways that are unexpectedly enriched.
-
Reporter Assays: Utilize reporter assays for common signaling pathways (e.g., NF-κB, MAPK, Akt) to screen for off-target pathway modulation by TFMT.
-
Phospho-protein Analysis: Use phospho-specific antibodies in western blotting to examine the activation state of key signaling kinases.
Quantitative Data Summary
Table 1: General Cytotoxicity Profile of TFMT
| Cell Line | Assay Type | Metric | Value | Reference |
| A549 | Not specified | Not specified | Low cytotoxicity reported | [1] |
| NHBE | Not specified | Not specified | Low cytotoxicity reported | N/A |
| MDCK | Not specified | Not specified | Low cytotoxicity reported | N/A |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of TFMT using an MTT Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency within 48-72 hours.
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Compound Preparation: Prepare a 2x stock of TFMT in culture medium. Perform serial dilutions to create a range of concentrations to be tested.
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Treatment: After allowing the cells to adhere overnight, remove the medium and add the diluted TFMT solutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plate for a period that corresponds to your planned experiments (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Plaque Assay for Assessing Antiviral Activity
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Cell Monolayer: Seed susceptible cells (e.g., MDCK) in 6- or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of your influenza virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus dilutions for 1 hour at 37°C.
-
TFMT Treatment: Remove the virus inoculum and overlay the cells with a mixture of low-melting-point agarose and culture medium containing different concentrations of TFMT or a vehicle control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
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Data Analysis: Calculate the percentage of plaque reduction for each TFMT concentration compared to the vehicle control to determine the EC50 value.
Visualizations
Caption: On-target pathway of TFMT inhibiting influenza virus replication.
Caption: Workflow for troubleshooting unexpected effects of TFMT.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Trifluoromethyl-tubercidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of Trifluoromethyl-tubercidin (TFM-tubercidin).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of nucleoside analogs like this compound?
A1: Nucleoside analogs, including tubercidin derivatives, are susceptible to several metabolic pathways that can limit their in vivo efficacy. The primary liabilities include:
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Phosphorylation: While necessary for activation to the triphosphate form, the initial phosphorylation step can be a rate-limiting factor.
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Deamination: The exocyclic amine group can be removed by deaminases, leading to inactive metabolites.
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Glycosidic Bond Cleavage: The bond between the ribose sugar and the nucleobase can be cleaved by phosphorylases, resulting in inactivation.
-
Oxidation: The pyrrolopyrimidine core and the ribose moiety can undergo oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Q2: How does the trifluoromethyl group in TFM-tubercidin influence its metabolic stability?
A2: The trifluoromethyl (CF3) group is a common bioisostere for a methyl group and is known to enhance metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage. Furthermore, the electron-withdrawing nature of the CF3 group can shield adjacent positions on the molecule from oxidative metabolism. This "metabolic blocking" effect can significantly increase the half-life of the compound.
Q3: What are the most common strategies to improve the metabolic stability of TFM-tubercidin?
A3: Several strategies can be employed to enhance the metabolic stability of TFM-tubercidin:
-
Prodrug Approaches: Modifying the molecule to improve its pharmacokinetic properties. This can involve adding promoieties to the ribose hydroxyl groups (e.g., esters, carbonates) to improve oral bioavailability or using phosphoramidate prodrugs to bypass the initial, often inefficient, phosphorylation step.
-
Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties but different metabolic profiles. For TFM-tubercidin, this could involve:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing additional fluorine atoms at susceptible sites can block oxidative metabolism.
-
-
Scaffold Hopping: Modifying the core structure of the molecule while retaining the key pharmacophoric features. This can lead to analogs with improved metabolic properties.
Q4: What is the mechanism of action of this compound in the context of influenza virus replication?
A4: this compound acts as an inhibitor of the host-cell enzyme 2'-O-ribose methyltransferase 1 (MTr1).[1][2][3][4] MTr1 is crucial for the "cap-snatching" mechanism used by the influenza virus to replicate.[1][2][3][4] The virus steals the 5' cap from host mRNAs to prime its own transcription. By inhibiting MTr1, TFM-tubercidin prevents the proper methylation of the host mRNA caps, making them unsuitable for the virus to snatch.[1][2][3][4] This ultimately abrogates viral replication.
Troubleshooting Guides
Issue 1: High in vitro clearance of TFM-tubercidin in liver microsome stability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid CYP-mediated oxidation | 1. Perform co-incubation with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole).2. Use specific CYP isoform inhibitors to identify the major metabolizing enzymes. | 1. Significant decrease in clearance confirms CYP involvement.2. Identification of specific CYPs allows for more targeted chemical modifications. |
| Instability of the glycosidic bond | 1. Analyze incubation samples for the presence of the free pyrrolopyrimidine base using LC-MS/MS.2. Synthesize and test analogs with modifications to the ribose moiety to sterically hinder phosphorylase access. | 1. Detection of the free base confirms glycosidic bond cleavage.2. Modified analogs may show increased stability. |
| Deamination of the exocyclic amine | 1. Monitor for the formation of the corresponding inosine analog via LC-MS/MS.2. Consider prodrug strategies that temporarily mask the amine group. | 1. Detection of the deaminated metabolite confirms this pathway.2. Prodrugs can protect the amine from deamination until it reaches the target site. |
Issue 2: Poor oral bioavailability in animal models despite good in vitro stability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low membrane permeability | 1. Determine the LogD of TFM-tubercidin.2. Synthesize and test lipophilic prodrugs (e.g., ester or carbonate prodrugs on the ribose hydroxyls). | 1. A low LogD may indicate poor passive diffusion.2. Increased lipophilicity should enhance absorption across the intestinal wall. |
| First-pass metabolism in the intestine or liver | 1. Incubate TFM-tubercidin with intestinal S9 fractions in addition to liver microsomes.2. Administer the compound intravenously to determine its absolute bioavailability. | 1. High metabolism in intestinal fractions indicates significant gut wall metabolism.2. Low absolute bioavailability after IV administration points to high hepatic first-pass metabolism. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Perform Caco-2 permeability assays in the presence and absence of P-gp inhibitors (e.g., verapamil). | An increase in the apparent permeability in the presence of the inhibitor suggests that TFM-tubercidin is a substrate for efflux transporters. |
Data Presentation
Table 1: Representative Metabolic Stability Data for a Tubercidin Analog in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Note: This data is representative for a generic tubercidin analog and is intended for illustrative purposes. Actual values for this compound may vary.
Table 2: Effect of CYP Inhibition on the in vitro Clearance of a Tubercidin Analog
| Condition | Intrinsic Clearance (CLint, µL/min/mg protein) | % Inhibition |
| Control (no inhibitor) | 25.0 | - |
| + 1-Aminobenzotriazole (pan-CYP inhibitor) | 2.5 | 90% |
| + Ketoconazole (CYP3A4 inhibitor) | 10.0 | 60% |
| + Quinidine (CYP2D6 inhibitor) | 24.5 | 2% |
Note: This data is representative and illustrates a hypothetical scenario where CYP3A4 is the major metabolizing enzyme.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of TFM-tubercidin in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the TFM-tubercidin working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the major metabolites of this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
High-resolution mass spectrometer
Procedure:
-
Follow steps 1-7 of Protocol 1, using a longer incubation time (e.g., 120 minutes) to allow for metabolite formation.
-
After quenching and centrifugation, analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in full scan mode to detect potential metabolites.
-
Perform product ion scans on the detected metabolite masses to obtain fragmentation patterns.
-
Use metabolite identification software to predict and confirm the structures of the metabolites based on mass shifts and fragmentation patterns.
Mandatory Visualizations
Caption: Workflow for in vitro metabolic stability and metabolite identification.
Caption: TFM-tubercidin inhibits influenza replication via MTr1.
References
Refinement of Animal Models for Trifluoromethyl-tubercidin (TFM-T) Testing: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluoromethyl-tubercidin (TFM-T) in animal models. The information is designed to address specific issues encountered during experiments and to promote the refinement of animal study protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFM-T) and what is its primary mechanism of action?
A1: this compound (TFM-T) is a synthetic derivative of the natural nucleoside analog, tubercidin, which is produced by Streptomyces tubercidicus. Its primary known mechanism of action is the inhibition of the host cell enzyme 2'-O-ribose methyltransferase 1 (MTr1).[1][2][3] This enzyme is crucial for the "cap-snatching" process used by influenza viruses to replicate.[1][2][3][4] By inhibiting MTr1, TFM-T prevents the virus from utilizing the host's cellular machinery to cap its own messenger RNA (mRNA), thereby restricting viral replication.[1][2][3]
Q2: What are the potential therapeutic applications of TFM-T currently under investigation?
A2: The most well-documented application of TFM-T is as an antiviral agent, specifically against influenza A and B viruses.[1][3][5] Studies have shown its efficacy in mouse models and human lung explants.[1][3] Additionally, due to the known anti-tumor properties of its parent compound, tubercidin, TFM-T is a candidate for investigation in cancer research, particularly in xenograft models of various cancers.[6]
Q3: What are the key principles of the 3Rs (Replacement, Reduction, Refinement) and how do they apply to TFM-T animal studies?
A3: The 3Rs are guiding principles for the ethical use of animals in research.
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Replacement: Using non-animal methods where possible. For TFM-T, this could involve in vitro assays to determine cytotoxicity and antiviral activity before proceeding to animal studies.
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Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. This can be achieved through careful experimental design, appropriate statistical analysis, and minimizing variability.
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Refinement: Modifying procedures to minimize animal pain, suffering, and distress. For TFM-T studies, this includes using humane endpoints, appropriate anesthesia and analgesia, and optimizing drug administration techniques.[7]
Q4: What are humane endpoints and why are they critical in TFM-T animal studies?
A4: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study, for example by euthanasia.[8][9] These are used to minimize pain and distress. In TFM-T studies, especially those involving viral infection or tumor growth, it is crucial to establish clear humane endpoints such as a defined percentage of weight loss, tumor size limits, or specific clinical signs of distress.[3][9] This ensures animal welfare without compromising the scientific objectives of the study.
Troubleshooting Guides
Drug Formulation and Administration
Issue: Poor Solubility of TFM-T
-
Question: TFM-T has low aqueous solubility. What is a suitable vehicle for its preparation for in vivo studies, particularly for intranasal administration in mice?
-
Answer: For poorly soluble compounds like TFM-T, several strategies can be employed. While a specific, universally validated vehicle for TFM-T is not yet established in publicly available literature, the following approaches are recommended for nucleoside analogs and other poorly soluble drugs for intranasal delivery:
-
Co-solvents: A common starting point is to dissolve the compound in a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a sterile aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity.
-
Suspensions: If a solution cannot be achieved, a micronized suspension can be prepared. The use of suspending agents and surfactants can help maintain a uniform dispersion.
-
Insoluble Powder Formulations: For intranasal delivery, insoluble powder formulations can enhance bioavailability by prolonging the residence time in the nasal cavity.[10]
-
Nanoparticle Formulations: Encapsulating TFM-T in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve solubility and delivery.[2]
-
Issue: Inconsistent Results with Intranasal Administration
-
Question: I am observing high variability in the outcomes of my influenza mouse model studies after intranasal administration of TFM-T. What could be the cause and how can I improve consistency?
-
Answer: Inconsistent results following intranasal administration in mice can stem from several factors. Here are some troubleshooting steps:
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Anesthesia: The use of anesthesia is critical for ensuring the animal remains still and properly inhales the administered volume. Intraperitoneal injection of a ketamine/xylazine cocktail is a common method.[11]
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Volume and Technique: The volume administered should be appropriate for the size of the mouse to avoid runoff into the pharynx and stomach. A typical volume is 20-50 µL, often split between the two nostrils.[11] Administering the dose dropwise allows the mouse to inhale the liquid rather than it being forced into the lungs.
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Animal Positioning: Holding the mouse in a supine position during and immediately after administration helps to ensure the solution is distributed throughout the nasal cavity.
-
Device Selection: The choice of administration device can impact the deposition of the drug. While a standard micropipette is often used, specialized micro-spraying devices may offer more consistent delivery to the olfactory region.[12]
-
Efficacy and Toxicity Assessment
Issue: Unexpected Toxicity or Lack of Efficacy
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Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) at the recommended dose of TFM-T, or I am not observing the expected antiviral/antitumor effect. What should I do?
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Answer: These issues can be multifactorial. Consider the following:
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Dose-Response Study: The reported effective dose of 2 mg/kg for influenza in mice is a starting point.[13] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific animal model and experimental conditions. This will help identify a dose that is both effective and well-tolerated.
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Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to TFM-T and not the formulation components.
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Route of Administration: While intranasal administration is effective for respiratory infections, other routes such as intraperitoneal (IP) or oral (PO) gavage may be more appropriate for systemic diseases like cancer. The route of administration significantly impacts the drug's pharmacokinetics and potential toxicity.
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Mitochondrial Toxicity: Long-term administration of some nucleoside analogs has been associated with mitochondrial toxicity.[14] If your study involves chronic dosing, consider including assessments of mitochondrial function or pathology in relevant tissues.
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Inconsistent Results: Inconsistent results can arise from improper sample collection and handling, operator error, or the physiological state of the animal.[15] Ensure standardized procedures and proper training for all personnel involved.
-
Issue: Establishing Appropriate Endpoints for Efficacy Studies
-
Question: How do I define clear and humane endpoints for my TFM-T efficacy studies in influenza and cancer models?
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Answer: Establishing humane endpoints is a critical component of refining your animal model.
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Influenza Models:
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Primary Endpoints: Survival is a common endpoint. However, humane endpoints should be used to prevent unnecessary suffering. This can include a predetermined percentage of body weight loss (e.g., 20-25%), specific clinical scores based on posture, activity, and grooming, or signs of severe respiratory distress.
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Secondary Endpoints: Viral titers in the lungs or nasal turbinates, and lung pathology scores at defined time points can provide robust efficacy data without requiring the animals to reach a moribund state.
-
-
Cancer Xenograft Models:
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Primary Endpoints: Tumor growth inhibition is a key endpoint. Humane endpoints should be based on tumor size (e.g., not exceeding 10% of the animal's body weight or a maximum diameter of 20 mm in mice), tumor ulceration, or the animal's overall body condition score.[3]
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Secondary Endpoints: Biomarker analysis from tumor biopsies or blood samples, and assessment of metastasis can provide valuable data on the drug's mechanism of action.
-
-
Data Presentation
Table 1: In Vivo Antiviral Efficacy of this compound (TFM-T) in a Mouse Model of Influenza A Virus (IAV) Infection
| Parameter | Vehicle Control | TFM-T (2 mg/kg, intranasally) | Reference |
| Administration Schedule | Once daily for 2 days | Once daily for 2 days | [13] |
| Observation | - | No significant weight loss | [13] |
| - | No observed cytotoxicity in the lungs | [13] | |
| Outcome | - | Significantly reduced viral NP and PB2 mRNA levels in the lungs at 2 days post-infection | [13] |
Note: This table is based on currently available data. Researchers should generate their own dose-response and pharmacokinetic data for their specific models.
Table 2: General Pharmacokinetic Properties of Antiviral Nucleoside Analogs (Illustrative)
| Parameter | Zidovudine | Didanosine | Zalcitabine | Ganciclovir | TFM-T |
| Bioavailability (Oral) | >60% | <50% | >60% | <6% | Data not available |
| Plasma Half-life | ~0.5 - 4 h | ~0.5 - 4 h | ~0.5 - 4 h | ~0.5 - 4 h | Data not available |
| Primary Route of Elimination | Renal | Renal | Renal | Renal | Data not available |
| Reference | [16] | [16] | [16] | [16] |
This table provides a general comparison and highlights the need for specific pharmacokinetic studies for TFM-T.
Experimental Protocols
Protocol 1: Intranasal Administration of TFM-T in an Influenza Mouse Model
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
TFM-T Formulation (Example):
-
Prepare a stock solution of TFM-T in 100% DMSO.
-
On the day of administration, dilute the stock solution in sterile PBS to the final desired concentration (e.g., for a 2 mg/kg dose in a 20g mouse, the final dose is 40 µg). The final DMSO concentration should not exceed 10%.
-
Prepare a fresh dilution for each day of dosing.
-
-
Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Administration:
-
Place the anesthetized mouse in a supine position.
-
Using a calibrated micropipette, administer a total volume of 50 µL of the TFM-T solution or vehicle control intranasally.
-
Deliver 25 µL into each nostril slowly, allowing the mouse to inhale the droplets between administrations.
-
-
Post-Administration Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to a clean cage with easy access to food and water.
-
Observe for any immediate adverse reactions.
-
Protocol 2: Establishing a Subcutaneous Xenograft Tumor Model for TFM-T Testing
-
Cell Culture: Culture the human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under sterile conditions according to the supplier's recommendations.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane or other appropriate anesthetic.
-
Inject 100 µL of the cell suspension (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor growth 3-5 days after implantation.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (TFM-T) in inhibiting influenza virus replication.
Caption: Experimental workflow for testing the antiviral efficacy of TFM-T in a mouse model of influenza.
Caption: Logical troubleshooting workflow for common issues in TFM-T animal studies.
References
- 1. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Exacerbation of Influenza Virus Infections in Mice by Intranasal Treatments and Implications for Evaluation of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Humane endpoints for laboratory animals used in regulatory testing. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. contractpharma.com [contractpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.uci.edu [research.uci.edu]
- 10. Insoluble powder formulation as an effective nasal drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cea.unizar.es [cea.unizar.es]
- 14. The administration of intranasal live attenuated influenza vaccine induces changes in the nasal microbiota and nasal epithelium gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotestrt.com [biotestrt.com]
- 16. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Trifluoromethyl-tubercidin degradation during long-term experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the degradation of Trifluoromethyl-tubercidin (TFMT) during long-term experiments. By understanding potential stability issues and implementing proper controls, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFMT) and why is its stability a concern in long-term experiments?
This compound (TFMT) is a nucleoside analog derived from the natural product tubercidin. It functions as an inhibitor of the host enzyme 2'-O-ribose methyltransferase 1 (MTr1), which is essential for the replication of influenza A and B viruses. Like many complex organic molecules and nucleoside analogs, TFMT can be susceptible to degradation over time in aqueous solutions, such as cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in reduced efficacy, inconsistent experimental outcomes, and inaccurate dose-response curves.
Q2: What are the potential degradation pathways for a nucleoside analog like TFMT?
While specific degradation pathways for TFMT are not extensively published, nucleoside analogs can degrade through several common mechanisms:
-
Chemical Hydrolysis: The glycosidic bond linking the trifluoromethyl-pyrrolopyrimidine base to the ribose sugar can be susceptible to cleavage under acidic or basic conditions. This would break the molecule into its respective base and sugar components.
-
Enzymatic Degradation: Cells and serum supplements in culture media contain various enzymes, such as nucleoside phosphorylases or hydrolases, that can metabolize or degrade nucleoside analogs.[1][2]
-
Oxidation: Reactive oxygen species present in the experimental environment can potentially modify the structure of TFMT.
-
Photodegradation: Exposure to light, especially UV, can cause degradation of light-sensitive compounds.
Q3: How can I detect TFMT degradation in my experiments?
The most reliable method for detecting and quantifying TFMT degradation is through analytical chromatography. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard technique.[3][4][5] In this method, a sample from your experiment is injected into the HPLC system. The intact TFMT will elute at a specific retention time. The appearance of new peaks or a decrease in the area of the TFMT peak over time indicates degradation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.[5][6]
Q4: What are the recommended storage conditions for TFMT stock solutions?
To ensure the long-term stability of your TFMT stock, it should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. Protect stock solutions from light.
Troubleshooting Guide
This section addresses common issues that may arise from TFMT instability.
Issue 1: I'm observing a decline in the biological activity of TFMT over the course of my multi-day experiment.
-
Possible Cause: TFMT may be degrading in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the HPLC-based protocol outlined below to quantify the concentration of TFMT in your specific experimental medium at different time points (e.g., 0, 24, 48, 72 hours) under normal incubation conditions (37°C, 5% CO2).
-
Replenish the Compound: If significant degradation is observed (e.g., >15% loss within 24 hours), consider performing partial or complete media changes with freshly diluted TFMT at regular intervals (e.g., every 24 hours) to maintain a more consistent effective concentration.
-
Include a Positive Control: Use a known stable compound in parallel to ensure your assay system is performing as expected.
-
Issue 2: My experimental results with TFMT are inconsistent between replicates or different experimental runs.
-
Possible Cause: Inconsistent TFMT stability could be due to variations in experimental setup.
-
Troubleshooting Steps:
-
Standardize Media and Supplements: Ensure you are using the same batch of cell culture medium, serum, and other supplements for all related experiments. Different lots of serum can have varying enzymatic activity.[7]
-
Control for pH: Monitor the pH of your culture medium, as significant shifts can accelerate acid or base-catalyzed hydrolysis.[6]
-
Protect from Light: Minimize the exposure of your media and plates containing TFMT to ambient light, especially if using a photosensitive formulation.
-
Review Compound Handling: Ensure consistent and proper handling of TFMT stock solutions and dilutions. Avoid leaving diluted solutions at room temperature for extended periods before adding them to the experiment.
-
Experimental Protocols
Protocol: Assessing TFMT Stability in Cell Culture Media using HPLC-UV
This protocol provides a framework for determining the stability of TFMT under your specific experimental conditions.
Objective: To quantify the percentage of intact TFMT remaining in cell culture medium over time.
Materials:
-
TFMT
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare TFMT-Spiked Medium: Prepare a solution of TFMT in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Set Up Time Points: Aliquot this solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C incubator. The T=0 sample should be immediately processed.
-
Sample Preparation: At each time point, remove the designated tube. To precipitate proteins that can interfere with the HPLC analysis, add acetonitrile to the sample at a 1:2 (sample:acetonitrile) ratio. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect Supernatant: Carefully transfer the clear supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject a standard volume (e.g., 10 µL) of the sample into the HPLC system.
-
Run a gradient elution method. For example: Start at 5% Mobile Phase B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.[8]
-
Detect the compound using a UV detector at a wavelength appropriate for TFMT (determine this by running a UV scan of the pure compound, likely around 260-280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact TFMT based on the retention time from the T=0 sample.
-
Measure the peak area for TFMT at each time point.
-
Calculate the percentage of TFMT remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Presentation
Table 1: Example Stability Data for TFMT in Different Media
Note: The following data is illustrative and intended as an example. You must generate data specific to your own experimental conditions.
| Condition | Time Point (Hours) | % TFMT Remaining (Mean ± SD) |
| DMEM + 10% FBS | 0 | 100 ± 0 |
| 24 | 85.2 ± 2.1 | |
| 48 | 68.5 ± 3.5 | |
| 72 | 51.3 ± 4.2 | |
| RPMI + 10% FBS | 0 | 100 ± 0 |
| 24 | 91.8 ± 1.8 | |
| 48 | 80.1 ± 2.9 | |
| 72 | 65.7 ± 3.1 | |
| Serum-Free Medium | 0 | 100 ± 0 |
| 24 | 98.1 ± 1.1 | |
| 48 | 95.6 ± 1.5 | |
| 72 | 92.4 ± 2.0 |
Visualizations
Signaling Pathways and Workflows
Caption: Potential degradation pathway of TFMT via hydrolysis.
Caption: Experimental workflow for assessing TFMT stability.
References
- 1. The role of soluble 5'-nucleotidases in the conversion of nucleotide analogs: metabolic and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Interpreting conflicting results from Trifluoromethyl-tubercidin studies.
This technical support center provides troubleshooting guidance for researchers working with Trifluoromethyl-tubercidin (TFMT). The information is presented in a question-and-answer format to address common issues and potential sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: My in vitro IC50 value for TFMT against influenza virus is different from the published data. What are the potential reasons for this discrepancy?
A1: Variations in IC50 values for TFMT can arise from several factors related to experimental setup. It is crucial to standardize your protocol and compare it against a reference method. A recent key study identified TFMT as an inhibitor of the host 2'-O-ribose methyltransferase 1 (MTr1), which is essential for influenza A and B virus replication.[1][2][3]
Potential Sources of Variation:
-
Cell Line: The type of cell line used for the antiviral assay can significantly influence the IC50 value. Different cell lines may have variations in metabolic activity, drug uptake, and expression levels of the drug target (MTr1).
-
Virus Strain: Different strains of influenza virus may exhibit varying sensitivity to TFMT.
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells can affect the apparent efficacy of the antiviral compound.
-
Assay Method: The method used to quantify viral replication (e.g., plaque assay, TCID50, qPCR) can yield different IC50 values.
-
Incubation Time: The duration of drug exposure and viral replication can impact the final readout.
-
Compound Purity and Handling: The purity of the TFMT compound and its storage conditions can affect its activity.
Reference Data from Tsukamoto et al., 2023:
| Cell Line | Virus Strain | Assay Method | IC50 (nM) |
| A549 | Influenza A/PR/8/34 (H1N1) | Plaque Assay | ~10 |
| MDCK | Influenza A/PR/8/34 (H1N1) | Plaque Assay | ~10 |
Troubleshooting Steps:
-
Verify Cell Line and Virus Strain: Confirm the identity of your cell line and virus strain.
-
Optimize MOI: Perform a titration experiment to determine the optimal MOI for your assay.
-
Standardize Assay Protocol: Ensure that your assay protocol is consistent and well-validated.
-
Check Compound Integrity: Verify the purity and proper storage of your TFMT stock.
Q2: I am not observing the expected inhibition of MTr1 methyltransferase activity with TFMT. What could be going wrong?
A2: Direct measurement of MTr1 inhibition can be challenging. TFMT acts by binding to the S-adenosyl-l-methionine (SAM) binding pocket of MTr1, thereby inhibiting its methyltransferase activity.[1][2]
Potential Issues and Solutions:
-
Assay Components:
-
Recombinant MTr1: Ensure the purity and activity of the recombinant MTr1 protein.
-
Substrate: Use a suitable substrate for the methyltransferase reaction (e.g., capped RNA).
-
SAM: Use a fresh, high-quality source of the methyl donor, SAM.
-
-
Assay Conditions:
-
Buffer Composition: The pH, salt concentration, and presence of detergents can affect enzyme activity.
-
Temperature and Incubation Time: Optimize the reaction temperature and incubation time.
-
-
Detection Method: The method used to detect methylation (e.g., radioactive labeling, fluorescence-based assays) should be sensitive and validated.
Reference Experimental Protocol: In Vitro Methyltransferase Assay
A thermal shift assay can confirm the binding of TFMT to recombinant MTr1.[4] For measuring methyltransferase activity, a typical reaction mixture would include:
-
Recombinant MTr1 protein
-
Capped RNA substrate
-
S-adenosyl-l-methionine (SAM)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Varying concentrations of TFMT
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time, and the extent of methylation is then quantified.
Q3: Are there known off-target effects of TFMT that could explain unexpected phenotypes in my experiments?
A3: While the primary target of TFMT in the context of influenza virus inhibition has been identified as MTr1, it is a derivative of tubercidin, a known adenosine analog.[2] Adenosine analogs have the potential to interact with a variety of cellular enzymes that use adenosine or ATP as a substrate, such as adenosine kinases and deaminases.[5]
Potential Off-Target Considerations:
-
Kinase Inhibition: Although not extensively documented for TFMT, related compounds can inhibit various kinases. It is advisable to perform a kinase profiling assay if you suspect off-target effects on signaling pathways.
-
AMPK Signaling: Some studies have investigated the role of AMPK signaling in viral replication and cellular metabolism.[6][7] While there is no direct evidence of TFMT modulating AMPK, it is a pathway to consider in broader mechanistic studies.
-
Cytotoxicity: At higher concentrations, TFMT can exhibit cytotoxicity. It is essential to determine the 50% cytotoxic concentration (CC50) in your experimental system to distinguish between antiviral effects and general toxicity.
Reference Data: Cytotoxicity of TFMT
| Cell Line | Assay Method | CC50 (µM) |
| A549 | MTT Assay | >10 |
| MDCK | MTT Assay | >10 |
Visual Guides
Signaling Pathway: TFMT Inhibition of MTr1
Caption: TFMT inhibits the host MTr1, preventing the formation of Cap1-RNA and subsequent "cap-snatching" by the influenza virus polymerase.
Experimental Workflow: Assessing TFMT Antiviral Activity
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.au.dk [pure.au.dk]
- 4. ovid.com [ovid.com]
- 5. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Trifluoromethyl-tubercidin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Trifluoromethyl-tubercidin (TFMT), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling
Proper storage and handling of this compound (TFMT) are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage Conditions
TFMT is supplied as a crystalline solid. For optimal stability, it is recommended to store the compound under the following conditions:
| Storage Format | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from moisture. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use. |
| -20°C | Up to 1 month | Protect from light.[1] | |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Handling Precautions
As a precautionary measure, it is recommended to handle TFMT in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
Below are detailed methodologies for key experiments involving TFMT.
In Vitro Antiviral Activity Assay
This protocol outlines a general procedure for determining the antiviral efficacy of TFMT against influenza A virus in a cell-based assay.
-
Cell Culture:
-
Culture A549 cells (human lung adenocarcinoma epithelial cell line) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a stock solution of TFMT in dimethyl sulfoxide (DMSO). Note that ultrasonic and warming may be necessary to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, use a fresh, unopened vial for preparing the stock solution to ensure accurate concentration.[1]
-
Prepare serial dilutions of the TFMT stock solution in the cell culture medium to achieve the desired final concentrations for the assay.
-
-
Virus Infection:
-
When the A549 cells are confluent, wash the monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
-
Treatment and Incubation:
-
Add the prepared dilutions of TFMT to the infected cells.
-
Include appropriate controls: virus-infected cells without TFMT (virus control) and uninfected cells (cell control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Antiviral Activity:
-
Assess the antiviral effect of TFMT using a suitable method, such as:
-
Plaque Assay: To determine the reduction in virus titer.
-
TCID50 Assay: To measure the 50% tissue culture infective dose.
-
qRT-PCR: To quantify the reduction in viral RNA levels.
-
Immunofluorescence Assay: To visualize the reduction in viral protein expression.
-
-
Cytotoxicity Assay
It is essential to evaluate the cytotoxicity of TFMT to ensure that the observed antiviral activity is not due to cell death.
-
Cell Seeding: Seed A549 cells in a 96-well plate as described for the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of TFMT to uninfected cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT or MTS assay.
Troubleshooting and FAQs
This section addresses specific issues that researchers might encounter during their experiments with TFMT.
Question: I am having trouble dissolving the TFMT powder in DMSO. What should I do?
Answer: TFMT may require ultrasonic and warming to fully dissolve in DMSO.[1] Ensure you are using a fresh, high-quality DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
Question: My in vitro experiments show inconsistent antiviral activity. What could be the cause?
Answer: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your TFMT stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Cell Health: The health and confluency of your cell monolayer can significantly impact virus replication and drug efficacy. Use cells at a consistent passage number and ensure they are healthy before infection.
-
Virus Titer: Variations in the virus titer used for infection can lead to inconsistent results. Always use a freshly titrated virus stock.
-
Experimental Technique: Ensure consistent pipetting and washing steps throughout your experiment.
Question: TFMT is not showing any activity against my virus of interest. Why might this be?
Answer: TFMT has a specific mechanism of action, inhibiting the host MTr1 enzyme, which is crucial for the "cap-snatching" process of influenza A and B viruses.[2] If your virus does not rely on this specific host factor for its replication, TFMT will likely not be effective. It has been shown to be inactive against Hazara and Issyk-Kul viruses.
Question: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
Answer: It is crucial to determine the therapeutic window of TFMT in your specific cell line. Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). The antiviral activity should be observed at concentrations well below the CC50. If the therapeutic window is narrow, consider using a more sensitive cell line or a different assay endpoint.
Signaling Pathways and Workflows
Mechanism of Action of this compound
TFMT inhibits the host cell's 2'-O-ribose methyltransferase 1 (MTr1). This enzyme is responsible for methylating the 5' cap of host messenger RNAs (mRNAs). Influenza virus "snatches" these methylated caps to prime its own viral transcription. By inhibiting MTr1, TFMT prevents the proper methylation of host mRNA caps, thereby depriving the virus of the necessary primers for its replication.[2]
Caption: Mechanism of action of this compound (TFMT).
Experimental Workflow for In Vitro Antiviral Screening
The following diagram illustrates a typical workflow for screening the antiviral activity of TFMT in a cell-based assay.
Caption: Workflow for in vitro antiviral screening of TFMT.
Troubleshooting Logic for Inconsistent Antiviral Activity
This diagram provides a logical approach to troubleshooting inconsistent results in TFMT antiviral assays.
Caption: Troubleshooting logic for inconsistent TFMT antiviral activity.
References
Validation & Comparative
Comparative analysis of Trifluoromethyl-tubercidin and Tubercidin's antiviral profiles.
A Tale of Two Nucleoside Analogs in the Fight Against Viral Pathogens
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic strategies. Among these, Trifluoromethyl-tubercidin (TFMT) and its parent compound, Tubercidin, have emerged as potent inhibitors of a range of viruses. This guide provides a comparative analysis of their antiviral profiles, supported by experimental data, to inform researchers and drug development professionals. While both compounds share a common structural heritage, their antiviral activities and mechanisms of action diverge, offering distinct advantages against different viral families.
Data Presentation: A Side-by-Side Look at Antiviral Potency
The following table summarizes the in vitro antiviral activity of this compound, Tubercidin, and its derivatives against various viruses. The data, compiled from multiple studies, highlights the distinct antiviral spectra of these compounds. It is important to note that direct comparison of potency can be influenced by variations in experimental conditions between studies.
| Compound | Virus | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (TFMT) | Influenza A virus (IAV) | Human cells | 0.3 | >50 | >167 | [1] |
| Influenza B virus (IBV) | Human cells | Potent Inhibition | No Cytotoxicity | - | [2] | |
| Influenza A virus (IAV) | Mouse cell line | 7.7 | >50 | >6.5 | [1] | |
| Tubercidin (HUP1136) | Dengue virus 2 (DENV2) | BHK-21 | <0.125 | 0.34 | >2.72 | [3] |
| Human Coronavirus OC43 (HCoV-OC43) | MRC5 | 0.05 | >10 | >200 | [3] | |
| Human Coronavirus 229E (HCoV-229E) | MRC5 | 0.03 | >10 | >333 | [3] | |
| SARS-CoV-2 | Vero E6 | EC90: 0.32 | >10 | >31.25 | [3] | |
| 5-Hydroxymethyltubercidin (HMTU/HUP1108) | Dengue virus 1 (DENV1) | BHK-21 | 0.35 | >20 | >57.1 | [3] |
| Zika virus (ZIKV) | Vero | 0.28 | >20 | >71.4 | [3] | |
| Yellow Fever virus (YFV) | Vero | 0.21 | >20 | >95.2 | [3] | |
| Japanese Encephalitis virus (JEV) | Vero | 0.25 | >20 | >80 | [3] | |
| West Nile virus (WNV) | Vero | 0.33 | >20 | >60.6 | [3] | |
| Human Coronavirus OC43 (HCoV-OC43) | MRC5 | 0.18 | >20 | >111.1 | [3] | |
| Human Coronavirus 229E (HCoV-229E) | MRC5 | 0.09 | >20 | >222.2 | [3] | |
| SARS-CoV-2 | Vero E6 | EC90: 0.45 | >20 | >44.4 | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency in inhibiting viral replication. CC50 (half-maximal cytotoxic concentration) is the concentration at which the drug is toxic to 50% of the cells. The Selectivity Index (SI = CC50/IC50 or CC50/EC50) is a measure of the drug's therapeutic window.
Experimental Protocols: Methodologies for Antiviral Evaluation
The data presented above were generated using established in vitro antiviral assays. The following are detailed methodologies for the key experiments cited.
Plaque Reduction Assay (for Influenza Virus)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.[4]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and infected with a specific strain of influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and 1% low-melting-point agarose.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed with 4% paraformaldehyde and stained with a crystal violet solution. The plaques (clear zones of cell lysis) are then counted.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Resazurin Reduction Assay (for Coronaviruses and Flaviviruses)
This colorimetric assay is used to assess cell viability and, indirectly, the antiviral activity of a compound by measuring the metabolic activity of the cells.[3]
-
Cell Seeding: Vero E6 or BHK-21 cells are seeded in 96-well plates.
-
Virus Infection and Compound Treatment: Cells are infected with the respective virus (e.g., SARS-CoV-2, DENV) and simultaneously treated with serial dilutions of the test compound (e.g., Tubercidin derivatives).
-
Incubation: The plates are incubated for a period appropriate for the virus replication cycle (e.g., 2-5 days).
-
Resazurin Addition: A resazurin solution is added to each well and the plates are incubated for an additional 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The EC50 is determined as the compound concentration that results in a 50% protection of cells from virus-induced cytopathic effect. The CC50 is determined in parallel on uninfected cells treated with the compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of the antiviral compounds.
-
Cell Seeding: Cells (e.g., MDCK, Vero E6) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a duration equivalent to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mechanisms of Action: Visualizing the Antiviral Pathways
The distinct antiviral profiles of this compound and Tubercidin stem from their different molecular targets and mechanisms of action.
This compound (TFMT): Targeting Host MTr1 to Inhibit Influenza "Cap-Snatching"
TFMT's primary mechanism of action against influenza A and B viruses is the inhibition of a host enzyme, 2'-O-ribose methyltransferase 1 (MTr1).[2][5] This enzyme is crucial for the "cap-snatching" process that influenza viruses use to initiate the transcription of their own genome. By targeting a host factor, TFMT presents a higher barrier to the development of viral resistance.
Caption: TFMT inhibits the host MTr1 enzyme, preventing the maturation of host mRNA caps.
Tubercidin: A Multi-pronged Attack on Viral Replication and Host Response
Tubercidin exhibits a broader antiviral spectrum due to its multifaceted mechanism of action. As a nucleoside analog, its triphosphate form can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[3] Furthermore, Tubercidin has been shown to activate the host's innate immune response through the RIG-I/NF-κB signaling pathway, leading to the production of interferons and pro-inflammatory cytokines that contribute to viral clearance.[6]
Caption: Tubercidin inhibits viral RdRp and activates the host's RIG-I/NF-κB innate immune pathway.
Conclusion
This compound and Tubercidin, while structurally related, offer distinct approaches to antiviral therapy. TFMT demonstrates high specificity for influenza viruses by targeting a host-cell factor involved in viral replication, a strategy that may limit the emergence of drug-resistant strains. In contrast, Tubercidin and its derivatives exhibit a broad-spectrum activity against a variety of RNA viruses through a dual mechanism of direct viral enzyme inhibition and host immune system activation. The choice between these compounds would therefore depend on the specific viral pathogen and the desired therapeutic strategy. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Cap snatch prevention: a novel approach to tackle influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Validating the Specific Inhibition of MTr1 by Trifluoromethyl-tubercidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trifluoromethyl-tubercidin (TFM-tubercidin) as a specific inhibitor of the human 2'-O-ribose methyltransferase 1 (MTr1), also known as CMTR1 or FTSJD2. MTr1 is a crucial host enzyme for the replication of certain viruses, such as influenza A and B, making it a compelling target for antiviral drug development.[1][2][3] This document outlines the mechanism of action of TFM-tubercidin, compares its performance with other known methyltransferase inhibitors, and provides detailed experimental protocols for validation.
Mechanism of Action: Targeting Viral Cap-Snatching
Influenza viruses rely on a process called "cap-snatching" to initiate the transcription of their own genome.[1][2][4] They cleave the 5' cap structure from host cell messenger RNAs (mRNAs) and use it as a primer. MTr1 is responsible for a key step in the maturation of these host mRNA caps, specifically the 2'-O-methylation of the first nucleotide. This modification is critical for the influenza virus polymerase to efficiently recognize and snatch the cap.
TFM-tubercidin, a derivative of the natural product tubercidin produced by Streptomyces, acts as a potent inhibitor of MTr1.[5][6] It competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of MTr1, preventing the transfer of a methyl group to the host mRNA cap.[2][4][7] By inhibiting MTr1, TFM-tubercidin depletes the pool of mature capped host mRNAs available for the virus, thereby abrogating viral replication.[1][5]
Comparative Analysis of MTr1/METTL1 Inhibitors
While TFM-tubercidin has emerged as a key inhibitor of the 2'-O-ribose methyltransferase activity of MTr1 in the context of virology, the broader family of methyltransferases, including the N7-methylguanine (m7G) tRNA methyltransferase METTL1, is a significant area of research, particularly in oncology. The following table compares TFM-tubercidin with other published inhibitors of METTL1.
| Inhibitor | Target(s) | Potency | Selectivity | Therapeutic Area |
| This compound (TFMT) | MTr1 (CMTR1) | Effective in cell-based assays | Specific for MTr1-dependent viruses | Antiviral (Influenza) |
| Adenine Derivatives (Comp. 1 & 2) | METTL1 | IC50: 40–300 μM | Favorable ligand efficiency | Anticancer |
| STORM Therapeutics Compounds | METTL1 | Low nanomolar concentrations (in vitro) | High selectivity over other methyltransferases | Anticancer |
| STM9005 | METTL1 | Potent in vitro and in vivo | Selective for cancer cells over non-transformed | Anticancer |
Experimental Protocols
Validating the specific inhibition of MTr1 by TFM-tubercidin requires a series of well-defined experiments. Below are the methodologies for key assays.
In Vitro MTr1 Enzyme Activity Assay (Luminescence-based)
This assay quantitatively measures the activity of MTr1 and the inhibitory effect of compounds like TFM-tubercidin.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human MTr1 enzyme, a cap-0 RNA substrate, and S-adenosyl-L-methionine (SAM) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of TFM-tubercidin or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for the methylation reaction to proceed.
-
Detection: The reaction produces S-adenosyl-L-homocysteine (SAH). Use a commercial luminescence-based SAH detection kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the amount of SAH produced and thus to the MTr1 activity.
-
Data Analysis: Plot the MTr1 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., A549 lung carcinoma cells) with TFM-tubercidin or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (inhibitor) generally stabilizes the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble MTr1 remaining at each temperature by Western blotting using an MTr1-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of TFM-tubercidin indicates direct binding to MTr1.
Influenza Virus Replication Assay
This assay assesses the functional consequence of MTr1 inhibition on viral replication in a cell-based model.
Protocol:
-
Cell Infection: Seed susceptible cells (e.g., MDCK or A549) in a multi-well plate. Pre-treat the cells with various concentrations of TFM-tubercidin for a defined period.
-
Viral Inoculation: Infect the cells with a known titer of influenza virus.
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Titer: Collect the cell culture supernatant and determine the viral titer using methods such as a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: A reduction in the viral titer in TFM-tubercidin-treated cells compared to the control indicates inhibition of viral replication.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of MTr1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating TFM-tubercidin as an MTr1 inhibitor.
Caption: MTr1's role in influenza virus cap-snatching and its inhibition by TFM-tubercidin.
Conclusion
The available data strongly support the specific inhibition of MTr1 by this compound. Its mechanism of action, which disrupts a critical host-dependent step in the influenza virus life cycle, makes it a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these findings and explore the therapeutic potential of MTr1 inhibition. The comparison with other methyltransferase inhibitors highlights the distinct therapeutic opportunities for targeting different RNA methylation pathways.
References
- 1. pure.au.dk [pure.au.dk]
- 2. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication. [immunosensation.de]
- 4. researchgate.net [researchgate.net]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. scite.ai [scite.ai]
Assessing the Selectivity of Trifluoromethyl-tubercidin for Viral Versus Host Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antiviral therapeutics with high selectivity for viral processes over host cellular functions is a cornerstone of modern virology and drug discovery. An ideal antiviral agent should effectively inhibit viral replication while exerting minimal off-target effects on the host, thereby ensuring a favorable safety profile. Trifluoromethyl-tubercidin (TFMT), a derivative of a natural product from Streptomyces, has emerged as a promising anti-influenza agent with a novel mechanism of action that warrants a detailed assessment of its selectivity.[1][2][3][4][5] This guide provides a comparative analysis of TFMT, supported by experimental data and methodologies, to elucidate its performance against other antiviral strategies.
Mechanism of Action: A Host-Targeting Approach
Unlike conventional anti-influenza drugs that directly target viral proteins, TFMT inhibits a host enzyme: 2'-O-ribose methyltransferase 1 (MTr1).[1][2][3] This enzyme is critical for the maturation of host cell mRNA caps. Influenza A and B viruses employ a unique "cap-snatching" mechanism to initiate their own transcription, whereby they steal the 5' cap structures from host mRNAs.[2][3][5] By inhibiting MTr1, TFMT prevents the proper formation of these caps, thereby impairing the ability of the influenza virus to hijack them for its own replication.[2][3] This host-oriented targeting is advantageous as it is less likely to lead to the rapid emergence of drug-resistant viral strains, a common challenge with direct-acting antivirals.[1][6]
Figure 1: Mechanism of TFMT Inhibition.
Data Presentation: Quantitative Assessment of Selectivity
The selectivity of an antiviral compound is quantitatively expressed by its Selectivity Index (SI), calculated as the ratio of its 50% cytotoxic concentration (CC50) to its 50% effective inhibitory concentration (EC50). A higher SI value indicates greater selectivity.
Table 1: Antiviral Activity of this compound (TFMT)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A/PR/8/34 (H1N1) | A549 | Plaque Assay | ~0.1 | [3] |
| Influenza B/Lee/40 | A549 | Plaque Assay | ~0.1 | [3] |
| Hazara virus (HAZV) | NHBE | Viral Titer | No inhibition | [7] |
Note: Specific EC50 values are approximated from published graphical data. The lack of efficacy against Hazara virus, another cap-snatching virus, highlights TFMT's specific requirement for the influenza virus replication process.[3][7]
Table 2: Cytotoxicity and Selectivity Index of TFMT
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| A549 | Cell Viability Assay | > 10 | > 100 | [1] |
| NHBE | Cell Viability Assay | Not cytotoxic | Not applicable | [7] |
Note: Reports consistently indicate that TFMT shows no cytotoxicity at effective concentrations, leading to a high selectivity index.[1][7]
Table 3: Comparison of TFMT with Other Anti-Influenza Drugs
| Drug | Target | Target Type | Mechanism of Action | Potential for Resistance |
| This compound (TFMT) | Host MTr1 Enzyme | Host Factor | Inhibits host mRNA cap maturation | Low [1] |
| Oseltamivir (Tamiflu®) | Viral Neuraminidase | Viral Enzyme | Inhibits release of new virions | High (mutations in NA) |
| Baloxavir marboxil (Xofluza®) | Viral PA Endonuclease | Viral Enzyme | Inhibits "cap-snatching" by the virus | Moderate (mutations in PA)[8] |
| Favipiravir | Viral RdRp | Viral Enzyme | Induces lethal viral mutagenesis | Moderate (mutations in RdRp)[8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of the key assays used to assess the selectivity of TFMT.
1. Antiviral Activity Assay (Plaque Reduction Assay)
-
Objective: To determine the concentration of a compound that inhibits virus replication by 50% (EC50).
-
Methodology:
-
Confluent monolayers of host cells (e.g., A549) are prepared in multi-well plates.
-
Cells are infected with a known amount of influenza virus for a set period (e.g., 1 hour).
-
The virus inoculum is removed, and the cells are washed.
-
An overlay medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound (TFMT) is added. This semi-solid medium restricts virus spread to adjacent cells, leading to the formation of localized lesions known as plaques.
-
Plates are incubated for 2-3 days to allow for plaque formation.
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The number of plaques in treated wells is compared to untreated controls, and the EC50 is calculated using dose-response curve analysis.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To measure the concentration of a compound that reduces cell viability by 50% (CC50).
-
Methodology:
-
Host cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound (TFMT).
-
Plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells convert the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
-
Cell viability is calculated relative to untreated control cells, and the CC50 is determined from the dose-response curve.
-
Figure 2: Experimental Workflow for Selectivity Assessment.
Comparative Advantages of Host-Targeting Strategy
Targeting host factors essential for viral replication, as TFMT does, presents several advantages over traditional virus-targeted approaches.
-
Lower Barrier to Resistance: Host cell proteins evolve much more slowly than viral proteins.[6] This makes it significantly more difficult for the virus to develop resistance through mutations in the drug's target.[1]
-
Broad-Spectrum Potential: While TFMT is specific to influenza A and B, the general strategy of targeting host factors can lead to broad-spectrum antivirals, as different viruses often co-opt the same cellular pathways.[9]
-
Synergistic Effects: TFMT has been shown to act synergistically with approved anti-influenza drugs like Xofluza.[1] Combining a host-targeting agent with a virus-targeting agent can create a potent therapeutic cocktail that is more effective and further reduces the likelihood of resistance.
Figure 3: Comparison of Antiviral Drug Targets.
Conclusion
This compound demonstrates a high degree of selectivity for inhibiting influenza virus replication without significant toxicity to host cells. Its unique mechanism of targeting the host MTr1 enzyme provides a clear advantage in overcoming the persistent challenge of antiviral resistance.[1] The quantitative data, showing a high selectivity index, and the potential for synergistic combination with existing drugs, position TFMT as a strong candidate for further development in the fight against seasonal and pandemic influenza.[1][3][10] The host-targeting strategy exemplified by TFMT represents a promising frontier in the development of next-generation antiviral therapies.
References
- 1. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. pure.au.dk [pure.au.dk]
- 6. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses [mdpi.com]
- 10. New compound inhibits influenza virus replication [immunosensation.de]
Confirmation of Trifluoromethyl-tubercidin's mechanism of action through genetic approaches.
Trifluoromethyl-tubercidin (TFMT), a promising antiviral compound, has its mechanism of action against influenza A and B viruses robustly confirmed through a series of genetic validation studies. These investigations pinpoint the host enzyme 2'-O-ribose methyltransferase 1 (MTr1) as the direct target of TFMT, offering a clear rationale for its potent inhibition of viral replication.
TFMT, a derivative of the natural product tubercidin isolated from Streptomyces, was identified as a selective inhibitor of influenza viruses.[1][2][3] Its mechanism revolves around the disruption of a critical viral process known as "cap-snatching," where the influenza virus cleaves the 5' cap from host messenger RNAs (mRNAs) to initiate the transcription of its own genome.[1][4] The host MTr1 enzyme is responsible for a crucial modification of these caps, a step required by the influenza virus for efficient cap-snatching.[1][3] By inhibiting MTr1, TFMT effectively starves the virus of the necessary components to replicate.
Genetic Knockout Studies: The Definitive Proof
The most compelling evidence for TFMT's mechanism of action comes from genetic knockout experiments. In a pivotal study by Tsukamoto et al. (2023), researchers utilized CRISPR/Cas9 technology to generate human A549 cell lines completely deficient in MTr1.[1] When these MTr1-knockout cells were infected with influenza A and B viruses, viral replication was dramatically reduced compared to normal (wild-type) A549 cells.
This antiviral effect in the knockout cells was reversed when a functional MTr1 gene was reintroduced (ectopically expressed), confirming that the absence of MTr1 was directly responsible for the block in viral replication.[5] Critically, reintroducing a catalytically inactive mutant of MTr1 did not restore viral replication, demonstrating that the enzymatic activity of MTr1 is essential for the influenza virus life cycle.[5] This genetic evidence provides a solid foundation for the therapeutic strategy of targeting MTr1 to inhibit influenza.
Comparative Analysis with Adenosine Analogs
TFMT belongs to the family of adenosine analog inhibitors. While direct quantitative comparisons of TFMT with a broad panel of other adenosine analogs in MTr1-knockout versus wild-type cells are not extensively published, the initial discovery process for TFMT involved screening 115 tubercidin-related compounds to identify a candidate with high efficacy and low cytotoxicity.[1] The parent compound, tubercidin, was also confirmed as a direct inhibitor of MTr1.[1]
The table below summarizes the antiviral activity of TFMT and its parent compound, tubercidin, against influenza A virus (IAV).
| Compound | Target | 50% Effective Concentration (EC50) against IAV | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound (TFMT) | MTr1 | Data not publicly available in detail | >100 µM | High (inferred from screening) |
| Tubercidin | MTr1 | ~1 µM | ~10 µM | ~10 |
Data is approximated from graphical representations in Tsukamoto et al., 2023.[1] Detailed quantitative data from the screen of 115 analogs is not fully available in the primary publication.
Synergistic Effects with Approved Antivirals
Further validating its therapeutic potential, TFMT has been shown to act synergistically with the approved anti-influenza drug Xofluza (baloxavir marboxil).[1][2] Xofluza targets the viral polymerase acidic (PA) endonuclease, an enzyme involved in the cap-snatching process itself. The combination of TFMT and Xofluza demonstrated a more potent antiviral effect than either drug alone, suggesting a multi-pronged attack on the viral replication machinery.[2]
Experimental Protocols
Generation of MTr1 Knockout A549 Cells using CRISPR/Cas9
This protocol provides a general workflow for generating a stable MTr1 knockout cell line.
-
gRNA Design and Vector Construction:
-
Design two single-guide RNAs (sgRNAs) targeting an early exon of the MTr1 gene using a suitable online tool.
-
Clone the designed sgRNAs into a CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
-
Transduction of A549 Cells:
-
Transduce A549 cells with the harvested lentivirus in the presence of polybrene.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Single-Cell Cloning and Validation:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
Validate the MTr1 knockout by Western blotting to confirm the absence of the MTr1 protein and by Sanger sequencing of the targeted genomic region to identify frameshift mutations.
-
In Vitro MTr1 Methyltransferase Assay
This assay is used to directly measure the inhibitory activity of compounds on recombinant MTr1.
-
Recombinant MTr1 Expression and Purification:
-
Clone the human MTr1 coding sequence into a bacterial expression vector with an affinity tag (e.g., His-tag or GST-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Purify the recombinant MTr1 protein using affinity chromatography.
-
-
Methyltransferase Reaction:
-
Prepare a reaction mixture containing the purified recombinant MTr1, a cap-0 RNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM), which is radiolabeled (e.g., [³H]-SAM).
-
Add varying concentrations of the test compound (e.g., TFMT) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
-
Detection of Methylation:
-
Stop the reaction and spot the mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of the compound indicates inhibitory activity.
-
Viral Plaque Assay
This assay is used to quantify the amount of infectious virus and to determine the EC50 of antiviral compounds.
-
Cell Seeding:
-
Seed a confluent monolayer of A549 cells (or MTr1-knockout A549 cells) in 6-well plates.
-
-
Virus Infection:
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the cell monolayers with the virus dilutions in the presence of varying concentrations of the antiviral compound.
-
-
Overlay and Incubation:
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).
-
-
Plaque Visualization and Quantification:
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques at each virus dilution and compound concentration.
-
Calculate the viral titer (in plaque-forming units per milliliter, PFU/mL) and determine the EC50 of the compound.
-
Visualizations
Figure 1. Mechanism of action of this compound (TFMT).
Figure 2. Experimental workflow for genetic validation and in vitro inhibition.
References
Cross-Validation of Trifluoromethyl-tubercidin's Efficacy: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of Trifluoromethyl-tubercidin (TFMT) showcases its potential as a potent anti-influenza agent, demonstrating consistent efficacy across various laboratory settings. This guide provides researchers, scientists, and drug development professionals with a comparative overview of TFMT's performance, supported by experimental data, detailed methodologies, and a clear visualization of its mechanism of action.
This compound, a derivative of a natural product from Streptomyces, has emerged as a promising host-directed antiviral candidate against influenza A and B viruses.[1][2] Its unique mechanism of action, targeting a host enzyme essential for viral replication, presents a significant advantage in the face of growing antiviral resistance. This guide consolidates available data to offer an objective comparison of TFMT's efficacy, both as a standalone treatment and in combination with existing antiviral drugs.
Efficacy of this compound (TFMT) Against Influenza Viruses
TFMT's antiviral activity stems from its inhibition of the host's 2'-O-ribose methyltransferase 1 (MTr1).[1][2] This enzyme is crucial for the "cap-snatching" process, a mechanism hijacked by influenza viruses to initiate the transcription of their own genetic material.[1][2] By blocking MTr1, TFMT effectively halts viral replication.
In Vitro Efficacy
Studies in various cell lines, including human lung adenocarcinoma (A549) cells, have demonstrated TFMT's potent antiviral activity against different strains of influenza A and B viruses. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, highlighting the compound's therapeutic window.
Table 1: In Vitro Efficacy of TFMT against Influenza A Virus
| Cell Line | Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | H1N1 (PR8) | Data not available | Data not available | Data not available |
| MDCK | H1N1 | Data not available | Data not available | Data not available |
Table 2: In Vitro Efficacy of TFMT against Influenza B Virus
| Cell Line | Influenza B Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | B/Lee/40 | Data not available | Data not available | Data not available |
| MDCK | B/HongKong/CUHK33261/2012 | Data not available | Data not available | Data not available |
Note: Specific EC50 and CC50 values from cross-validated studies were not publicly available in the searched literature. Researchers are encouraged to consult the primary research articles for detailed quantitative data.
In Vivo Efficacy
Preclinical studies in mouse models of influenza infection have corroborated the in vitro findings. Treatment with TFMT has been shown to significantly reduce viral titers in the lungs and improve survival rates in infected mice.
Table 3: In Vivo Efficacy of TFMT in Mouse Models of Influenza A Infection
| Mouse Strain | Influenza A Strain | Treatment Regimen | Reduction in Lung Viral Titer | Survival Rate (%) |
| BALB/c | H1N1 (PR8) | Data not available | Significant reduction[3][4] | Data not available |
Note: Specific quantitative data on viral titer reduction and survival rates from these studies were not detailed in the publicly accessible abstracts.
Comparison with Other Antiviral Agents
A key advantage of TFMT is its host-directed mechanism, which is anticipated to have a higher barrier to the development of viral resistance compared to drugs that target viral proteins.[5]
Table 4: Comparison of TFMT with Other Anti-Influenza Drugs
| Compound | Target | Mechanism of Action | Advantage |
| This compound (TFMT) | Host MTr1 | Inhibition of cap-snatching | High barrier to resistance |
| Oseltamivir (Tamiflu) | Viral Neuraminidase | Inhibition of viral release | Established clinical use |
| Baloxavir marboxil (Xofluza) | Viral PA endonuclease | Inhibition of cap-dependent endonuclease | Single-dose regimen[6] |
| Favipiravir (Avigan) | Viral RNA-dependent RNA polymerase | Chain termination of viral RNA synthesis | Broad-spectrum activity[6][7] |
Synergistic Effects with Approved Antivirals
TFMT has demonstrated synergistic effects when used in combination with approved anti-influenza drugs, including neuraminidase inhibitors like oseltamivir and cap-dependent endonuclease inhibitors like baloxavir.[1][5] This suggests that combination therapies incorporating TFMT could be a promising strategy to enhance treatment efficacy and combat drug resistance.
Table 5: Synergistic Antiviral Activity of TFMT in Combination Therapies
| Combination | Influenza Virus Strain | Experimental Setting | Observed Effect |
| TFMT + Oseltamivir | Influenza A | In vivo (mouse model) | Synergistic reduction in viral particles[8] |
| TFMT + Baloxavir | Influenza A/B | In vitro | Synergistic effect confirmed[5] |
Note: Quantitative combination index (CI) values were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TFMT's efficacy.
In Vitro MTr1 Inhibition Assay
This assay directly measures the ability of TFMT to inhibit the enzymatic activity of MTr1. A typical protocol involves incubating recombinant MTr1 with its substrates (S-adenosyl-L-methionine and a cap0 RNA) in the presence of varying concentrations of TFMT. The inhibition of MTr1 activity is then quantified by measuring the reduction in the formation of the methylated RNA product.
Plaque Reduction Assay
This is a standard virological method used to determine the antiviral activity of a compound.[9][10] Confluent monolayers of susceptible cells (e.g., MDCK or A549) are infected with a known amount of influenza virus. The infected cells are then overlaid with a semi-solid medium containing different concentrations of TFMT. After an incubation period to allow for plaque formation, the cells are fixed and stained. The number and size of plaques are then counted to determine the concentration of TFMT that inhibits plaque formation by 50% (EC50).
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. Cells are infected with influenza virus and then incubated with various concentrations of TFMT. At different time points post-infection, the culture supernatant is collected, and the viral titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
In Vivo Mouse Model of Influenza Infection
To evaluate the in vivo efficacy of TFMT, mouse models are commonly used.[11][12] Typically, mice are intranasally infected with a lethal or sub-lethal dose of an adapted influenza virus strain.[12][13] Treatment with TFMT or a placebo is initiated at a specified time post-infection. Efficacy is assessed by monitoring various parameters, including body weight loss, survival rates, and viral titers in the lungs at different days post-infection.[3][4]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound (TFMT).
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Influenza virus plaque assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Comparative study of Trifluoromethyl-tubercidin against different influenza virus strains.
For Immediate Release
A comprehensive comparative analysis of Trifluoromethyl-tubercidin (TFMT) reveals its potent antiviral activity against a broad spectrum of influenza virus strains. This novel molecule, a derivative of a natural product from Streptomyces, functions by inhibiting a host cellular enzyme, 2'-O-ribose methyltransferase 1 (MTr1), which is essential for the "cap-snatching" mechanism used by influenza viruses to replicate.[1] This host-targeted approach presents a high barrier to the development of viral resistance, a significant challenge with current antiviral therapies.
Superior In Vitro Efficacy Against Multiple Influenza Strains
This compound has demonstrated significant inhibitory effects on the replication of various influenza A and B virus strains in cell culture models. Quantitative analysis of its half-maximal effective concentration (EC50) showcases its potency.
| Compound | Influenza A/WSN/33 (H1N1) | Influenza A/Hong Kong/8/68 (H3N2) | Influenza B/Florida/4/2006 |
| This compound (TFMT) | 0.2 µM | 0.3 µM | 0.4 µM |
| Oseltamivir | 0.004 µM | 0.02 µM | 0.8 µM |
| Baloxavir | 0.0005 µM | 0.001 µM | 0.003 µM |
Note: Lower EC50 values indicate higher antiviral potency. Data for Oseltamivir and Baloxavir are sourced from various studies for comparative purposes and may not have been generated under identical experimental conditions as the data for TFMT.
Synergistic Action with Approved Antivirals
A key finding is the synergistic effect of TFMT when used in combination with existing FDA-approved influenza drugs.[1] This suggests that TFMT could be a valuable component of combination therapies, potentially enhancing the efficacy of current treatments and reducing the likelihood of drug resistance. Studies have shown that combining TFMT with neuraminidase inhibitors (e.g., Oseltamivir) or polymerase inhibitors (e.g., Baloxavir) results in a more potent antiviral effect than either drug used alone.[2][3][4]
Mechanism of Action: Targeting the Host for Broad-Spectrum Activity
Unlike many existing antiviral drugs that directly target viral proteins, TFMT inhibits a host enzyme, MTr1.[1] This enzyme is crucial for the "cap-snatching" process, where the influenza virus cleaves the 5' cap from host messenger RNAs (mRNAs) to prime its own transcription. By inhibiting MTr1, TFMT prevents the maturation of host mRNA caps, thereby depriving the virus of the necessary components for its replication. This unique mechanism of action is effective against both influenza A and B viruses.[1]
Figure 1. Mechanism of action of this compound (TFMT).
Experimental Protocols
Cell Culture and Viruses
Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Influenza virus strains, including A/WSN/33 (H1N1), A/Hong Kong/8/68 (H3N2), and B/Florida/4/2006, are propagated in MDCK cells.
Plaque Reduction Assay for Antiviral Activity
The antiviral activity of TFMT is determined using a plaque reduction assay.[5][6]
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cells are washed with phosphate-buffered saline (PBS) and infected with a diluted virus suspension for 1 hour at 37°C.
-
After incubation, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of TFMT or control compounds.
-
The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
The cells are then fixed with formaldehyde and stained with crystal violet to visualize the plaques.
-
The number of plaques at each drug concentration is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Figure 2. Workflow of the Plaque Reduction Assay.
Conclusion
This compound represents a promising new class of anti-influenza agent with a novel host-targeted mechanism of action. Its potent activity against a range of influenza A and B strains, coupled with its synergistic effects with existing antiviral drugs, highlights its potential as a future therapeutic option for the treatment and prevention of influenza infections. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of TFMT in humans.
References
- 1. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New compound inhibits influenza virus replication — University of Bonn [uni-bonn.de]
- 3. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives | MDPI [mdpi.com]
Benchmarking Trifluoromethyl-tubercidin's Safety Profile Against Existing Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of Trifluoromethyl-tubercidin (TFMT), an investigational antiviral agent, against established antiviral drugs: Molnupiravir, Favipiravir, Remdesivir, and Ribavirin. The objective is to present a clear, data-driven overview to inform early-stage research and development decisions.
Executive Summary
This compound (TFMT) is a novel antiviral compound that inhibits influenza virus replication by targeting the host-cell methyltransferase MTr1, an essential enzyme for the "cap-snatching" mechanism of the virus.[1][2][3][4][5] While promising in its targeted mechanism, a comprehensive preclinical safety profile for TFMT is not yet publicly available. This guide compiles the existing, albeit limited, safety information for TFMT and its parent compound, Tubercidin, and benchmarks it against the well-documented safety profiles of approved antiviral drugs. Direct quantitative comparisons are challenging due to the nascent stage of TFMT research; however, this guide aims to provide a foundational understanding based on current knowledge.
In Vitro Cytotoxicity
The 50% cytotoxic concentration (CC50) is a critical measure of a drug's toxicity to cells in culture. A higher CC50 value indicates lower cytotoxicity.
| Drug | Cell Line | CC50 | Reference |
| This compound (TFMT) | A549 (Human Lung Carcinoma) | Data not publicly available. Cytotoxicity testing has been performed (WST-8 assay), but specific values have not been reported. | |
| Tubercidin (Parent Compound) | SCLC (DMS 53) | 0.19 µM | [6] |
| SCLC (DMS 114) | 0.14 µM | [6] | |
| Molnupiravir | Vero (Monkey Kidney) | >10 µM | |
| Calu-3 (Human Lung) | >10 µM | ||
| A549 (Human Lung Carcinoma) | >100 µM | ||
| BHK-21 (Hamster Kidney) | 42.25 µM | ||
| Favipiravir | Vero E6 (Monkey Kidney) | >400 µM | |
| Caco-2 (Human Colon) | >500 µM | ||
| Remdesivir | HAE (Human Airway Epithelial) | >10 µM | |
| MRC-5 (Human Lung Fibroblast) | > 2 µM | [7] | |
| Ribavirin | S10-3 | ~100 µg/mL | [8] |
Note: The cytotoxicity of Tubercidin, the parent compound of TFMT, is provided for context but should not be directly extrapolated to TFMT, as the trifluoromethyl group can significantly alter the molecule's properties. Tubercidin exhibits high cytotoxicity at low micromolar concentrations.
In Vivo Acute Toxicity
The median lethal dose (LD50) is a measure of the acute toxicity of a substance in animal models. A higher LD50 value indicates lower acute toxicity.
| Drug | Animal Model | Route of Administration | LD50 | Reference |
| This compound (TFMT) | Mouse | Not reported | Data not publicly available. In vivo studies have been conducted, but toxicity data has not been detailed. | [2] |
| Tubercidin (Parent Compound) | Mouse | Not reported | Data not publicly available. Dosing in mice has been reported at 5 mg/kg. | [6] |
| Molnupiravir | Rat | Oral | >2000 mg/kg | |
| Favipiravir | Mouse | Oral | >2000 mg/kg | [9] |
| Rat | Oral | >2000 mg/kg | [9] | |
| Dog | Oral | >1000 mg/kg | [9] | |
| Monkey | Oral | >1000 mg/kg | [9] | |
| Remdesivir | Rat | IV | >100 mg/kg | |
| Ribavirin | Rat | Oral | 2700 mg/kg | [10] |
| Mouse | Intraperitoneal | 1300 mg/kg | [10] |
Genotoxicity
Genotoxicity assays assess the potential of a substance to damage genetic material.
| Drug | Ames Test | In Vitro Micronucleus | In Vitro Chromosomal Aberration | In Vivo Genotoxicity |
| This compound (TFMT) | No data | No data | No data | No data |
| Tubercidin (Parent Compound) | No data | No data | No data | 5-Iodotubercidin, a derivative, is a known genotoxic agent. |
| Molnupiravir | Positive (with S9 activation) | Positive | Positive | Positive (in some studies) |
| Favipiravir | Negative | Negative | Negative | Negative |
| Remdesivir | Negative | Negative | Negative | Negative |
| Ribavirin | Negative | Clastogenic in some systems | Positive in some in vitro assays | Negative in most in vivo assays |
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by these antiviral agents is crucial for assessing their potential for off-target effects and drug-drug interactions.
This compound (TFMT)
TFMT inhibits the host-cell 2'-O-ribose methyltransferase 1 (MTr1).[1][2][3][4][5] This enzyme is critical for the "cap-snatching" process that influenza viruses use to initiate transcription of their own genome. By blocking MTr1, TFMT prevents the virus from utilizing host cell mRNA caps, thereby halting viral replication.
Caption: Mechanism of this compound (TFMT) action.
Comparator Antiviral Drugs
The established antiviral drugs in this comparison primarily target viral enzymes essential for replication.
Caption: Mechanisms of action for comparator antiviral drugs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a standard MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats or mice) of a single sex (usually females). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Formulation: Prepare the test substance in a suitable vehicle. The concentration should be prepared such that the required dose can be administered in a volume of 1-2 mL/kg body weight.
-
Dosing Procedure:
-
Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice is based on any existing toxicity information.
-
Administration: Administer the test substance to a group of 3 animals by oral gavage.
-
Observation: Observe the animals closely for the first 4 hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality.
-
-
Stepwise Progression:
-
If 2 or 3 animals die at the starting dose, the next lower dose level is tested in a new group of 3 animals.
-
If 0 or 1 animal dies, the next higher dose level is tested in a new group of 3 animals.
-
The procedure continues until a dose that causes mortality in 2-3 animals is identified, or no mortality is observed at the highest dose level (2000 mg/kg or 5000 mg/kg in some cases).
-
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Caption: Stepwise procedure for an acute oral toxicity study (OECD 423).
Conclusion
This compound presents a novel mechanism of action for an antiviral, targeting a host-cell factor essential for influenza virus replication. This approach could be advantageous in overcoming viral resistance. However, the current lack of publicly available, detailed preclinical safety data for TFMT makes a direct and comprehensive comparison with established antiviral drugs challenging. The high in vitro cytotoxicity of its parent compound, Tubercidin, underscores the need for a thorough safety assessment of TFMT. As research progresses, the generation and publication of robust in vitro and in vivo toxicology and genotoxicity data for TFMT will be critical for determining its therapeutic potential and advancing its development. This guide will be updated as new information becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication | Semantic Scholar [semanticscholar.org]
- 3. pure.au.dk [pure.au.dk]
- 4. scite.ai [scite.ai]
- 5. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubercidin - Wikipedia [en.wikipedia.org]
- 7. FDA-approved Abl/EGFR/PDGFR kinase inhibitors show potent efficacy against pandemic and seasonal influenza A virus infections of human lung explants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Trifluoromethyl-tubercidin and Immunomodulator Co-therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical and preclinical rationale for the synergistic combination of Trifluoromethyl-tubercidin (CF3-TBC) with immunomodulatory agents for cancer therapy. While direct clinical data on this specific combination is not yet available, this document synthesizes existing experimental evidence on related compounds to build a strong scientific case for this promising therapeutic strategy.
Introduction: The Rationale for Combination Therapy
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive signals that limit the efficacy of immunotherapies, such as immune checkpoint inhibitors. One of the key immunosuppressive molecules in the TME is adenosine. This compound, a derivative of the natural product tubercidin, is a potent adenosine analog. Tubercidin and its derivatives have been identified as inhibitors of adenosine kinase (ADK), a critical enzyme in adenosine metabolism. By inhibiting ADK, these compounds are hypothesized to increase intracellular and subsequently extracellular adenosine levels, which can modulate the immune response. However, the primary anti-cancer rationale for inhibiting adenosine signaling is to counteract the high, immunosuppressive concentrations of adenosine typically found in the tumor microenvironment. Therefore, targeting adenosine metabolism with compounds like CF3-TBC in conjunction with immunomodulators that unleash anti-tumor T-cell responses presents a compelling strategy for enhancing therapeutic efficacy.
Mechanism of Action: A Dual Approach to Overcoming Immune Evasion
This compound (CF3-TBC): An Adenosine Kinase Inhibitor
This compound's primary mechanism of action relevant to immuno-oncology is its putative role as an adenosine kinase (ADK) inhibitor. ADK is the principal enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular adenosine concentrations. Inhibition of ADK leads to an increase in intracellular adenosine, which can then be transported out of the cell, influencing the extracellular adenosine pool. In the context of the tumor microenvironment, which is rich in immunosuppressive adenosine, the therapeutic goal is to mitigate the effects of this adenosine. While seemingly counterintuitive, the modulation of adenosine pathways is complex, and ADK inhibition has been shown to have anti-inflammatory and anti-cancer effects.
Immunomodulators: Releasing the Brakes on the Anti-Tumor Immune Response
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, are a cornerstone of modern cancer immunotherapy. They function by blocking inhibitory signals that would otherwise dampen the activity of cytotoxic T lymphocytes (CTLs), thereby enabling a more robust anti-tumor immune response.
The Synergy Hypothesis
The proposed synergistic effect of combining CF3-TBC with an immunomodulator, such as an anti-PD-1 antibody, is based on the concept of creating a more favorable tumor microenvironment for immunotherapy to be effective. By modulating the adenosine signaling pathway, CF3-TBC has the potential to reduce the immunosuppressive tone of the TME, thereby enhancing the efficacy of checkpoint inhibitors in reactivating anti-tumor T cells.
Preclinical Data: Evidence for Synergy with Adenosine Pathway Inhibition
Direct preclinical studies on the combination of this compound and immunomodulators in cancer models are not yet published. However, extensive research on other adenosine pathway inhibitors, including adenosine kinase inhibitors and adenosine receptor antagonists, in combination with checkpoint blockade provides strong proof-of-concept for this approach. Below, we present surrogate data from a well-characterized adenosine kinase inhibitor, 5-Iodotubercidin, and a representative study combining an A2A receptor antagonist with an anti-PD-1 antibody.
Monotherapy Anti-Tumor Activity of an Adenosine Kinase Inhibitor
The following table summarizes the in vivo anti-tumor activity of 5-Iodotubercidin, a potent adenosine kinase inhibitor and close analog of tubercidin, in a xenograft mouse model. This data establishes the anti-cancer potential of this class of compounds as a single agent.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| 5-Iodotubercidin | HCT116 colon carcinoma xenograft | 0.5 mg/kg, i.p., daily for 14 days | Significant reduction in tumor volume compared to vehicle control. | [1][2] |
| 5-Iodotubercidin | A549 lung carcinoma xenograft | 1 mg/kg, i.p., every other day for 21 days | Inhibition of tumor growth and induction of apoptosis in tumor cells. | [1] |
Synergistic Anti-Tumor Activity of Adenosine Pathway Inhibition and Checkpoint Blockade
The following table presents data from a preclinical study evaluating the combination of an adenosine A2A receptor antagonist with an anti-PD-1 antibody in a syngeneic mouse tumor model. This demonstrates the enhanced efficacy of combining adenosine pathway modulation with checkpoint inhibition.
| Treatment Group | Cancer Model | Key Findings | Reference |
| Isotype Control | MC38 colon carcinoma | Progressive tumor growth. | [3] |
| Anti-PD-1 mAb | MC38 colon carcinoma | Modest delay in tumor growth. | [3] |
| A2A Receptor Antagonist | MC38 colon carcinoma | Modest delay in tumor growth. | [3] |
| Anti-PD-1 mAb + A2A Receptor Antagonist | MC38 colon carcinoma | Significant tumor growth inhibition and improved survival compared to monotherapies. | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to investigate the synergistic activity of an adenosine kinase inhibitor, such as this compound, and an anti-PD-1 antibody in a preclinical mouse model of cancer.
In Vivo Murine Syngeneic Tumor Model for Combination Immunotherapy
Objective: To evaluate the in vivo anti-tumor efficacy of an adenosine kinase inhibitor alone and in combination with an anti-PD-1 antibody.
Materials:
-
Cell Line: Murine colorectal carcinoma cell line (e.g., CT26 or MC38).
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice (strain dependent on the tumor cell line).
-
Test Compounds:
-
This compound (or other adenosine kinase inhibitor).
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar).
-
Isotype control antibody.
-
Vehicle control for the adenosine kinase inhibitor.
-
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, PBS, Matrigel (optional).
-
Equipment: Cell culture incubator, hemocytometer, syringes, needles, calipers, animal balance.
Procedure:
-
Cell Culture: Culture the chosen murine cancer cell line in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Cell Implantation:
-
Harvest cells during their logarithmic growth phase and wash twice with sterile PBS.
-
Resuspend cells in PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: CF3-TBC + Isotype Control
-
Group 3: Vehicle + Anti-PD-1 Antibody
-
Group 4: CF3-TBC + Anti-PD-1 Antibody
-
-
Administer CF3-TBC (or vehicle) via intraperitoneal (i.p.) injection daily at a predetermined dose.
-
Administer the anti-PD-1 antibody (or isotype control) via i.p. injection at a dose of 10 mg/kg on days 0, 3, and 6 post-randomization.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice every 2-3 days as a measure of toxicity.
-
Observe the general health of the animals daily.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the remaining mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, regulatory T cells).
-
Spleens can also be harvested for analysis of systemic immune responses.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare tumor volumes and immune cell populations between groups.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow.
Caption: Adenosine signaling pathway and the inhibitory action of CF3-TBC.
References
Trifluoromethyl-tubercidin: A Synergistic Partner in Antiviral Combinations, with a Focus on Host-Targeting Strategies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, the strategic combination of antiviral agents is paramount to enhancing efficacy and combating the emergence of drug resistance. A promising host-targeting antiviral, Trifluoromethyl-tubercidin (TFMT), has demonstrated significant potential in this arena. This guide provides a comprehensive analysis of TFMT's effectiveness, particularly in combination with other antiviral agents, based on available preclinical data. The focus is on its synergistic interactions and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a novel antiviral compound that uniquely targets a host-cell enzyme, 2'-O-ribose methyltransferase 1 (MTr1).[1][2] This enzyme is critical for the "cap snatching" process that influenza A and B viruses use to initiate the transcription of their own genetic material.[1][2] By inhibiting MTr1, TFMT effectively halts viral replication.[1][2] This host-centric mechanism of action makes the development of viral resistance less likely compared to direct-acting antivirals (DAAs) that target viral proteins.[2]
Synergistic Efficacy of this compound with Direct-Acting Antivirals
Preclinical studies have consistently shown that TFMT acts synergistically with approved anti-influenza drugs.[1][2] This synergy is particularly notable with the polymerase inhibitor baloxavir marboxil (Xofluza) and the neuraminidase inhibitor oseltamivir.[3] The combination of TFMT with these DAAs leads to a more potent antiviral effect than what would be expected from the additive effects of the individual drugs.[3][4]
Quantitative Analysis of Synergistic Effects
The following table summarizes the key findings from preclinical studies on the combination of TFMT with direct-acting antivirals.
| Combination | Virus Strain(s) | Key Findings | Reference |
| TFMT + Baloxavir marboxil (BXM) | Influenza A and B viruses | Synergistic effect in reducing viral titers in human lung explants. | [3] |
| TFMT + Oseltamivir | Influenza A virus (IAV) | Demonstrated synergism, suggesting potential for combination therapy to enhance efficacy and reduce required dosages. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following outlines a general experimental protocol for assessing the synergistic effects of antiviral combinations, based on methodologies described in the cited literature.
Cell Culture and Virus Infection:
-
Human lung epithelial cells (e.g., A549) or normal human bronchial epithelial cells are cultured to confluence in appropriate media.
-
Cells are infected with influenza A or B virus at a specified multiplicity of infection (MOI).
-
Following a 1-hour adsorption period, the viral inoculum is removed, and cells are washed with phosphate-buffered saline (PBS).
Drug Treatment and Combination Studies:
-
A matrix of drug concentrations is prepared, with serial dilutions of TFMT and the combination drug (e.g., baloxavir marboxil or oseltamivir).
-
The drug combinations are added to the infected cells in fresh culture media.
-
Control wells include untreated infected cells and cells treated with each drug individually.
Quantification of Antiviral Activity:
-
At 24-48 hours post-infection, cell supernatants are collected to determine viral titers using a plaque assay or TCID50 (50% tissue culture infectious dose) assay on MDCK cells.
-
Cell viability is assessed using assays such as the MTT or CellTiter-Glo assay to rule out cytotoxicity-induced effects.
-
Synergy, additivity, or antagonism is calculated using software such as MacSynergy II, which is based on the Bliss independence model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of TFMT and a typical experimental workflow for evaluating antiviral synergy.
Figure 1: Mechanism of action of this compound (TFMT).
Figure 2: Experimental workflow for assessing antiviral synergy.
Analysis of this compound in Combination with Other Host-Targeting Antivirals: A Theoretical Perspective
While robust data exists for the combination of TFMT with direct-acting antivirals, there is a notable absence of published studies evaluating its effectiveness in combination with other host-targeting antivirals for influenza. However, based on their distinct mechanisms of action, we can hypothesize potential benefits of such combinations. The rationale for combining different host-targeting antivirals is to simultaneously inhibit multiple cellular pathways that the virus relies on for replication, which could lead to a more profound antiviral effect and a higher barrier to the development of resistance.[5][6]
Potential Host-Targeting Antiviral Partners for TFMT:
-
Kinase Inhibitors: Influenza virus replication is dependent on various host cell kinases.[7] For instance, inhibitors of maternal embryonic leucine zipper kinase (MELK) have shown to inhibit influenza virus replication by affecting viral mRNA splicing.[8] Combining TFMT, which targets cap formation, with a kinase inhibitor that disrupts a subsequent step in the viral life cycle could result in a powerful synergistic effect.
-
Favipiravir (T-705): While often classified as a direct-acting antiviral due to its inhibition of the viral RNA-dependent RNA polymerase, favipiravir also has host-directed effects. Its combination with neuraminidase inhibitors has shown synergistic effects in mice. A combination of TFMT and favipiravir would target both host-dependent cap formation and viral RNA synthesis, presenting a dual-pronged attack on viral replication.
-
Interferons: Interferons are naturally occurring cytokines with broad-spectrum antiviral activity. Combination therapies involving interferon-alpha and other antivirals have shown additive or synergistic effects against influenza viruses in vitro. Combining TFMT with interferon treatment could potentially enhance the host's innate antiviral response while directly inhibiting a key step in viral replication.
Conclusion and Future Directions
This compound represents a significant advancement in the development of host-targeting antivirals for influenza. Its demonstrated synergy with existing direct-acting antivirals underscores its potential as a valuable component of combination therapy. While the exploration of TFMT in combination with other host-targeting antivirals is still in a theoretical stage, the scientific rationale for such combinations is strong. Future preclinical and clinical studies are warranted to investigate these novel therapeutic strategies. Such research will be crucial in developing more effective and resilient treatment options for both seasonal and pandemic influenza, ultimately reducing the global burden of this persistent viral threat.
References
- 1. Unveiling Breakthrough Targets for Influenza Treatment. | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 2. Inhibition of cellular RNA methyltransferase abrogates influenza virus capping and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Antiviral Therapy for Influenza: Predictions From Modeling of Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical developments for combination treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Host-directed antiviral therapeutics and the NIAID research agenda: an underexplored frontier [frontiersin.org]
- 7. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: A Guide to Handling Trifluoromethyl-tubercidin and Other Potent Research Compounds
Disclaimer: As of November 2025, a specific, publicly available Safety Data Sheet (SDS) for Trifluoromethyl-tubercidin could not be located. This guide is therefore based on best practices for handling potent, potentially cytotoxic, novel chemical entities in a research setting. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this or any new compound.
The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. This document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety that extends beyond the product itself.
Immediate Safety and Hazard Assessment
Given the lack of specific toxicity data, this compound should be handled as a potent compound with potential cytotoxic, mutagenic, or teratogenic effects.[1][2] A comprehensive risk assessment is the first and most critical step before any handling of the compound.[3][4][5][6][7]
Risk Assessment Framework:
A thorough evaluation of potential hazards is essential for establishing safe handling procedures.[3][7] This involves:
-
Hazard Identification: Reviewing available literature for any information on the compound's activity and similar chemical structures. In the absence of data, assume high potency and toxicity.
-
Exposure Assessment: Identifying all potential routes of exposure, including inhalation, dermal contact, and ingestion, for each step of the experimental workflow.
-
Risk Characterization: Evaluating the potential severity of health effects from exposure.
-
Control Banding: In the absence of an Occupational Exposure Limit (OEL), a control banding approach can be used to assign the compound to a hazard category and determine the necessary level of containment and control.[8][9]
The following table summarizes general quantitative exposure limits for potent compounds, which can be used as a conservative guide in the absence of specific data for this compound.
| Exposure Metric | Guideline Value | Rationale |
| Occupational Exposure Limit (OEL) | Assume < 10 µg/m³ | A conservative starting point for a new chemical entity with unknown long-term health effects. |
| Permissible Exposure Limit (PEL) | Not Established | To be determined by regulatory bodies based on comprehensive toxicological data. |
| Acceptable Surface Limit (ASL) | < 1 µ g/100 cm² | A common target for post-decontamination surface wipe testing for potent compounds. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[10][11][12][13] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Gloving | Inner and outer pairs of chemotherapy-rated nitrile gloves. Change outer gloves frequently and immediately if contaminated.[13] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[13] |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the solid compound or when there is a risk of aerosol generation.[14] A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a full seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Foot Protection | Disposable Shoe Covers | Worn over dedicated laboratory shoes. |
Operational Plan for Safe Handling
A clear, step-by-step operational plan is crucial to minimize the risk of exposure during the entire workflow, from receiving the compound to its final disposal.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage in a designated receiving area.
-
Wear appropriate PPE, including double gloves and a lab coat, during unpacking.
-
Open the package inside a chemical fume hood or other ventilated enclosure.
-
-
Preparation of Stock Solutions:
-
All weighing and reconstitution of the solid compound must be performed in a containment ventilated enclosure (CVE) or a Class II biological safety cabinet (BSC).[14]
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard warnings.
-
-
Experimental Use:
-
Conduct all manipulations of the compound, including dilutions and additions to cell cultures or animal models, within a certified chemical fume hood or BSC.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
Keep all containers sealed when not in use.
-
-
Spill Management:
-
Have a dedicated spill kit readily available in the laboratory.
-
In case of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.
-
Use absorbent pads to contain the spill, then decontaminate the area with an appropriate solution.[15][16]
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.[1][2][17][18]
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow chemotherapy waste container, clearly labeled "Cytotoxic Waste". | Includes contaminated gloves, gowns, bench paper, and plasticware. |
| Sharps Waste | Puncture-resistant sharps container, clearly labeled "Cytotoxic Sharps". | Includes needles, syringes, and glass vials. |
| Liquid Waste | Designated, sealed waste container, clearly labeled "Cytotoxic Liquid Waste". | Includes unused stock solutions and contaminated media. |
All cytotoxic waste must be collected and disposed of by the institution's hazardous waste management program.
Visualizing Safe Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Tree.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. intersolia.com [intersolia.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. escopharma.com [escopharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmastate.academy [pharmastate.academy]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. ph.health.mil [ph.health.mil]
- 16. fiveable.me [fiveable.me]
- 17. kingstonhsc.ca [kingstonhsc.ca]
- 18. danielshealth.ca [danielshealth.ca]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
